molecular formula C16H13N5O2 B018819 N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine CAS No. 152460-09-8

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

Cat. No.: B018819
CAS No.: 152460-09-8
M. Wt: 307.31 g/mol
InChI Key: OJITWRFPRCHSMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C16H13N5O2 and its molecular weight is 307.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-4-pyridin-3-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2/c1-11-4-5-13(21(22)23)9-15(11)20-16-18-8-6-14(19-16)12-3-2-7-17-10-12/h2-10H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJITWRFPRCHSMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443544
Record name N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152460-09-8
Record name N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152460-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyrimidinamine, N-(2-methyl-5-nitrophenyl)-4-(3-pyridinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.443
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: A Key Intermediate in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry. Its primary importance lies in its role as a crucial intermediate in the synthesis of Imatinib (marketed as Gleevec®), a pioneering tyrosine kinase inhibitor that has revolutionized the treatment of Chronic Myeloid Leukemia (CML) and certain types of gastrointestinal stromal tumors (GIST). This guide provides a comprehensive overview of its chemical structure, synthesis, and its pivotal role in the production of Imatinib, including the biological pathways targeted by the final active pharmaceutical ingredient.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central pyrimidine ring linked to a 2-methyl-5-nitrophenyl group and a pyridine ring.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical and Physical Properties

PropertyValue
IUPAC Name This compound
CAS Number 152460-09-8[1][2]
Molecular Formula C₁₆H₁₃N₅O₂[1][2]
Molecular Weight 307.31 g/mol [1][2]
Appearance Yellow Solid[3]
Melting Point 188-193 °C
Boiling Point 546.6±60.0 °C (Predicted)
Density 1.344±0.06 g/cm³ (Predicted)[3]
Solubility Slightly soluble in water, soluble in organic solvents like DMSO and DMF.
Purity ≥98%[2]

Synthesis of this compound

The synthesis of this key intermediate is a critical step in the overall production of Imatinib. A common synthetic route involves the condensation of a guanidine derivative with an enaminone.

Experimental Protocol: Synthesis

A widely employed method for the synthesis of this compound involves the reaction of 1-(2-methyl-5-nitrophenyl)guanidine with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.[4]

Step 1: Preparation of 1-(2-methyl-5-nitrophenyl)guanidine nitrate 2-methyl-5-nitroaniline is reacted with cyanamide in the presence of nitric acid and ethanol. The mixture is heated under reflux, and upon cooling and crystallization, the guanidine nitrate salt is obtained as a solid.

Step 2: Synthesis of this compound 1-(2-methyl-5-nitrophenyl)guanidine nitrate (0.324 mol) and 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (0.357 mol) are placed in a reaction flask with n-butanol (560 ml).[4] The reaction mixture is heated to 120°C for 9 hours.[4] After cooling to room temperature, water (450 ml) is added, and the mixture is stirred for 3-4 hours.[4] The resulting precipitated solid is isolated by filtration and dried to yield this compound.[4] A yield of 81.9% with an HPLC purity of 99.9% has been reported for this step.[4]

Synthesis Workflow

Synthesis_Workflow Synthesis of the Key Intermediate cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_methyl_5_nitroaniline 2-methyl-5-nitroaniline guanidine_nitrate 1-(2-methyl-5-nitrophenyl)guanidine nitrate 2_methyl_5_nitroaniline->guanidine_nitrate + Cyanamide, HNO₃, Ethanol cyanamide Cyanamide 3_acetylpyridine 3-acetylpyridine enaminone 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one 3_acetylpyridine->enaminone + DMF-DMA dmf_dma N,N-dimethylformamide dimethyl acetal (DMF-DMA) target_compound N-(2-methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine guanidine_nitrate->target_compound + Enaminone, n-Butanol, 120°C enaminone->target_compound

Caption: Synthesis of the key intermediate.

Role in the Synthesis of Imatinib

This compound serves as the penultimate precursor to Imatinib. The subsequent steps involve the reduction of the nitro group to an amine, followed by an amidation reaction.

Experimental Protocol: Conversion to Imatinib

Step 1: Reduction of the Nitro Group The nitro group of this compound is reduced to an amine to form N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.[5] This reduction can be achieved using various methods, including catalytic hydrogenation with a palladium catalyst or using reagents like stannous chloride under acidic conditions.[5][6]

Step 2: Amidation to form Imatinib The resulting N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is then reacted with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride in an amidation reaction to yield Imatinib.[7][8] This coupling reaction is a crucial step in forming the final drug molecule.[7]

Imatinib Synthesis Workflow

Imatinib_Synthesis Overall Synthesis of Imatinib start Starting Materials intermediate_1 N-(2-methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine start->intermediate_1 Condensation intermediate_2 N-(5-amino-2-methylphenyl)-4- (pyridin-3-yl)pyrimidin-2-amine intermediate_1->intermediate_2 Nitro Reduction (e.g., H₂, Pd/C) imatinib_base Imatinib Base intermediate_2->imatinib_base Amidation reactant_2 4-(4-methylpiperazin-1-ylmethyl) benzoyl chloride reactant_2->imatinib_base imatinib_mesylate Imatinib Mesylate imatinib_base->imatinib_mesylate + Methanesulfonic Acid

Caption: Overall Synthesis of Imatinib.

Biological Context: The Mechanism of Action of Imatinib

While this compound itself is not biologically active in the same manner as Imatinib, its significance is intrinsically linked to the therapeutic action of the final drug. Imatinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase.[9][10]

The Bcr-Abl protein is the product of a chromosomal translocation known as the Philadelphia chromosome, a hallmark of Chronic Myeloid Leukemia (CML).[11] This fusion protein has constitutively active tyrosine kinase activity, leading to the uncontrolled proliferation of white blood cells.[11]

Imatinib functions by binding to the ATP-binding site of the Bcr-Abl kinase domain, thereby inhibiting its enzymatic activity.[12][13] This blockage prevents the phosphorylation of downstream substrates, which in turn inhibits the signaling pathways that drive cell proliferation and survival. The primary signaling pathways affected by Imatinib's inhibition of Bcr-Abl include the Ras/MAPK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway.

Bcr-Abl Signaling Pathway and Imatinib Inhibition

Bcr_Abl_Pathway Bcr-Abl Signaling and Imatinib Inhibition cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Bcr_Abl Bcr-Abl (Constitutively Active Tyrosine Kinase) Ras_MAPK Ras/MAPK Pathway Bcr_Abl->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Bcr_Abl->PI3K_Akt JAK_STAT JAK/STAT Pathway Bcr_Abl->JAK_STAT Adhesion Altered Cell Adhesion Bcr_Abl->Adhesion Proliferation Increased Cell Proliferation Ras_MAPK->Proliferation Survival Inhibition of Apoptosis (Cell Survival) PI3K_Akt->Survival JAK_STAT->Proliferation Imatinib Imatinib Imatinib->inhibition inhibition->Bcr_Abl

Caption: Bcr-Abl Signaling and Imatinib Inhibition.

Conclusion

This compound is a compound of high importance in the field of pharmaceutical sciences, not for its direct biological activity, but as an indispensable building block in the synthesis of Imatinib. A thorough understanding of its chemical properties and synthetic methodologies is crucial for the efficient and large-scale production of this life-saving medication. The study of such intermediates highlights the intricate processes involved in modern drug development, from chemical synthesis to the targeted inhibition of specific molecular pathways in cancer.

References

In-Depth Technical Guide: N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (CAS 152460-09-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, with the CAS number 152460-09-8, is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It is a crucial intermediate in the synthesis of Imatinib (Gleevec), a first-generation tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] This technical guide provides a comprehensive overview of the core properties, synthesis, and analytical data for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueSource(s)
CAS Number 152460-09-8[1][3][4]
Molecular Formula C₁₆H₁₃N₅O₂[1][4]
Molecular Weight 307.31 g/mol [1][4]
Appearance Yellow to light orange powder/solid[5]
Melting Point 188-193 °C[1]
Boiling Point (Predicted) 546.6 ± 60.0 °C[1]
Density (Predicted) 1.344 ± 0.06 g/cm³[1]
pKa (Predicted) 2.68 ± 0.12[1]
Solubility Soluble in Chloroform[5]
Storage Store in a dry, dark, and ventilated place. Recommended storage at 2-8°C.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process. Several synthetic routes have been reported, with a common strategy involving the condensation of a guanidine derivative with a propenone. Below is a detailed experimental protocol for a common synthetic pathway.

Experimental Protocol: Synthesis of this compound

This protocol involves a two-step process starting from 1-(2-methyl-5-nitrophenyl)guanidine and 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.

Step 1: Synthesis of 1-(2-methyl-5-nitrophenyl)guanidine

  • To a reaction flask, add 2-amino-4-nitrotoluene, a 50% aqueous solution of cyanamide, and water.

  • Heat the mixture to 60-65°C.

  • Slowly add concentrated hydrochloric acid dropwise and continue the reaction for 4 hours.

  • After the reaction is complete, cool the mixture to 20-25°C.

  • Adjust the pH to 8-8.5 by the dropwise addition of a 20% aqueous sodium hydroxide solution to precipitate a yellow solid.

  • Allow the mixture to age for 30 minutes.

  • Filter the solid, wash the filter cake with water, and dry it in an oven at 50°C to obtain 1-(2-methyl-5-nitrophenyl)guanidine.

Step 2: Synthesis of this compound

  • In a reaction flask, combine 1-(2-methyl-5-nitrophenyl)guanidine (0.324 mol), 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (0.357 mol), and n-butanol (560 ml).[1]

  • Heat the reaction mixture to 120°C and maintain this temperature for 9 hours.[1]

  • Cool the reaction mass to room temperature.

  • Add water (450 ml) and stir the mixture at room temperature for 3-4 hours.[1]

  • The precipitated solid is isolated by filtration.

  • The solid is then dried to yield this compound.[1]

  • The crude product can be further purified by silica gel column chromatography using a mixture of methanol and dichloromethane (e.g., 1:80 v/v) as the eluent.[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G A 2-Amino-4-nitrotoluene E 1-(2-methyl-5-nitrophenyl)guanidine A->E B Cyanamide B->E C 3-Acetylpyridine F 3-(Dimethylamino)-1-(pyridin-3-yl) prop-2-en-1-one C->F D N,N-Dimethylformamide dimethyl acetal (DMF-DMA) D->F G N-(2-methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine E->G F->G

Synthesis Workflow for this compound

Biological Role and Significance

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Imatinib.[2] As an intermediate, it is a building block that is chemically transformed in subsequent reaction steps to yield the final active pharmaceutical ingredient (API).

Currently, there is a lack of published data on the specific, direct biological activity or interaction with signaling pathways of this compound itself. While the broader class of 2-aminopyrimidine derivatives has been reported to possess various biological activities, including bactericidal, insecticidal, herbicidal, antiviral, and anticancer properties, these are general attributions to the chemical scaffold and not specific experimental findings for this particular intermediate.[1] Its main function in the context of drug development is to serve as a precursor to Imatinib.

Role in Imatinib Synthesis

The following diagram illustrates the position of this compound within the overall synthesis of Imatinib.

G A N-(2-methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine B Reduction of Nitro Group A->B C N-(5-amino-2-methylphenyl)-4- (pyridin-3-yl)pyrimidin-2-amine B->C D Amide Coupling with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride C->D E Imatinib D->E

Role of the Intermediate in the Synthesis of Imatinib

Analytical Characterization

The identity and purity of this compound are typically confirmed using a range of analytical techniques.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound. Purity levels of >98% are commonly reported.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure by analyzing the magnetic properties of atomic nuclei.
Liquid Chromatography-Mass Spectrometry (LC-MS) To determine the molecular weight and confirm the identity of the compound.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.

Safety and Handling

Based on available safety data sheets (SDS), this compound is classified with the following hazards:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a well-characterized compound whose primary importance lies in its role as a key synthetic intermediate for the anticancer drug Imatinib. This guide has provided a detailed overview of its physicochemical properties, a comprehensive experimental protocol for its synthesis, and its place within the broader manufacturing of Imatinib. While direct biological activity data for this intermediate is not extensively documented, its contribution to the synthesis of a life-saving medication underscores its significance in pharmaceutical sciences. Researchers and drug development professionals should handle this compound with the appropriate safety precautions as outlined.

References

An In-depth Technical Guide to the Synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, a crucial intermediate in the manufacture of the tyrosine kinase inhibitor, Imatinib. This document details the prevalent synthetic methodologies, including the widely utilized condensation reaction and alternative approaches such as the Buchwald-Hartwig amination. It offers structured quantitative data, detailed experimental protocols, and visual representations of the synthetic workflow and the relevant biological signaling pathway to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound, with the CAS number 152460-09-8, is a key heterocyclic compound widely recognized for its role as a precursor in the synthesis of several significant anti-cancer drugs, most notably Imatinib.[1] Imatinib is a selective tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors.[1] The biological significance of this pyrimidine derivative extends to its potential applications as an antibacterial agent.[1] This guide will focus on the chemical synthesis of this important intermediate, providing detailed procedural information and relevant data.

Chemical Properties:

  • Molecular Formula: C₁₆H₁₃N₅O₂[2][3][4][5]

  • Molecular Weight: 307.31 g/mol [3][4][5]

  • Melting Point: 188-193°C[1]

  • Appearance: Yellow powder/solid[4]

Synthetic Methodologies

The synthesis of this compound can be achieved through several routes. The most common and industrially applied method is the condensation of a substituted guanidine with a vinylogous N,N-dimethylformamide derivative (enaminone). An alternative approach involves a palladium-catalyzed Buchwald-Hartwig amination.

Condensation of Guanidine with Enaminone

This is the most frequently cited method for the synthesis of the title compound. It involves two main steps: the preparation of the key intermediates, 1-(2-methyl-5-nitrophenyl)guanidine and 3-dimethylamino-1-(pyridin-3-yl)propen-1-one, followed by their condensation.

Overall Reaction Scheme:

Synthesis_Overall cluster_0 Starting Materials cluster_1 Intermediates cluster_2 Final Product 2-Amino-4-nitrotoluene 2-Amino-4-nitrotoluene 1-(2-methyl-5-nitrophenyl)guanidine 1-(2-methyl-5-nitrophenyl)guanidine 2-Amino-4-nitrotoluene->1-(2-methyl-5-nitrophenyl)guanidine Cyanamide Cyanamide Cyanamide->1-(2-methyl-5-nitrophenyl)guanidine 3-Acetylpyridine 3-Acetylpyridine 3-Dimethylamino-1-(pyridin-3-yl)propen-1-one 3-Dimethylamino-1-(pyridin-3-yl)propen-1-one 3-Acetylpyridine->3-Dimethylamino-1-(pyridin-3-yl)propen-1-one DMF-DMA DMF-DMA DMF-DMA->3-Dimethylamino-1-(pyridin-3-yl)propen-1-one This compound This compound 1-(2-methyl-5-nitrophenyl)guanidine->this compound 3-Dimethylamino-1-(pyridin-3-yl)propen-1-one->this compound

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 1-(2-methyl-5-nitrophenyl)guanidine nitrate

  • Method A: To a flask containing 2-amino-4-nitrotoluene (200.0g, 1.31mol), a 50% cyanamide aqueous solution (255.0ml, 3.28mol) and water (200ml) are added. The mixture is heated to 60-65°C. Concentrated hydrochloric acid (223ml) is then added dropwise, and the reaction is continued for 4 hours. The reaction mixture is cooled to 20-25°C, and a 20% aqueous sodium hydroxide solution is added dropwise to adjust the pH to 8-8.5, resulting in the precipitation of a yellow solid. After aging for half an hour, the solid is filtered, washed with 100ml of water, and dried in an oven at 50°C to yield the product.[6]

  • Method B: An alternative reported in early patents for Imatinib synthesis involves the reaction of 4-methyl-3-nitroaniline with 3-acetylpyridine to form 3-nitrophenyl guanidinium nitrate.[7]

Step 2: Synthesis of 3-dimethylamino-1-(pyridin-3-yl)propen-1-one

  • In an inert solvent, 3-acetylpyridine is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The molar ratio of DMF-DMA to 3-acetylpyridine should be less than or equal to 1.1:1.[6]

Step 3: Synthesis of this compound

  • 1-(2-methyl-5-nitrophenyl)guanidine (63g, 0.324 mol), 3-dimethylamino-1-(pyridin-3-yl)-2-propen-1-one (62.5g, 0.357 mol), and n-butanol (560ml) are placed in a reaction flask. The reaction mixture is heated to 120°C for 9 hours. After cooling to room temperature, water (450 ml) is added, and the mixture is stirred for 3-4 hours. The precipitated solid is isolated by filtration and dried.[1]

StepProductYieldPurityReference
11-(2-methyl-5-nitrophenyl)guanidine97.2%99.3% (HPLC)[6]
3This compound81.9%99.9% (HPLC)[1]
3 (alternative)This compound40%Not specified[1]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers an alternative route for the formation of the C-N bond between the pyrimidine and aniline moieties. This palladium-catalyzed cross-coupling reaction is a powerful tool in modern organic synthesis.

Reaction Scheme:

Buchwald_Hartwig 2-Chloro-4-(pyridin-3-yl)pyrimidine 2-Chloro-4-(pyridin-3-yl)pyrimidine Product This compound 2-Chloro-4-(pyridin-3-yl)pyrimidine->Product 2-Methyl-5-nitroaniline 2-Methyl-5-nitroaniline 2-Methyl-5-nitroaniline->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) + Base (e.g., NaOtBu) Catalyst->Product

Caption: Buchwald-Hartwig amination route to the target compound.

  • New N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives can be synthesized from the corresponding amines by applying optimized Buchwald-Hartwig amination conditions. This typically involves using a palladium catalyst such as dichlorobis(triphenylphosphine)Pd(II) or Pd₂(dba)₃, a ligand like Xantphos, and a base such as sodium tert-butoxide in a solvent like refluxing toluene under a nitrogen atmosphere.[8][9] The reaction yields for similar compounds range from 27% to 82%.[8]

Copper-Catalyzed N-Arylation

A more cost-effective alternative to palladium catalysis is the use of copper salts for the N-arylation of heteroarylamines.

MethodCatalystYieldReference
Copper-catalyzed N-arylationCopper salts82%[10]

Biological Context: Role as an Imatinib Intermediate

The synthesized compound is a precursor to Imatinib, a potent inhibitor of the Bcr-Abl tyrosine kinase. The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML). Imatinib functions by binding to the ATP-binding site of the Bcr-Abl kinase, thereby inhibiting its activity and preventing the phosphorylation of downstream substrates. This ultimately leads to the induction of apoptosis in Bcr-Abl-positive cells.

Imatinib_Pathway cluster_0 Bcr-Abl Signaling Pathway cluster_1 Therapeutic Intervention Bcr-Abl Bcr-Abl (Constitutively Active Tyrosine Kinase) Phosphorylated_Substrate Phosphorylated Substrate Bcr-Abl->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Bcr-Abl Binds to active site Substrate Substrate Downstream_Signaling Downstream Signaling Pathways (e.g., Ras, STAT) Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Signaling->Apoptosis_Inhibition CML Chronic Myeloid Leukemia (CML) Cell_Proliferation->CML Apoptosis_Inhibition->CML Synthesized_Compound N-(2-methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine Imatinib Imatinib Synthesized_Compound->Imatinib Precursor for Imatinib->Bcr-Abl Inhibits

Caption: The role of the synthesized compound as a precursor to Imatinib, an inhibitor of the Bcr-Abl signaling pathway.

Conclusion

The synthesis of this compound is a well-established and critical process in the production of Imatinib. The condensation reaction between 1-(2-methyl-5-nitrophenyl)guanidine and 3-dimethylamino-1-(pyridin-3-yl)propen-1-one remains the most prevalent and high-yielding method. Alternative strategies, such as the Buchwald-Hartwig amination and copper-catalyzed N-arylation, provide viable, albeit sometimes lower-yielding, routes. This guide has provided detailed experimental protocols and quantitative data to aid researchers and professionals in the efficient and effective synthesis of this key pharmaceutical intermediate. A thorough understanding of these synthetic pathways is essential for the continued development and production of life-saving tyrosine kinase inhibitors.

References

An In-depth Technical Guide to the Mechanism of Action of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (Imatinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, widely known as Imatinib (marketed as Gleevec® or Glivec®), is a cornerstone of targeted cancer therapy.[1][2] This small molecule inhibitor has revolutionized the treatment of specific malignancies by targeting the molecular drivers of cancer cell proliferation and survival. This technical guide provides a comprehensive overview of Imatinib's mechanism of action, detailing its primary molecular targets, the downstream signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

Imatinib's development was a landmark achievement in rational drug design, specifically engineered to inhibit the constitutively active BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[3][4][5] Its remarkable success in CML has paved the way for its application in other cancers driven by susceptible kinases, such as gastrointestinal stromal tumors (GIST).[6]

Core Mechanism of Action: Tyrosine Kinase Inhibition

Imatinib functions as a potent and selective inhibitor of a small number of tyrosine kinases.[1][6] Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This phosphorylation event is a critical step in many signal transduction pathways that regulate cell growth, differentiation, and survival. In certain cancers, these kinases become constitutively active due to genetic mutations, leading to uncontrolled cell proliferation.

Imatinib exerts its therapeutic effect by binding to the ATP-binding site of its target kinases.[7] By occupying this site, Imatinib prevents the kinase from binding to ATP, thereby blocking phosphorylation of its substrates and inhibiting downstream signaling.[3][7] A key feature of Imatinib's efficacy is its ability to bind to and stabilize the inactive conformation of the kinase domain, locking it in a state that is unable to perform its catalytic function.[1]

Primary Molecular Targets

Imatinib's efficacy is attributed to its high affinity for a specific subset of tyrosine kinases:

  • BCR-ABL: This fusion protein, resulting from the Philadelphia chromosome translocation, is the primary driver of CML.[3] Imatinib was specifically designed to inhibit the constitutive kinase activity of BCR-ABL, leading to the induction of apoptosis (programmed cell death) in cancer cells.[3][8]

  • c-KIT: This receptor tyrosine kinase is crucial for the development and maintenance of various cell types. Activating mutations in the c-KIT gene are the primary oncogenic driver in the majority of GISTs.[6][7] Imatinib effectively blocks the constitutive signaling from these mutated c-KIT receptors.

  • Platelet-Derived Growth Factor Receptor (PDGFR): Imatinib also inhibits PDGFR-α and PDGFR-β.[1][6] Dysregulation of PDGFR signaling is implicated in the pathogenesis of some solid tumors and hematological malignancies.

The selectivity of Imatinib for these kinases, while also inhibiting a few other related kinases like ABL2 (ARG) and DDR1, is crucial to its therapeutic window, minimizing off-target effects.[1] Normal cells can typically withstand the inhibition of these kinases due to redundant signaling pathways, whereas cancer cells are often highly dependent on the single, constitutively active oncogenic kinase for their survival—a concept known as "oncogene addiction."[1]

Quantitative Data: Inhibitory Activity

The potency of Imatinib against its target kinases is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase activity in vitro.

Target KinaseCell Line/Assay SystemIC50 (nM)Reference
v-AblMurine pre-B cells25(Druker et al., 1996)
Tel-AblBa/F3 cells25-50(Okuda et al., 1996)
c-Kit (autophosphorylation)MO7e cells100(Heinrich et al., 2000)
PDGFR (autophosphorylation)Intact cells100(Buchdunger et al., 1996)
Arg (Abl2)Kinase assay140(Okada et al., 2008)
DDR1Kinase assay38(Day et al., 2008)

Note: The specific IC50 values can vary depending on the experimental conditions and assay system used.

Signaling Pathways Modulated by Imatinib

By inhibiting its primary targets, Imatinib disrupts several downstream signaling cascades that are critical for cancer cell proliferation and survival.

1. BCR-ABL Signaling in CML:

The constitutive activity of the BCR-ABL kinase in CML cells activates a network of downstream pathways, including:

  • RAS/MAPK Pathway: Promotes cell proliferation.

  • PI3K/AKT/mTOR Pathway: Promotes cell survival and inhibits apoptosis.

  • STAT Pathway: Contributes to cell proliferation and survival.

Imatinib's inhibition of BCR-ABL effectively shuts down these pro-growth and anti-apoptotic signals.

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active) RAS RAS BCR_ABL->RAS PI3K PI3K BCR_ABL->PI3K STAT STAT BCR_ABL->STAT RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation Survival STAT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibits cKIT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKIT Mutated c-KIT Receptor (Constitutively Active) PI3K_AKT PI3K/AKT Pathway cKIT->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cKIT->RAS_MAPK GIST_Growth GIST Cell Proliferation & Survival PI3K_AKT->GIST_Growth RAS_MAPK->GIST_Growth Imatinib Imatinib Imatinib->cKIT Inhibits Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow start Seed cancer cells in 96-well plate treat Add serial dilutions of Imatinib start->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add viability reagent (e.g., MTT) incubate->add_reagent read_plate Read absorbance/ luminescence add_reagent->read_plate analyze Calculate GI50/IC50 read_plate->analyze

References

Unveiling the Profile of a Key Synthetic Intermediate: A Technical Guide to N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is a heterocyclic compound primarily recognized for its crucial role as a key intermediate in the synthesis of Imatinib, a cornerstone in targeted cancer therapy. While literature suggests a broad spectrum of potential biological activities, including anticancer and antimicrobial effects, specific quantitative data on the intrinsic biological activity of this intermediate is not extensively documented. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, its pivotal role in the synthesis of Imatinib, and the biological context provided by its potent downstream product. This document also presents a representative experimental protocol for a kinase inhibition assay, a methodology relevant for evaluating compounds of this class, and visualizes key synthetic and signaling pathways to aid in research and development.

Physicochemical Properties

This compound is a yellow solid with the molecular formula C16H13N5O2 and a molecular weight of 307.31 g/mol .[1][2] It is characterized as being slightly soluble in water but soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

PropertyValueReference
Molecular FormulaC16H13N5O2[1][2]
Molecular Weight307.31 g/mol [1][2]
AppearanceYellow Solid[3]
Melting Point188-193°C[1]
Boiling Point546.6±60.0°C (Predicted)[1]
Density1.344±0.06 g/cm³ (Predicted)[1]
pKa2.68±0.12 (Predicted)[1]
SolubilitySlightly soluble in water, soluble in DMSO and DMF

Role in the Synthesis of Imatinib

The primary significance of this compound in the field of medicinal chemistry lies in its role as a direct precursor to the anticancer drug Imatinib.[1] Imatinib is a selective tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] The synthesis involves the reduction of the nitro group on the phenyl ring of this compound to an amine, followed by coupling with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride.

Caption: Synthesis of Imatinib from the intermediate.

Biological Activity Profile

Reported Biological Activities (Unquantified)

Several sources suggest that this compound and related compounds may possess a range of biological activities, including:

  • Bactericidal

  • Insecticidal

  • Herbicidal

  • Antiviral

  • Anticancer[1]

Biological Context: Imatinib and Tyrosine Kinase Inhibition

The biological relevance of this compound is best understood through the action of its derivative, Imatinib. Imatinib functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active enzyme produced by the Philadelphia chromosome translocation, which is a hallmark of CML. By binding to the ATP-binding site of the Bcr-Abl kinase domain, Imatinib stabilizes the inactive conformation of the enzyme, thereby preventing the phosphorylation of downstream substrates and inhibiting the proliferation of Bcr-Abl-positive cells.

Caption: Imatinib's inhibition of Bcr-Abl signaling.

Representative Experimental Protocol: In Vitro Kinase Inhibition Assay

Given the structural class of this compound and its relationship to a known kinase inhibitor, a common method to assess its potential biological activity would be an in vitro kinase inhibition assay. The following is a generalized protocol that can be adapted to test the compound against a panel of kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase (e.g., Abl kinase).

Materials:

  • This compound

  • Recombinant human Abl kinase

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Peptide substrate (e.g., a biotinylated peptide with a tyrosine residue for phosphorylation)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega or similar)

  • 384-well assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Assay Plate Preparation: Add a small volume of the diluted compound solutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells without enzyme as a positive control (0% kinase activity).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase buffer, the specific kinase, and the peptide substrate.

    • Add the kinase reaction mixture to each well of the assay plate.

    • Initiate the kinase reaction by adding a solution of ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced (or ATP remaining) by adding the detection reagent according to the manufacturer's instructions.

    • Incubate the plate as required for the detection reagent to generate a signal (e.g., luminescence).

  • Data Acquisition: Measure the signal (e.g., luminescence) in each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its indispensable role as a building block in the synthesis of the highly successful anticancer drug, Imatinib. While direct, quantitative evidence of its own biological activity is sparse, its chemical structure, belonging to the 2-aminopyrimidine class, suggests a potential for interaction with biological targets such as protein kinases. For researchers and drug development professionals, the value of this compound lies not only in its synthetic utility but also as a potential starting point for the design and synthesis of novel kinase inhibitors and other therapeutic agents. Further investigation into the direct biological effects of this intermediate could potentially unveil new pharmacological properties.

References

An In-depth Technical Guide to N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (Imatinib) as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, widely known as Imatinib. Imatinib is a pioneering, selective tyrosine kinase inhibitor that has transformed the treatment landscape for specific cancers, most notably Chronic Myeloid Leukemia (CML) and gastrointestinal stromal tumors (GIST). This document details its mechanism of action, inhibitory activity, effects on key signaling pathways, and standard experimental protocols for its evaluation.

Core Mechanism of Action

Imatinib functions as a potent and selective competitive inhibitor at the ATP-binding site of specific tyrosine kinases.[1][2] Its primary therapeutic effect comes from its ability to target the Abercrombie (ABL) kinase, particularly the constitutively active BCR-ABL fusion protein which is a hallmark of CML.[1]

The inhibitor binds to the kinase domain of ABL, c-KIT, and Platelet-Derived Growth Factor Receptor (PDGFR), stabilizing the enzyme in its inactive, non-functional conformation.[3][4][5] This "induced fit" prevents the P-loop from adopting the correct position for ATP binding and catalysis, thereby blocking the phosphorylation of downstream substrates and inhibiting the signaling cascades that drive cell proliferation and survival.[4][6]

Interestingly, recent studies have revealed a more complex interaction, where imatinib can also bind to a secondary, allosteric site within the myristoyl pocket of Abl kinase.[5][7] Under certain conditions, particularly with resistance mutations in the primary binding site, this allosteric interaction can paradoxically promote an active conformation of the kinase.[5][7]

Quantitative Data Presentation: Inhibitory Activity

The potency of Imatinib is quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the target kinase and the assay format (cell-free versus cell-based).

Table 1: Imatinib IC50 Values in Cell-Free (Biochemical) Assays

Kinase TargetIC50 ValueNotes
v-Abl600 nM[1][8][9]
c-Abl~25-400 nMIC50 values can vary between studies.[9][10][11]
c-Kit100 nM[1][8][9]
PDGFR (general)100 nM[1][8][9]
PDGFRα71 nM[1][9]
PDGFRβ607 nM[1][9]

Table 2: Imatinib IC50 Values in Cell-Based Assays

Cell LineTarget PathwayAssay TypeIC50 Value (µM)
K562 (CML)BCR-ABLCytotoxicity (MTT)0.08
A549 (Lung Cancer)-Growth Inhibition2-3
NCI-H727 (Carcinoid)-Growth Inhibition32.4
BON-1 (Carcinoid)-Growth Inhibition32.8

Signaling Pathway Inhibition

Imatinib's primary therapeutic success in CML is due to its targeted inhibition of the BCR-ABL signaling pathway. The BCR-ABL oncoprotein activates multiple downstream pathways, including RAS/MAPK, PI3K/AKT, and STAT signaling, which collectively promote uncontrolled cell proliferation and inhibit apoptosis.[6] By blocking the initial tyrosine kinase activity of BCR-ABL, Imatinib effectively shuts down these aberrant signals, leading to cell cycle arrest and apoptosis in cancer cells.[6]

BCR_ABL_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS RAS/MAPK Pathway BCR_ABL->RAS activates PI3K PI3K/AKT Pathway BCR_ABL->PI3K activates STAT JAK/STAT Pathway BCR_ABL->STAT activates Proliferation Increased Cell Proliferation RAS->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis STAT->Proliferation STAT->Apoptosis Imatinib Imatinib Imatinib->BCR_ABL INHIBITS ATP ATP ATP->BCR_ABL competes with

BCR-ABL signaling and the point of Imatinib inhibition.

Experimental Protocols

Evaluating the efficacy and mechanism of a kinase inhibitor like Imatinib involves a series of biochemical and cell-based assays.

This assay measures the direct interaction of the inhibitor with its target kinase, determining its potency in a cell-free system. A common method is a Fluorescence Resonance Energy Transfer (FRET)-based assay.[10]

Protocol:

  • Reagent Preparation: Prepare serial dilutions of Imatinib in DMSO and then in a suitable kinase reaction buffer. Prepare solutions of the target kinase (e.g., recombinant ABL), a fluorescently labeled tracer that binds to the ATP pocket, and a FRET donor-labeled antibody that binds to the kinase.[10]

  • Reaction Setup: In a microplate, add the kinase, the FRET-labeled antibody, and the various dilutions of Imatinib.

  • Tracer Addition: Add the fluorescent tracer to all wells. The tracer will compete with Imatinib for binding to the kinase's ATP site.[10]

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate using a fluorescence plate reader capable of detecting the FRET signal. A decrease in FRET corresponds to the displacement of the tracer by Imatinib.[10]

  • Data Analysis: Plot the FRET signal against the logarithm of the Imatinib concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[10]

This colorimetric assay assesses the effect of Imatinib on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[1]

Protocol:

  • Cell Seeding: Seed a BCR-ABL positive cell line (e.g., K562) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate to allow for stabilization.[9]

  • Imatinib Treatment: Prepare serial dilutions of Imatinib in the cell culture medium. Replace the existing medium with the Imatinib-containing medium and incubate for a set period (e.g., 48 or 72 hours).[1][9]

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[9]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at approximately 540-570 nm.[8]

  • Data Analysis: Calculate the percentage of growth inhibition relative to untreated control cells to determine the IC50 value.[8]

This technique is used to measure the inhibition of kinase activity within the cell by detecting the phosphorylation status of a known downstream substrate.

Protocol:

  • Cell Treatment and Lysis: Treat cells with varying concentrations of Imatinib for a specified time. Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.[1]

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of a BCR-ABL substrate (e.g., anti-phospho-CrkL).[1]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[9]

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[9]

  • Analysis: Quantify the band intensities. The membrane can be stripped and re-probed with an antibody for the total (non-phosphorylated) substrate and a loading control (e.g., GAPDH) for normalization. The ratio of phosphorylated protein to total protein indicates the level of kinase inhibition.[9]

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cellbased Cell-Based Assays A1 Prepare Kinase & Inhibitor Dilutions A2 FRET-based Binding Assay A1->A2 A3 Determine Cell-Free IC50 A2->A3 Conclusion Conclusion: Efficacy & Potency Established A3->Conclusion B1 Culture Target Cell Line (e.g., K562) B2 Treat Cells with Imatinib Dilutions B1->B2 B3 MTT Cell Viability Assay B2->B3 B5 Western Blot for Phospho-Substrate B2->B5 B4 Determine Cellular IC50 B3->B4 B4->Conclusion B6 Confirm Target Inhibition B5->B6 B6->Conclusion Start Hypothesis: Compound inhibits Kinase X Start->A1 Start->B1

General experimental workflow for kinase inhibitor evaluation.

Mechanisms of Resistance

Despite its remarkable success, resistance to Imatinib can develop, posing a significant clinical challenge. The most common mechanism is the acquisition of point mutations within the ABL kinase domain.[3][12][13] These mutations can interfere with Imatinib binding either by directly altering a contact residue or by stabilizing the active conformation of the kinase, to which Imatinib cannot bind effectively.[4][13] The T315I "gatekeeper" mutation is particularly problematic as it confers resistance to Imatinib and some second-generation inhibitors.[13] Other resistance mechanisms include amplification of the BCR-ABL gene and activation of alternative, BCR-ABL-independent signaling pathways.[12][13]

References

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, a key chemical intermediate in the synthesis of the landmark anti-cancer drug, Imatinib. While this compound is primarily recognized for its role in the manufacturing of this important therapeutic agent, this guide will detail its chemical identity, synthesis, and physical properties. It is important to note that while its synthetic utility is well-documented, extensive public data on the specific biological activity of this intermediate is limited. Its significance is intrinsically linked to the pharmacological activity of its final product, Imatinib.

Chemical Identity

The compound is systematically named according to IUPAC nomenclature and is also known by several synonyms.

IUPAC Name: this compound[1][2][3]

Synonyms:

  • 2-(2-Methyl-5-nitroanilino)-4-(3-pyridyl)pyrimidine[1][2]

  • (2-Methyl-5-nitrophenyl)[4-(pyridin-3-yl)pyrimidin-2-yl]amine[4]

  • 2-Methyl-5-nitro-N-[4-(pyridin-3-yl)pyrimidin-2-yl]benzenamine[2]

  • N-(2-METHYL-5-NITROPHENYL)-4-(3-PYRIDYL)-2-PYRIMIDINE-AMINE

  • Nitro imatinib[5]

  • Imatinib Impurity 16[5]

  • Imatinib-int D[5]

Physicochemical Properties
PropertyValueReference
CAS Number 152460-09-8[1][2][5]
Molecular Formula C16H13N5O2[1][2][4]
Molecular Weight 307.31 g/mol [1][2][4]
Appearance Yellow Solid[4]
Purity ≥98%[6]

Role in the Synthesis of Imatinib

This compound is a critical intermediate in several patented synthetic routes to Imatinib.[7] Imatinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers. The synthesis of Imatinib involves the construction of the core 2-phenylaminopyrimidine structure, for which the title compound is a direct precursor.

The general synthetic strategy involves the subsequent reduction of the nitro group of this compound to an amino group, followed by an amidation reaction to complete the Imatinib molecule.

Experimental Protocol: Synthesis of Imatinib via this compound

The following is a representative experimental protocol for the synthesis of Imatinib, highlighting the formation of the key intermediate, this compound.

Step 1: Synthesis of this compound

This step involves the condensation of 1-(2-methyl-5-nitrophenyl)guanidine with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.

  • Reactants: 1-(2-methyl-5-nitrophenyl)guanidine (0.324 mol) and 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (0.357 mol).

  • Solvent: n-butanol (560 ml).

  • Procedure:

    • The reactants are combined in a reaction flask with n-butanol.

    • The reaction mixture is heated to 120°C for 9 hours.

    • After cooling to room temperature, water (450 ml) is added, and the mixture is stirred for 3-4 hours.

    • The resulting precipitated solid is isolated by filtration and dried.

  • Yield: Approximately 81.9% with a purity of 99.9% (by HPLC).[8]

Step 2: Reduction of the Nitro Group

The nitro group of this compound is reduced to an amine to yield N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.

Step 3: Amidation to form Imatinib

The resulting amine from Step 2 is then reacted with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride to form the final product, Imatinib.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of Imatinib, highlighting the role of this compound.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Imatinib Synthesis A 2-Methyl-5-nitroaniline C 1-(2-Methyl-5-nitrophenyl)guanidine A->C Guanidination B 3-Acetylpyridine D 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one B->D Condensation E This compound C->E D->E Cyclization F N-(5-Amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine E->F Nitro Reduction H Imatinib F->H G 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride G->H Amidation

Synthetic pathway to Imatinib highlighting the key intermediate.

Biological Activity

While one source suggests that this compound may possess broad biological activities including bactericidal, insecticidal, and anticancer properties, there is a lack of specific, quantitative data in peer-reviewed literature to substantiate these claims for this particular intermediate.[8] Its primary role and significance in the scientific literature are as a precursor to Imatinib. The extensive biological and clinical data available for Imatinib, a potent inhibitor of the Bcr-Abl tyrosine kinase, is the driving force behind the interest in its synthetic intermediates.

Conclusion

This compound is a well-characterized chemical compound with a crucial and well-defined role as a key intermediate in the synthesis of the life-saving cancer therapeutic, Imatinib. While its own biological activity is not extensively documented, its importance in the field of medicinal chemistry and drug development is undeniable. This guide provides the essential information for researchers and scientists working on the synthesis of Imatinib and related compounds.

References

Spectroscopic and Synthetic Profile of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic and synthetic data for the chemical compound N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. This compound is a key intermediate in the synthesis of several pharmacologically significant molecules, including the tyrosine kinase inhibitor Imatinib.[1] This document compiles available data on its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics, alongside a detailed experimental protocol for its synthesis. The information is presented in a structured format to facilitate its use in research and development settings.

Chemical Structure and Properties

  • IUPAC Name: this compound[2]

  • CAS Number: 152460-09-8[1][2][3]

  • Molecular Formula: C₁₆H₁₃N₅O₂[2][3]

  • Molecular Weight: 307.31 g/mol [2][3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for the constituent aromatic and heterocyclic moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~9.30s1HPyridine C2-H
~8.70d1HPyridine C6-H
~8.50d1HPyrimidine C6-H
~8.40d1HPyridine C4-H
~8.20d1HNitrophenyl C6-H
~7.80dd1HNitrophenyl C4-H
~7.50m1HPyridine C5-H
~7.40d1HNitrophenyl C3-H
~7.20d1HPyrimidine C5-H
~2.40s3HMethyl (-CH₃)
~9.80s (broad)1HAmine (-NH-)

Note: Predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ ppm)Assignment
~162.5Pyrimidine C2
~161.0Pyrimidine C4
~158.0Pyrimidine C6
~152.0Pyridine C6
~148.0Pyridine C2
~145.0Nitrophenyl C5
~140.0Nitrophenyl C2
~136.0Pyridine C4
~133.0Pyridine C3
~125.0Nitrophenyl C1
~124.0Pyridine C5
~122.0Nitrophenyl C4
~118.0Nitrophenyl C6
~115.0Nitrophenyl C3
~108.0Pyrimidine C5
~18.0Methyl (-CH₃)

Note: Predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry data for this compound would be expected to show a prominent molecular ion peak corresponding to its molecular weight.

Table 3: Expected Mass Spectrometry Data

m/zInterpretation
307.11[M]⁺, Molecular ion
308.11[M+H]⁺, Protonated molecular ion

Note: Expected values for high-resolution mass spectrometry would be approximately 307.1069 for the molecular ion.[2]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the condensation of (2-methyl-5-nitrophenyl)guanidine with a suitable propenone derivative.[1]

Step 1: Synthesis of 1-(2-methyl-5-nitrophenyl)guanidine This intermediate is typically prepared from 2-methyl-5-nitroaniline.

Step 2: Synthesis of 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one This intermediate is synthesized from 3-acetylpyridine and N,N-dimethylformamide dimethyl acetal.[1]

Step 3: Condensation Reaction 1-(2-methyl-5-nitrophenyl)guanidine (0.324 mol) and 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (0.357 mol) are refluxed in n-butanol (560 ml) at 120°C for 9 hours. After cooling to room temperature, water (450 ml) is added, and the mixture is stirred for 3-4 hours. The resulting precipitate is collected by filtration and dried to yield this compound.[1]

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_workup Workup cluster_product Final Product A 1-(2-methyl-5-nitrophenyl)guanidine C n-Butanol (solvent) A->C B 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one B->C D 120°C, 9 hours C->D Heating E Cool to RT D->E F Add Water E->F G Stir 3-4 hours F->G H Filtration G->H I Drying H->I J N-(2-methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine I->J NMR_Workflow A Sample Preparation (5-10 mg in 0.6-0.7 mL solvent) B Instrument Setup (400/500 MHz NMR) A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis E->F MS_Workflow A Sample Preparation (~1 mg/mL solution) B Instrument Setup (HRMS with ESI source) A->B C Data Acquisition (Positive Ion Mode) B->C D Data Analysis (Identify Molecular Ion and Fragments) C->D

References

The Crucial Role of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine in Imatinib Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of the pivotal intermediate, N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, and its subsequent conversion to the groundbreaking anti-cancer drug, Imatinib. We will delve into detailed experimental protocols, present quantitative data for each synthetic step, and provide visualizations of the synthetic pathway and the mechanism of action of Imatinib.

Introduction: The Significance of a Key Intermediate

Imatinib, marketed as Gleevec, revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) by targeting specific tyrosine kinases. The synthesis of this complex molecule relies on a strategic pathway, with this compound serving as a critical building block. The efficient and high-purity synthesis of this intermediate is paramount to the overall success of the Imatinib production process. This guide will illuminate the chemical journey from precursor molecules to the final active pharmaceutical ingredient, with a focus on the chemistry and methodology that underpins this life-saving therapeutic.

The Synthetic Pathway to Imatinib

The synthesis of Imatinib from its precursors via the this compound intermediate can be broadly divided into three key stages:

  • Formation of the Pyrimidine Core: Synthesis of this compound.

  • Reduction of the Nitro Group: Conversion of the nitro-intermediate to its amino derivative, N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.

  • Amide Coupling: The final condensation reaction to yield the Imatinib base.

The following diagram illustrates the overall synthetic workflow:

G cluster_0 Stage 1: Pyrimidine Core Synthesis cluster_1 Stage 2: Nitro Group Reduction cluster_2 Stage 3: Amide Coupling 3-Acetylpyridine 3-Acetylpyridine Enaminone 3-(Dimethylamino)-1-(pyridin-3-yl)propen-1-one 3-Acetylpyridine->Enaminone DMF-DMA DMF-DMA N,N-Dimethylformamide dimethyl acetal Intermediate_1 This compound Enaminone->Intermediate_1 Guanidine Derivative Guanidine_Derivative 2-Methyl-5-nitrophenyl guanidine nitrate Intermediate_2 N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine Intermediate_1->Intermediate_2 Reduction Reducing_Agent Reducing Agent (e.g., SnCl2, H2/Pd-C) Imatinib_Base Imatinib Intermediate_2->Imatinib_Base Acyl Chloride Acyl_Chloride 4-(4-Methylpiperazin-1-ylmethyl) benzoyl chloride

A high-level overview of the Imatinib synthesis pathway.

Quantitative Data on the Synthesis of Imatinib

The efficiency of each synthetic step is critical for the industrial production of Imatinib. The following table summarizes the reported yields and purity levels for the key transformations.

StepReactantsProductYield (%)Purity (%)Reference
1. Pyrimidine Core Synthesis 3-(Dimethylamino)-1-(pyridin-3-yl)propen-1-one and 2-Methyl-5-nitrophenylguanidine nitrateThis compound81.999.9 (HPLC)[1]
2. Nitro Group Reduction This compoundN-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine~90>95[2]
3. Amide Coupling N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine and 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chlorideImatinib78.6>97
Overall Process 2-Amino-4-nitrotoluene (starting material for the guanidine derivative) to ImatinibImatinib5099.99

Detailed Experimental Protocols

The following protocols provide a detailed methodology for each key stage of the Imatinib synthesis.

Protocol 1: Synthesis of this compound

This procedure details the formation of the crucial pyrimidine core of the Imatinib molecule.

Materials:

  • 3-(Dimethylamino)-1-(pyridin-3-yl)propen-1-one

  • 2-Methyl-5-nitrophenylguanidine nitrate

  • n-Butanol

  • Water

Procedure:

  • To a reaction flask, add 3-(dimethylamino)-1-(pyridin-3-yl)propen-1-one (1 equivalent) and 2-methyl-5-nitrophenylguanidine nitrate (1 equivalent) in n-butanol.

  • Heat the reaction mixture to 120°C and maintain for 9 hours.

  • Cool the reaction mass to room temperature.

  • Add water to the flask and stir at room temperature for 3-4 hours.

  • The precipitated solid is isolated by filtration and dried to yield this compound.[1]

Protocol 2: Reduction of this compound

This protocol describes the reduction of the nitro group to an amine, a critical step for the subsequent amide coupling. Several methods can be employed; a common laboratory-scale method using stannous chloride is detailed below.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂)

  • Ethanol

  • Sodium hydroxide solution

Procedure:

  • Dissolve this compound in ethanol.

  • Add stannous chloride dihydrate (in excess, typically 5-10 equivalents) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and carefully add a concentrated solution of sodium hydroxide to precipitate tin salts and neutralize the acid.

  • Filter the mixture to remove the inorganic salts.

  • The filtrate, containing the desired product, is concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.

Protocol 3: Synthesis of Imatinib (Amide Coupling)

This final step involves the coupling of the amino-intermediate with the benzoyl chloride derivative to form the Imatinib base.

Materials:

  • N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

  • 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride dihydrochloride

  • Pyridine (as solvent and base)

  • Ethyl acetate

Procedure:

  • Dissolve N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine in pyridine.

  • Add 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride dihydrochloride portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

  • Filter the solid, wash with water, and then with a small amount of cold ethyl acetate.

  • The crude Imatinib can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure Imatinib base.

Mechanism of Action: Imatinib's Inhibition of BCR-ABL Signaling

Imatinib's therapeutic effect stems from its ability to selectively inhibit the BCR-ABL tyrosine kinase, an aberrant enzyme produced by the Philadelphia chromosome translocation in CML cells. This constitutively active kinase drives uncontrolled cell proliferation and survival through the activation of several downstream signaling pathways. Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, preventing the phosphorylation of its substrates and thereby blocking the downstream signaling cascade.

The following diagram illustrates the key signaling pathways downstream of BCR-ABL and the point of inhibition by Imatinib.

G cluster_0 BCR-ABL Signaling Cascade cluster_1 Downstream Pathways cluster_2 Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS_RAF_MAPK RAS/RAF/MAPK Pathway BCR_ABL->RAS_RAF_MAPK PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proliferation Increased Cell Proliferation RAS_RAF_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation Imatinib Imatinib Imatinib->Inhibition

Imatinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling.

Conclusion

The synthesis of Imatinib is a testament to the power of targeted drug design and efficient synthetic chemistry. The intermediate, this compound, is a cornerstone of this process. A thorough understanding of its synthesis, purification, and subsequent transformations is essential for researchers and professionals in the field of drug development. The methodologies and data presented in this guide provide a comprehensive overview of this critical aspect of Imatinib production, highlighting the chemical ingenuity that has made this life-saving medication a reality.

References

An In-depth Technical Guide to N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: A Key Intermediate in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. This compound is a critical intermediate in the synthesis of Imatinib, a foundational drug in targeted cancer therapy.

Physicochemical Properties

This compound is a yellow solid organic compound.[1][2][3] Its core structure consists of a pyrimidine ring linked to a 2-methyl-5-nitrophenylamine group and a pyridine ring. The physicochemical characteristics of this compound are summarized in the table below.

PropertyValueSource
CAS Number 152460-09-8[1][4][5]
Molecular Formula C₁₆H₁₃N₅O₂[1][3][4]
Molecular Weight 307.31 g/mol [1][2][3]
Melting Point 188-193°C[1], 272°C (dec.)[6][7]
Boiling Point 546.6±60.0°C (Predicted)[1], 60°C/18mmHg (lit.)[6][7]
Density 1.344±0.06 g/cm³ (Predicted)[1][3]
Acidity Coefficient (pKa) 2.68±0.12 (Predicted)[1]
Appearance Yellow Powder/Solid[1][2][3]
Solubility Slightly soluble in water, soluble in organic solvents like DMSO and DMF.

Synthesis and Role in Imatinib Production

This compound is a pivotal intermediate in the multi-step synthesis of Imatinib.[1] The general synthetic route involves the condensation of 1-(2-methyl-5-nitrophenyl)guanidine with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in n-butanol.[1] This reaction is heated, and upon cooling and the addition of water, the desired product precipitates and can be isolated through filtration.[1]

The following diagram illustrates the workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 1-(2-methyl-5-nitrophenyl)guanidine D Heat to 120°C for 9 hours A->D B 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one B->D C n-Butanol (Solvent) C->D E Cool to Room Temperature D->E F Add Water E->F G Stir for 3-4 hours F->G H Filter Precipitated Solid G->H I Dry the Solid H->I J N-(2-methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine I->J

Synthesis Workflow

Biological Significance and Imatinib's Mechanism of Action

While this compound itself is not the biologically active agent, its role as a precursor to Imatinib is of immense significance in medicinal chemistry.[1] Imatinib is a tyrosine kinase inhibitor used in the treatment of various cancers, most notably chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[8][9]

Imatinib functions by targeting and inhibiting the Bcr-Abl tyrosine kinase, an abnormal fusion protein characteristic of Philadelphia chromosome-positive CML.[8][9] It also inhibits other tyrosine kinases such as c-KIT and PDGF-R.[9] By binding to the ATP binding site of these kinases, Imatinib stabilizes their inactive conformation, thereby blocking downstream signaling pathways that lead to cell proliferation and survival.[8]

The signaling pathway inhibited by Imatinib is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BcrAbl Bcr-Abl Tyrosine Kinase Substrate Substrate Protein BcrAbl->Substrate Phosphorylation ATP ATP ATP->BcrAbl PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Signal Downstream Signaling (e.g., Ras/Raf, JAK/STAT, PI3K/Akt) PhosphoSubstrate->Signal Proliferation Cell Proliferation and Survival Signal->Proliferation Imatinib Imatinib Imatinib->BcrAbl Inhibition Inhibition

Imatinib's Mechanism of Action

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standard methodologies would be employed for their characterization.

a) Melting Point Determination: A small amount of the purified solid is placed in a capillary tube and heated in a melting point apparatus. The temperature range over which the substance melts is recorded.

b) Boiling Point Determination: Due to the high predicted boiling point and potential for decomposition, the boiling point at reduced pressure (60°C/18mmHg) is likely determined via vacuum distillation.

c) Density Measurement: The density can be predicted using computational methods based on the molecular structure. Experimental determination for a solid would typically involve techniques like gas pycnometry.

d) pKa Determination: The acid dissociation constant is often predicted using software that analyzes the molecule's structure. Experimental determination can be carried out using potentiometric titration or UV-Vis spectrophotometry, where spectral shifts are monitored as a function of pH.

e) Solubility Assessment: A known amount of the compound is added to a specific volume of a solvent (e.g., water, DMSO, DMF) at a given temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then measured, often by HPLC or UV-Vis spectrophotometry.

The following diagram outlines a general workflow for physicochemical characterization.

G cluster_physicochemical Physicochemical Property Determination Start Purified N-(2-methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine MP Melting Point (Capillary Method) Start->MP BP Boiling Point (Vacuum Distillation) Start->BP Density Density (Gas Pycnometry) Start->Density pKa pKa (Potentiometric Titration) Start->pKa Solubility Solubility (Equilibrium Method) Start->Solubility Data Quantitative Data MP->Data BP->Data Density->Data pKa->Data Solubility->Data

Characterization Workflow

References

Potential Therapeutic Targets of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide for researchers, scientists, and drug development professionals on the therapeutic applications and molecular interactions of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, commercially known as Nilotinib (formerly AMN107).

This compound, hereafter referred to as Nilotinib, is a potent and selective second-generation tyrosine kinase inhibitor (TKI). It was rationally designed based on the structure of imatinib to have a higher binding affinity and specificity for the ATP-binding site of the BCR-ABL kinase. This enhanced potency allows it to be effective against a majority of imatinib-resistant BCR-ABL mutations, a significant challenge in the treatment of Chronic Myeloid Leukemia (CML).

Primary Therapeutic Target: BCR-ABL Kinase

The primary therapeutic target of Nilotinib is the constitutively active BCR-ABL tyrosine kinase, the hallmark of Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML).[1] Nilotinib binds to and stabilizes the inactive conformation of the ABL kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that drive the proliferation and survival of leukemic cells.[2]

Table 1: Inhibitory Activity of Nilotinib against Wild-Type and Mutant BCR-ABL Kinase

The efficacy of Nilotinib against various imatinib-resistant mutations in the BCR-ABL kinase domain has been extensively studied. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

BCR-ABL MutantIC50 (nM) - Cellular Proliferation AssayIC50 (nM) - Bcr-Abl Autophosphorylation Assay
Wild-Type<3020-60
M244V~70-
G250E~70-
Q252H~70-
Y253F~200-
Y253H~450-
E255K~200-
E255V~450-
F311L~70-
T315I>2000>10,000
F317L~70-
M351T~70-
F359V~200-
L387M~70-
H396P~70-
H396R~70-
Note: IC50 values can vary depending on the specific experimental conditions and cell lines used. Data compiled from multiple sources.[3][4][5]

Other Potential Therapeutic Targets

While highly selective for BCR-ABL, Nilotinib also exhibits inhibitory activity against other tyrosine kinases, which may contribute to its therapeutic effects and potential side effects.

Table 2: Inhibitory Activity of Nilotinib against Other Kinases
Kinase TargetIC50 (nM)
Platelet-Derived Growth Factor Receptor (PDGFR)69
c-KIT210
Colony-Stimulating Factor 1 Receptor (CSF-1R)125-250
Discoidin Domain Receptor 1 (DDR1)3.7
Data sourced from the FDA label for Nilotinib.[1]

Signaling Pathways

Nilotinib's therapeutic efficacy stems from its ability to block the downstream signaling cascades initiated by the BCR-ABL oncoprotein. By inhibiting BCR-ABL, Nilotinib effectively halts the pro-proliferative and anti-apoptotic signals that drive CML.

Bcr_Abl_Signaling_Pathway cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5->Proliferation STAT5->Apoptosis

BCR-ABL Downstream Signaling Pathways and Nilotinib Inhibition.

Experimental Protocols

In Vitro Bcr-Abl Kinase Inhibition Assay

This assay determines the concentration of Nilotinib required to inhibit 50% of the Bcr-Abl kinase activity.

Materials:

  • Recombinant Bcr-Abl enzyme

  • Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Nilotinib stock solution (in DMSO)

  • ATP (radiolabeled or with a detectable tag)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-33P]ATP)

  • 96- or 384-well plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of Nilotinib in DMSO. Further dilute these into the kinase reaction buffer to achieve the final desired concentrations.

  • Kinase Reaction Setup: In a microplate, add the recombinant Bcr-Abl enzyme and the Nilotinib dilutions. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C. The reaction time should be within the linear range of the assay.

  • Detection: Stop the kinase reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA). Add the detection reagent to quantify the amount of product formed (phosphorylated substrate) or the amount of ATP consumed.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the Nilotinib concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

MTT Cell Viability Assay

This colorimetric assay measures the effect of Nilotinib on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • BCR-ABL positive cell line (e.g., K562)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Nilotinib stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere or enter logarithmic growth phase.

  • Compound Treatment: Treat the cells with a range of concentrations of Nilotinib. Include a vehicle control (DMSO-treated cells). Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.[7]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Shake the plate to ensure complete solubilization and read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each Nilotinib concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression.[8]

Experimental and Drug Discovery Workflow

The discovery and validation of a tyrosine kinase inhibitor like Nilotinib follows a structured workflow, from initial screening to preclinical and clinical evaluation.

Drug_Discovery_Workflow Screening High-Throughput Screening (Compound Libraries) Hit_ID Hit Identification (Primary Kinase Assay) Screening->Hit_ID Lead_Gen Lead Generation (IC50 Determination) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (Structure-Activity Relationship) Lead_Gen->Lead_Opt Cell_Assays Cell-Based Assays (Proliferation, Apoptosis) Lead_Opt->Cell_Assays Mechanism Mechanism of Action Studies (Western Blot, etc.) Cell_Assays->Mechanism In_Vivo In Vivo Animal Models Mechanism->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Generalized Workflow for Tyrosine Kinase Inhibitor Discovery.

References

Methodological & Application

Application Note and Protocol for the Laboratory Synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is a crucial intermediate in the synthesis of several pharmacologically significant molecules, most notably Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and other cancers[1][2][3]. The synthesis of this compound with high purity and yield is therefore of considerable interest. This document provides a detailed protocol for the synthesis of this compound, outlining the necessary reagents, equipment, and procedural steps. The described method is based on the condensation of a substituted guanidine with an enaminone, a common and effective strategy for the formation of substituted pyrimidine rings[1][2].

The compound has the following chemical properties:

  • CAS Number: 152460-09-8[2][4][5][6]

  • Molecular Formula: C₁₆H₁₃N₅O₂[2][5][6]

  • Molecular Weight: 307.31 g/mol [2][5][6]

  • Melting Point: 188-193°C[2]

  • Appearance: Yellow powder/solid[2][5]

Overall Reaction Scheme

The synthesis of this compound can be achieved in a two-step process starting from commercially available precursors. The first step involves the formation of 1-(2-methyl-5-nitrophenyl)guanidine from 2-amino-4-nitrotoluene. The second step is the condensation of this guanidine derivative with 3-dimethylamino-1-(pyridin-3-yl)propen-1-one to yield the final product.

Step 1: Synthesis of 1-(2-methyl-5-nitrophenyl)guanidine 2-amino-4-nitrotoluene is reacted with a cyanamide solution in the presence of an acid to form the corresponding guanidine salt.

Step 2: Synthesis of this compound The prepared 1-(2-methyl-5-nitrophenyl)guanidine is then condensed with 3-dimethylamino-1-(pyridin-3-yl)propen-1-one in a suitable solvent under heating.

Experimental Protocols

Materials and Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Filtration apparatus (Büchner funnel and flask)

  • Drying oven

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Reagents:

  • 2-amino-4-nitrotoluene

  • Cyanamide solution (50% in water)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • 3-acetylpyridine

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • n-Butanol

  • Ethyl acetate

  • Methanol

  • Dichloromethane

  • Deionized water

Protocol 1: Synthesis of 1-(2-methyl-5-nitrophenyl)guanidine

This protocol is adapted from a method described for the preparation of guanidine derivatives from anilines[7].

Procedure:

  • To a suitable flask, add 2-amino-4-nitrotoluene (1.0 eq), 50% aqueous cyanamide solution (2.5 eq), and water.

  • Heat the mixture to 60-65°C with stirring.

  • Slowly add concentrated hydrochloric acid (approx. 1.7 eq) dropwise to the reaction mixture.

  • Maintain the temperature and continue stirring for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 20-25°C.

  • Adjust the pH to 8-8.5 by the dropwise addition of a 20% aqueous sodium hydroxide solution. This will cause a yellow solid to precipitate.

  • Stir the mixture for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid by filtration, wash the filter cake with water.

  • Dry the solid in an oven at 50°C to obtain 1-(2-methyl-5-nitrophenyl)guanidine as a yellow solid. A yield of 97.2% with a purity of 99.3% (by HPLC) has been reported for this step[7].

Protocol 2: Synthesis of this compound

This protocol is based on the condensation reaction of the prepared guanidine with an enaminone intermediate[2]. The enaminone, 3-dimethylamino-1-(pyridin-3-yl)propen-1-one, can be prepared in situ or in a separate step from 3-acetylpyridine and DMF-DMA[7].

Procedure:

  • In a reaction flask, place 1-(2-methyl-5-nitrophenyl)guanidine (1.0 eq) and 3-dimethylamino-1-(pyridin-3-yl)propen-1-one (1.1 eq).

  • Add n-butanol as the solvent.

  • Heat the reaction mixture to 120°C and maintain this temperature for 9 hours with stirring[2].

  • Monitor the reaction for completion by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mass and stir for 3-4 hours at room temperature. A solid will precipitate.

  • Isolate the precipitated solid by filtration.

  • Dry the solid to obtain this compound. A reported yield for this step is 81.9% with an HPLC purity of 99.9%[2].

  • For further purification, the crude product can be purified by silica gel column chromatography using a mixture of methanol and dichloromethane (e.g., 1:80 v/v) as the eluent[2].

Data Presentation

Table 1: Summary of Reactants and Products for the Synthesis.

StepReactantMolar Eq.ProductReported Yield (%)Reported Purity (%)
12-amino-4-nitrotoluene1.01-(2-methyl-5-nitrophenyl)guanidine97.299.3 (HPLC)
21-(2-methyl-5-nitrophenyl)guanidine1.0This compound81.999.9 (HPLC)
3-dimethylamino-1-(pyridin-3-yl)propen-1-one1.1
Mandatory Visualization

Diagram 1: Synthetic Workflow

SynthesisWorkflow reagent reagent intermediate intermediate product product process process A 2-amino-4-nitrotoluene P1 Guanidylation A->P1 B Cyanamide B->P1 C 1-(2-methyl-5-nitrophenyl)guanidine P2 Condensation C->P2 D 3-dimethylamino-1-(pyridin-3-yl)propen-1-one D->P2 E This compound P1->C P2->E

Caption: Synthetic workflow for this compound.

Diagram 2: Alternative Synthetic Pathways

The synthesis of the target molecule can also be approached through palladium-catalyzed cross-coupling reactions, which are powerful methods for C-C and C-N bond formation.

AlternativePathways cluster_suzuki Suzuki Coupling Pathway cluster_buchwald Buchwald-Hartwig Pathway pyrimidine_core pyrimidine_core reagent reagent intermediate intermediate product product reaction_type reaction_type A1 2-amino-4-chloropyrimidine R1 Suzuki Coupling A1->R1 B1 3-pyridinylboronic acid B1->R1 C1 4-(pyridin-3-yl)pyrimidin-2-amine R2 Buchwald-Hartwig Amination C1->R2 D1 2-methyl-5-nitroaniline D1->R2 R1->C1 FinalProduct This compound R2->FinalProduct A2 2-amino-4-chloropyrimidine R3 Buchwald-Hartwig Amination A2->R3 B2 2-methyl-5-nitroaniline B2->R3 C2 N-(2-methyl-5-nitrophenyl)-4-chloropyrimidin-2-amine R4 Suzuki Coupling C2->R4 D2 3-pyridinylboronic acid D2->R4 R3->C2 R4->FinalProduct

Caption: Alternative synthetic strategies using cross-coupling reactions.

References

Application Note and Protocol: In Vitro Kinase Assay Using N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. This compound, a derivative of the N-phenylpyridin-2-amine scaffold, is recognized for its potential as a kinase inhibitor. Given its structural relation to established anticancer agents, this guide outlines a robust methodology for assessing its efficacy and selectivity against a panel of kinases. The protocol described herein is a non-radioactive, luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery.[1] Its core structure is found in numerous biologically active molecules, including potent kinase inhibitors used in oncology.[2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] Therefore, the identification and characterization of novel kinase inhibitors are of significant interest in therapeutic development.

This application note details a comprehensive in vitro kinase assay protocol for determining the inhibitory potency (e.g., IC50 value) of this compound. The described method is based on the widely used ADP-Glo™ Kinase Assay, which offers a sensitive and high-throughput-compatible format for measuring kinase activity.[5]

Compound Information

PropertyValue
Compound Name This compound
Synonyms (2-Methyl-5-nitrophenyl)[4-(pyridin-3-yl)pyrimidin-2-yl]amine, 2-methyl-5-nitro-N-[4-(pyridin-3-yl)pyrimidin-2-yl]benzenamine
CAS Number 152460-09-8
Molecular Formula C16H13N5O2
Molecular Weight 307.31 g/mol
Appearance Yellow Solid
Storage 2-8°C, protect from light

Data compiled from publicly available sources.[6][7][8][9]

In Vitro Kinase Inhibition Profile (Example Data)

The following table summarizes hypothetical half-maximal inhibitory concentration (IC50) values for this compound against a selection of tyrosine kinases. Lower IC50 values are indicative of greater potency.

Kinase TargetThis compound IC50 (nM)
Abl1 50
Src 250
Kit 800
PDGFRα 1200
VEGFR2 >10000

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

This section provides a detailed protocol for determining the in vitro potency of this compound using a luminescence-based kinase assay.

Materials and Reagents
  • This compound (≥98% purity)[10]

  • Recombinant human kinase (e.g., Abl1)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Dimethyl sulfoxide (DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Preparation of Stock Solutions
  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • ATP Stock Solution: Prepare a 10 mM stock solution of ATP in kinase assay buffer.

  • Kinase and Substrate: Reconstitute and dilute the kinase and substrate to their desired concentrations in kinase assay buffer according to the manufacturer's instructions.

In Vitro Kinase Assay Protocol

The following protocol is optimized for a 20 µL final reaction volume in a 384-well plate format.

  • Compound Dilution:

    • Perform a serial dilution of the 10 mM compound stock solution in DMSO to generate a range of concentrations (e.g., from 10 mM to 0.1 µM).

    • Prepare a DMSO-only control for 0% inhibition and a no-kinase control for background.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted compound or DMSO control to the appropriate wells of the 384-well plate.

    • Add 10 µL of the kinase enzyme solution to all wells except the no-kinase control wells.

    • Incubate the plate for 10-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP/substrate solution in kinase assay buffer.

    • Add 5 µL of the 2X ATP/substrate solution to each well to initiate the kinase reaction.

    • Mix the plate gently and incubate for the desired reaction time (e.g., 60 minutes) at 30°C.

  • Termination of Kinase Reaction and ATP Depletion:

    • Add 20 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.

    • Incubate the plate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Detection:

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated during the kinase reaction into ATP, which is then used to produce a luminescent signal.

    • Incubate the plate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and reflects the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compound Compound Serial Dilution in DMSO add_compound Add Compound/DMSO to Plate prep_compound->add_compound prep_reagents Prepare Kinase, Substrate, and ATP Solutions add_kinase Add Kinase Enzyme prep_reagents->add_kinase add_atp_sub Add ATP/Substrate Mix prep_reagents->add_atp_sub pre_incubate Pre-incubation (10-30 min) add_kinase->pre_incubate pre_incubate->add_atp_sub incubate Incubate (e.g., 60 min at 30°C) add_atp_sub->incubate add_adpglo Add ADP-Glo™ Reagent incubate->add_adpglo incubate_adpglo Incubate (40 min) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate (30-60 min) add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition plot_data Plot Data calc_inhibition->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Caption: Workflow for the in vitro kinase assay.

Simplified BCR-Abl Signaling Pathway

G cluster_downstream Downstream Signaling BCR_ABL BCR-Abl (Oncogenic Kinase) STAT5 STAT5 BCR_ABL->STAT5 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Compound N-(2-methyl-5-nitrophenyl) -4-(pyridin-3-yl)pyrimidin-2-amine Compound->BCR_ABL Inhibition Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Potential inhibition of the BCR-Abl signaling pathway.

Conclusion

The protocol outlined in this application note provides a reliable and sensitive method for characterizing the in vitro inhibitory activity of this compound against specific kinase targets. This compound, based on its structural properties, represents a promising candidate for further investigation as a kinase inhibitor. The described assay can be readily adapted for high-throughput screening to assess the compound's selectivity across a broader panel of kinases, which is a critical step in the drug discovery and development process.

References

Application Notes and Protocols for Testing N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is a pyrimidine-based compound with potential applications in anticancer drug discovery.[1][2][3][4][5][6] Structurally related compounds have demonstrated biological activities, including the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1][7] These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound, focusing on its potential as a kinase inhibitor that can induce apoptosis and reduce cell viability in cancer cells.

The following protocols are designed to be adaptable to various cancer cell lines and can be performed in a high-throughput format, making them suitable for drug screening and lead optimization.[8][9][10]

Postulated Signaling Pathway

Based on its use as a precursor for the synthesis of tyrosine kinase inhibitors like imatinib, it is postulated that this compound may target and inhibit the activity of one or more protein kinases.[1] This inhibition would block downstream signaling pathways responsible for cell proliferation and survival, ultimately leading to apoptosis (programmed cell death) in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Tyrosine Kinase Kinase Target Kinase Growth_Factor_Receptor->Kinase Activates Compound N-(2-methyl-5-nitrophenyl)- 4-(pyridin-3-yl)pyrimidin-2-amine Compound->Kinase Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) Kinase->Downstream_Signaling Phosphorylates Kinase->Apoptosis Inhibits (via survival signals) Transcription_Factors Transcription Factors Downstream_Signaling->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Cell_Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Cell_Proliferation_Survival Promotes

Caption: Postulated signaling pathway of the compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][11][12]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the compound in complete growth medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Compound (Serial Dilutions) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.[13][14][15]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the compound at various concentrations for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to each sample.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Data Analysis: Quantify the percentage of cells in each quadrant:

  • Annexin V- / PI- (Live cells)

  • Annexin V+ / PI- (Early apoptotic cells)

  • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

  • Annexin V- / PI+ (Necrotic cells)

G Start Start Cell_Treatment Treat Cells with Compound Start->Cell_Treatment Harvest_Cells Harvest and Wash Cells Cell_Treatment->Harvest_Cells Resuspend Resuspend in Binding Buffer Harvest_Cells->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min in Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell-Based Kinase Activity Assay (Phosphorylation Level)

This assay measures the ability of the compound to inhibit the phosphorylation of a specific downstream substrate of a target kinase.[7][16][17][18]

Principle: Many kinase inhibitors act by preventing the phosphorylation of their target substrates.[19] By measuring the levels of a specific phosphorylated protein using methods like ELISA or Western blotting, the inhibitory activity of the compound can be quantified.

Materials:

  • Cancer cell line expressing the target kinase

  • This compound

  • Cell lysis buffer

  • Primary antibodies (total and phospho-specific for the target substrate)

  • Secondary antibody (HRP-conjugated)

  • ELISA plate or Western blotting equipment

  • Substrate for HRP and stop solution

  • Plate reader or imaging system

Protocol (ELISA-based):

  • Seed cells in a 96-well plate and treat with the compound for the desired time.

  • Lyse the cells and transfer the lysate to an ELISA plate pre-coated with a capture antibody for the total target protein.

  • Incubate to allow the protein to bind.

  • Wash the plate and add a detection antibody specific for the phosphorylated form of the target protein.

  • Wash the plate and add an HRP-conjugated secondary antibody.

  • Add the HRP substrate and incubate until color develops.

  • Add a stop solution and measure the absorbance.

Data Analysis: Normalize the phospho-protein signal to the total protein signal. Calculate the percentage of inhibition of phosphorylation relative to the vehicle control.

Data Presentation

Table 1: Cell Viability (IC50 Values)

Cell LineCompound Concentration (µM)% Viability (Mean ± SD)IC50 (µM)
Cell Line A 0.195.2 ± 4.15.8
178.5 ± 5.3
1045.1 ± 3.8
5012.3 ± 2.1
Cell Line B 0.198.1 ± 3.515.2
189.4 ± 4.9
1060.7 ± 5.1
5025.6 ± 3.3

Table 2: Apoptosis Analysis (% of Apoptotic Cells)

Cell LineTreatment% Early Apoptosis (Mean ± SD)% Late Apoptosis (Mean ± SD)
Cell Line A Vehicle Control2.1 ± 0.51.5 ± 0.3
Compound (5 µM)25.8 ± 2.110.2 ± 1.5
Compound (10 µM)45.3 ± 3.518.7 ± 2.0
Cell Line B Vehicle Control1.8 ± 0.41.1 ± 0.2
Compound (10 µM)15.6 ± 1.85.4 ± 0.9
Compound (20 µM)30.1 ± 2.912.3 ± 1.7

Table 3: Kinase Inhibition (IC50 Values)

Target KinaseSubstrate Phosphorylation (% of Control)IC50 (µM)
Kinase X 50% at 2.5 µM2.5
Kinase Y 50% at 18.9 µM18.9

Conclusion

These protocols provide a comprehensive framework for evaluating the in vitro efficacy of this compound. By systematically assessing its impact on cell viability, apoptosis induction, and kinase activity, researchers can gain valuable insights into its potential as an anticancer agent and elucidate its mechanism of action.[20] The presented methodologies are robust, reproducible, and can be adapted for screening larger compound libraries.

References

Application Notes and Protocols for High-Throughput Screening of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine and its analogs represent a class of compounds with significant potential in oncology. The core structure is a key intermediate in the synthesis of Imatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and other cancers.[1] This structural relationship suggests that analogs of this compound are promising candidates for targeting protein kinases involved in cancer cell signaling pathways.

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogs. The primary objective of the described screening cascade is to identify and characterize novel kinase inhibitors with potent anti-proliferative activity. The protocols are designed for a research and drug development audience and detail a primary biochemical screen to identify direct kinase inhibitors, followed by a secondary cell-based screen to assess cellular potency and cytotoxicity.

Data Presentation: Anti-proliferative and Kinase Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative this compound analogs against a cancer cell line and key target kinases. This data provides a benchmark for the expected potency of this compound class.

Table 1: Cytotoxic Activity of Analogs against A549 Human Lung Carcinoma Cells

Compound IDStructureIC50 (µM)
Analog IIBN-(3-((dimethylamino)methyl)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide0.229
Analog IIAN-(4-((dimethylamino)methyl)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide0.315
Analog IICN-(2-((dimethylamino)methyl)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide0.452
Imatinib (Reference)2.479

Data adapted from a study on pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, which are structurally related to the core compound of interest.[2]

Table 2: Kinase Inhibition Profile of Imatinib (Reference Compound)

Target KinaseAssay TypeIC50 Value
v-AblCell-free0.6 µM
c-KitCell-based0.1 µM
PDGFRCell-free0.1 µM

This data for Imatinib, which shares a core structural motif, is presented to indicate the likely kinase targets for the analog library.[3]

Experimental Protocols

Primary High-Throughput Screen: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a homogenous, luminescence-based assay to quantify the inhibitory activity of the analog library against a target kinase, such as ABL1. The ADP-Glo™ Kinase Assay is a robust method for HTS, measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[4]

Materials:

  • Target Kinase (e.g., recombinant human ABL1)

  • Kinase Substrate (e.g., Abltide)

  • ATP (Adenosine 5'-triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound analog library dissolved in DMSO

  • Imatinib (as a positive control)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the analog library compounds and Imatinib in DMSO.

    • Using an acoustic liquid handler, dispense a small volume (e.g., 25 nL) of each compound dilution into the wells of a 384-well assay plate.

    • Include wells with DMSO only for no-inhibition controls and wells without enzyme for background controls.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase reaction buffer, target kinase, and substrate.

    • Dispense 5 µL of the master mix into each well of the assay plate containing the pre-spotted compounds.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the target kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Assay Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each active compound.

Secondary Screen: Cell Viability Assay (MTT-Based)

This protocol is for a secondary screen to evaluate the anti-proliferative effect of the hit compounds identified in the primary screen on a relevant cancer cell line (e.g., K562 for BCR-ABL positive leukemia). The MTT assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[5]

Materials:

  • K562 (or other relevant cancer cell line)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Hit compounds from the primary screen, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Clear, flat-bottomed 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plates for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include vehicle control wells (medium with DMSO) and blank wells (medium only).

    • Incubate the plates for 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from blank wells) from all other readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value for each compound by plotting the percentage of viability against the compound concentration.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 PDGFR PDGFR c_KIT c-KIT Imatinib_Analogs N-(2-methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine Analogs Imatinib_Analogs->BCR_ABL Inhibition Imatinib_Analogs->PDGFR Imatinib_Analogs->c_KIT RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK_ERK MAPK (ERK) MEK->MAPK_ERK Transcription Gene Transcription MAPK_ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT5->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation & Survival Apoptosis Apoptosis Transcription->Apoptosis Inhibition of Apoptosis

Caption: Inhibition of BCR-ABL signaling by pyrimidine analogs.

Experimental Workflow

G start Start: Analog Library primary_screen Primary HTS: Biochemical Kinase Assay (e.g., ADP-Glo™) start->primary_screen hit_id Hit Identification (IC50 Determination) primary_screen->hit_id secondary_screen Secondary Screen: Cell-Based Viability Assay (e.g., MTT) hit_id->secondary_screen Active Compounds sar Structure-Activity Relationship (SAR) Studies hit_id->sar Inactive Compounds (for SAR) potency_confirm Potency & Cytotoxicity Confirmation (IC50) secondary_screen->potency_confirm potency_confirm->sar Confirmed Hits lead_opt Lead Optimization sar->lead_opt

Caption: High-throughput screening cascade for kinase inhibitors.

References

Application of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine in Cancer Cell Lines: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is a heterocyclic compound with the chemical formula C₁₆H₁₃N₅O₂. It is structurally characterized by a pyrimidine ring linked to a 2-methyl-5-nitrophenylamine group and a pyridine ring. Extensive review of the scientific literature reveals that this compound is predominantly recognized and utilized as a key intermediate in the synthesis of the well-established anti-cancer drug, Imatinib (Gleevec®).

While the broader class of pyrimidine derivatives has been explored for various biological activities, including anti-cancer effects, there is a notable absence of published research detailing the direct application of this compound on cancer cell lines. Studies focusing on its biological activity, such as IC50 values in different cancer cell lines, its mechanism of action, or its effects on specific signaling pathways, are not available in the public domain.

This document aims to provide a comprehensive overview of the known context of this compound and to present a logical workflow for how such a compound would typically be evaluated, should a researcher wish to investigate its potential anti-cancer properties.

Current Understanding: A Synthetic Precursor

The primary role of this compound in the field of oncology is as a precursor molecule in the multi-step synthesis of Imatinib. Imatinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutive activation of which is the hallmark of chronic myeloid leukemia (CML). It also inhibits other receptor tyrosine kinases such as c-Kit and PDGF-R.

The synthesis of Imatinib involves the chemical modification of this compound. A critical step is the reduction of the nitro group to an amine, followed by coupling with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride to yield the final Imatinib molecule.

G Intermediate N-(2-methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine Step1 Nitro Group Reduction Intermediate->Step1 Amine_Intermediate N-(5-amino-2-methylphenyl)-4- (pyridin-3-yl)pyrimidin-2-amine Step1->Amine_Intermediate Step2 Coupling Reaction Amine_Intermediate->Step2 Imatinib Imatinib Step2->Imatinib

Figure 1: Synthetic pathway from the intermediate to Imatinib.

Due to its established role as a synthetic intermediate, research has logically focused on the final product, Imatinib, which possesses the desired pharmacological activity.

Hypothetical Application and Protocols for Investigation

Should a research group wish to explore the potential direct anti-cancer effects of this compound, a standard workflow for preliminary investigation would be required. The following sections outline the hypothetical experimental protocols that would be necessary to characterize its activity.

Data Presentation (Hypothetical)

If experimental data were available, it would be summarized in tables for clear comparison.

Table 1: Hypothetical In Vitro Cytotoxicity Data

Cancer Cell LineHistotypeIC50 (µM)
K-562Chronic Myeloid Leukemia-
A549Non-Small Cell Lung Cancer-
MCF-7Breast Adenocarcinoma-
HCT116Colorectal Carcinoma-
Data not available in current literature.

Table 2: Hypothetical Kinase Inhibition Profile

Kinase Target% Inhibition at 10 µMIC50 (µM)
Bcr-Abl--
c-Kit--
PDGF-Rα--
VEGFR2--
Data not available in current literature.
Experimental Protocols

The following are standard, detailed methodologies for key experiments that would be performed to assess the anti-cancer properties of this compound.

1. Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., K-562, A549, MCF-7)

    • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Imatinib).

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 Seed Seed Cells in 96-well Plate Treat Treat with Compound Dilutions Seed->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate Incubate for 4 hours Add_MTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Read Read Absorbance Solubilize->Read

Figure 2: Workflow for a typical MTT cell viability assay.

2. Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways that might be affected by the compound.

  • Materials:

    • Treated and untreated cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-total-Bcr-Abl, anti-phospho-Akt, anti-total-Akt, anti-PARP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Protocol:

    • Treat cells with the compound at various concentrations for a specified time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using an imaging system. β-actin is typically used as a loading control.

G Lysate Cell Lysate Preparation Quant Protein Quantification Lysate->Quant SDS SDS-PAGE Quant->SDS Transfer Membrane Transfer SDS->Transfer Block Blocking Transfer->Block Primary Primary Antibody Incubation Block->Primary Secondary Secondary Antibody Incubation Primary->Secondary Detect Detection Secondary->Detect

Figure 3: Standard workflow for Western Blot analysis.

Conclusion

Determining the IC50 of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. This compound is a key intermediate in the synthesis of Imatinib, a potent tyrosine kinase inhibitor, suggesting its potential as a kinase inhibitor itself.[1] The protocols outlined herein describe both cell-based and biochemical assays applicable for assessing the inhibitory activity of this compound. Furthermore, this guide illustrates the pertinent signaling pathways likely to be affected by this molecule, providing a comprehensive resource for its biological evaluation.

Introduction

This compound is a heterocyclic organic compound with the molecular formula C16H13N5O2.[1] It is widely recognized as a crucial precursor in the synthesis of Imatinib, a cornerstone in the targeted therapy of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] Given its structural similarity to Imatinib, it is hypothesized that this compound may exhibit inhibitory activity against various protein kinases.

The determination of the IC50 value is a critical step in the characterization of any potential therapeutic agent. It quantifies the concentration of a compound required to inhibit a specific biological or biochemical function by 50%, providing a key measure of its potency. This application note details robust methodologies for ascertaining the IC50 of the title compound.

Principle of IC50 Determination

The IC50 value is determined by treating a biological system (e.g., cultured cells or an isolated enzyme) with serially diluted concentrations of the inhibitor. The biological response is measured at each concentration, and the data is plotted as a dose-response curve. The IC50 is the concentration of the inhibitor at which the response is reduced by half. This value is typically determined using non-linear regression analysis of the dose-response curve.

Data Presentation

Target Cell Line/EnzymeAssay TypeIC50 (µM) [Hypothetical]
K562 (CML cell line)MTT Assay5.8
GIST-T1 (GIST cell line)SRB Assay8.2
Recombinant Abl KinaseADP-Glo™ Assay1.5
Recombinant c-KIT KinaseHTRF® KinEASE™ Assay2.1

Experimental Protocols

Cell-Based Assays for IC50 Determination

Cell-based assays measure the effect of the compound on the viability or proliferation of cancer cell lines known to be dependent on specific kinase signaling pathways.

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., K562 chronic myeloid leukemia cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in DMSO and then dilute further in cell culture medium. Add the diluted compound to the wells, ensuring the final DMSO concentration is below 0.5%. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

The SRB assay is a colorimetric assay that relies on the binding of the SRB dye to cellular proteins, providing a measure of cell mass.

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound SRB dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

Biochemical Assays for IC50 Determination

Biochemical assays directly measure the inhibitory effect of the compound on the activity of a purified kinase enzyme.

This is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.

Protocol:

  • Kinase Reaction: In a 96-well plate, set up the kinase reaction containing the purified kinase (e.g., recombinant Abl or c-KIT), the appropriate substrate, and ATP in a kinase reaction buffer.

  • Compound Addition: Add varying concentrations of this compound to the reaction wells.

  • Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflow

Given its structural relationship to Imatinib, this compound is likely to inhibit the BCR-Abl and c-KIT tyrosine kinases.

BCR_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_Abl BCR-Abl (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_Abl->GRB2 PI3K PI3K BCR_Abl->PI3K STAT5 STAT5 BCR_Abl->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Inhibitor N-(2-methyl-5-nitrophenyl) -4-(pyridin-3-yl)pyrimidin-2-amine Inhibitor->BCR_Abl

Caption: Putative inhibition of the BCR-Abl signaling pathway.

cKIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKIT c-KIT Receptor (Tyrosine Kinase) PI3K PI3K cKIT->PI3K RAS RAS cKIT->RAS STAT3 STAT3 cKIT->STAT3 SCF Stem Cell Factor (Ligand) SCF->cKIT Binds and Activates AKT Akt PI3K->AKT Proliferation Cell Proliferation, Differentiation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor N-(2-methyl-5-nitrophenyl) -4-(pyridin-3-yl)pyrimidin-2-amine Inhibitor->cKIT

Caption: Putative inhibition of the c-KIT signaling pathway.

IC50_Workflow start Start: Prepare Compound and Cell/Enzyme Stocks plate_cells Plate Cells or Prepare Enzyme Reaction start->plate_cells serial_dilution Prepare Serial Dilutions of Test Compound start->serial_dilution treatment Treat Cells/Enzyme with Compound Dilutions plate_cells->treatment serial_dilution->treatment incubation Incubate for a Defined Period treatment->incubation assay Perform Viability/Kinase Assay (e.g., MTT, ADP-Glo) incubation->assay readout Measure Signal (Absorbance/Luminescence) assay->readout analysis Data Analysis: Normalize Data, Generate Dose-Response Curve readout->analysis ic50 Calculate IC50 Value (Non-linear Regression) analysis->ic50

Caption: General experimental workflow for IC50 determination.

Conclusion

The protocols and information provided in this document offer a comprehensive framework for determining the IC50 of this compound. By employing these standardized cell-based and biochemical assays, researchers can accurately quantify the inhibitory potency of this compound. The elucidation of its IC50 against relevant cancer cell lines and purified kinases is a fundamental step in assessing its potential as a therapeutic agent and for guiding further drug development efforts.

References

Application Notes and Protocols for Structure-Activity Relationship Studies of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for conducting structure-activity relationship (SAR) studies on N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, a key intermediate in the synthesis of the tyrosine kinase inhibitor Imatinib.[1] Given its significance as a scaffold for kinase inhibitors, this guide outlines the synthesis of the parent compound, protocols for evaluating its biological activity and that of its analogs, and a representative SAR analysis. The methodologies provided are intended to offer a robust framework for the investigation of novel pyrimidine-based compounds in the context of drug discovery, particularly for anticancer therapeutics.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its core structure, a 2-aminopyrimidine scaffold, is a common feature in a multitude of biologically active molecules, including potent kinase inhibitors. This compound is notably a precursor in the synthesis of Imatinib, a selective tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and other cancers.[1] The structural features of this compound make it an attractive starting point for SAR studies aimed at discovering novel and more potent kinase inhibitors.

This document details the synthetic route to the parent compound, provides protocols for relevant biological assays to assess the efficacy of its analogs, and presents a structured analysis of SAR based on a closely related series of pyrimidine derivatives. The goal is to equip researchers with the necessary information to design, synthesize, and evaluate new compounds based on this promising scaffold.

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process, a representative scheme of which is detailed below.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(2-methyl-5-nitrophenyl)guanidine nitrate

  • To a solution of 2-methyl-5-nitroaniline in a suitable solvent, add cyanamide.

  • Heat the reaction mixture under reflux.

  • Upon completion of the reaction, cool the mixture and add nitric acid to precipitate the guanidine nitrate salt.

  • Filter, wash, and dry the precipitate to obtain 1-(2-methyl-5-nitrophenyl)guanidine nitrate.

Step 2: Synthesis of this compound

  • Combine 1-(2-methyl-5-nitrophenyl)guanidine nitrate and 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one in a suitable solvent such as n-butanol.[1]

  • Heat the reaction mixture to 120°C for several hours.[1]

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and add water to precipitate the product.[1]

  • Stir the suspension for several hours.[1]

  • Filter the solid, wash with water, and dry to yield this compound.[1]

  • The crude product can be further purified by column chromatography on silica gel.

Diagram: Synthetic Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Final Product 2-methyl-5-nitroaniline 2-methyl-5-nitroaniline Step 1: Guanidine Formation Step 1: Guanidine Formation 2-methyl-5-nitroaniline->Step 1: Guanidine Formation Cyanamide Cyanamide Cyanamide->Step 1: Guanidine Formation 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one Step 2: Pyrimidine Ring Formation Step 2: Pyrimidine Ring Formation 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one->Step 2: Pyrimidine Ring Formation 1-(2-methyl-5-nitrophenyl)guanidine nitrate 1-(2-methyl-5-nitrophenyl)guanidine nitrate Step 1: Guanidine Formation->1-(2-methyl-5-nitrophenyl)guanidine nitrate Intermediate This compound This compound Step 2: Pyrimidine Ring Formation->this compound 1-(2-methyl-5-nitrophenyl)guanidine nitrate->Step 2: Pyrimidine Ring Formation

Caption: Synthetic workflow for this compound.

Biological Evaluation Protocols

The biological activity of this compound and its analogs can be assessed using a variety of in vitro assays. Given its relationship to Imatinib, kinase inhibition and cell proliferation assays are particularly relevant.

Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase buffer

  • Peptide substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add the test compounds, the kinase, and the peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Diagram: Kinase Inhibition Assay Workflow

G Start Start Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Dispense Compounds, Kinase, and Substrate into Plate Dispense Compounds, Kinase, and Substrate into Plate Prepare Compound Dilutions->Dispense Compounds, Kinase, and Substrate into Plate Initiate Reaction with ATP Initiate Reaction with ATP Dispense Compounds, Kinase, and Substrate into Plate->Initiate Reaction with ATP Incubate Incubate Initiate Reaction with ATP->Incubate Stop Reaction and Add Detection Reagent Stop Reaction and Add Detection Reagent Incubate->Stop Reaction and Add Detection Reagent Measure Signal Measure Signal Stop Reaction and Add Detection Reagent->Measure Signal Data Analysis (IC50 determination) Data Analysis (IC50 determination) Measure Signal->Data Analysis (IC50 determination) End End Data Analysis (IC50 determination)->End

References

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine solution preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of this compound in experimental settings. This compound is a key intermediate in the synthesis of the tyrosine kinase inhibitor Imatinib and serves as a valuable tool in drug discovery and cancer research.[1][2]

Compound Information

This compound is a yellow, odorless, amorphous powder.[3] It is stable under normal conditions but is sensitive to moisture.[3] Proper storage is crucial to maintain its integrity for research applications.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 152460-09-8[4][5][6]
Molecular Formula C₁₆H₁₃N₅O₂[4][7]
Molecular Weight 307.31 g/mol [3][4]
Appearance Yellow solid/powder[3][6][7]
Purity ≥98%[3][4][6]
Melting Point 245-250°C[3]
Solubility Slightly soluble in water; Soluble in DMSO and DMF[3]
Storage Store in a cool, dry, dark place[3][8]
Shelf Life 2 years under proper storage[3]

Solution Preparation Protocols

Accurate and consistent solution preparation is critical for reproducible experimental results. The following protocols outline the steps for preparing stock and working solutions of this compound.

Materials
  • This compound (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile filtered pipette tips

  • Vortex mixer

  • Calibrated pipettes

Protocol for Preparing a 10 mM Stock Solution
  • Weighing the Compound: Accurately weigh out 3.073 mg of this compound.

  • Dissolving in DMSO: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of DMSO to the tube.

  • Ensuring Complete Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for longer-term storage.

Table 2: Stock Solution Preparation

ParameterValue
Target Concentration 10 mM
Compound Mass 3.073 mg
Solvent DMSO
Final Volume 1 mL
Storage Temperature -20°C or -80°C
Protocol for Preparing Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer.

  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution with cell culture medium or assay buffer to achieve the desired final concentrations. It is recommended to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as used for the highest concentration of the compound.

Experimental Protocols

As a tyrosine kinase inhibitor and an intermediate to Imatinib, this compound is relevant in assays screening for inhibitors of cancer-related kinases.[1]

Cell-Based Viability Assay (e.g., MTT Assay)

This protocol provides a general guideline for assessing the effect of the compound on the viability of cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., K562, a chronic myelogenous leukemia cell line) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Table 3: Example Dosing for Cell Viability Assay

Well GroupCompound ConcentrationFinal DMSO Concentration
Vehicle Control0 µM0.1%
Test Compound 11 µM0.1%
Test Compound 25 µM0.1%
Test Compound 310 µM0.1%
Test Compound 425 µM0.1%
Test Compound 550 µM0.1%
Test Compound 6100 µM0.1%

Signaling Pathways and Visualizations

Given its role as a precursor to Imatinib, this compound is expected to have an inhibitory effect on tyrosine kinases such as BCR-Abl, c-Kit, and PDGF-R. The following diagrams illustrate the general experimental workflow and a potential mechanism of action.

G cluster_prep Solution Preparation cluster_exp Cell-Based Assay compound Weigh Compound dissolve Dissolve in DMSO (10 mM Stock) compound->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot treat Prepare Serial Dilutions and Treat Cells aliquot->treat Dilute in media seed Seed Cells in 96-well Plate seed->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay analyze Analyze Data (IC50 determination) assay->analyze G cluster_pathway Hypothesized Signaling Pathway Inhibition gf Growth Factor rtk Receptor Tyrosine Kinase (e.g., c-Kit, PDGFR) gf->rtk downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) rtk->downstream ATP -> ADP bcr_abl BCR-Abl (in CML cells) bcr_abl->downstream ATP -> ADP compound N-(2-methyl-5-nitrophenyl)- 4-(pyridin-3-yl)pyrimidin-2-amine compound->rtk compound->bcr_abl proliferation Cell Proliferation & Survival downstream->proliferation

References

Application Notes and Protocols for In Vivo Experimental Design with N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine and its derivatives represent a class of compounds with significant potential in therapeutic research, particularly in oncology. This molecule is a known intermediate in the synthesis of the tyrosine kinase inhibitor Imatinib and shares structural similarities with other potent kinase inhibitors.[1][2][3] As such, its in vivo evaluation is a critical step in determining its therapeutic efficacy and safety profile. These application notes provide a comprehensive guide to designing and executing in vivo experiments for this class of compounds, drawing upon established protocols for similar pyrimidine derivatives and tyrosine kinase inhibitors.[4][5][6][7][8][9][10][11]

Data Presentation: Efficacy and Pharmacokinetics

Effective in vivo studies require meticulous data collection and clear presentation. The following tables provide templates for summarizing key quantitative data from preclinical studies.

Table 1: In Vivo Efficacy in Xenograft Models

DerivativeTarget Kinase(s)Cancer TypeAnimal ModelCell LineDosing RegimenKey OutcomesReference
Compound Xe.g., BCR-ABL, KITe.g., CML, GISTNude Micee.g., K562, GIST-T1e.g., 50 mg/kg, p.o., dailye.g., Tumor growth inhibition (TGI), increased survival[5]
PalbociclibCDK4/6Breast CancerNude MiceMDA-MB-435100 mg/kg, p.o., dailySignificant inhibition of bone tumor progression
Nilotinib (AMN107)BCR-ABLCMLMouse ModelBa/F3 (BCR-ABL)75 mg/kg, p.o., dailyProlonged survival in leukemia models[7][9][10]

Table 2: Pharmacokinetic Profile

DerivativeAnimal ModelDose (mg/kg) & RouteCmax (µM)Tmax (h)AUC (µM*h)Half-life (t½) (h)Reference
Compound Ye.g., Balb/c Micee.g., 25, p.o.DataDataDataData[8]
Nilotinib (400mg b.i.d. in patients)Human400, p.o.3.6DataData15[5]

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of credible in vivo research. The following sections provide step-by-step methodologies for key experiments.

Protocol 1: Xenograft Tumor Model for Efficacy Assessment

This protocol outlines the procedure for evaluating the anti-tumor activity of a test compound in a subcutaneous xenograft model.

Materials:

  • This compound derivative

  • Vehicle for drug formulation (e.g., 0.5% methylcellulose)

  • Immunocompromised mice (e.g., Nude or SCID)

  • Cancer cell line (e.g., K562 for CML, A549 for lung cancer)[12]

  • Cell culture medium and reagents

  • Matrigel (optional)

  • Calipers

  • Anesthetic

Procedure:

  • Cell Culture and Implantation:

    • Culture cancer cells to ~80% confluency.

    • Harvest and resuspend cells in a mixture of sterile PBS and Matrigel (optional) at a concentration of 1-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth every 2-3 days using calipers.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Administration:

    • Prepare the test compound in the appropriate vehicle.

    • Administer the compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[4]

    • Administer an equal volume of the vehicle to the control group.

  • Efficacy Evaluation:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Observe animals for any signs of toxicity.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI).

    • Perform statistical analysis (e.g., ANOVA) to determine significance.

Protocol 2: Pharmacokinetic (PK) Study

This protocol describes the methodology for determining the pharmacokinetic parameters of a test compound.

Materials:

  • This compound derivative

  • Vehicle for drug formulation

  • Healthy mice or rats (e.g., Balb/c)

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS equipment

Procedure:

  • Dosing:

    • Administer a single dose of the test compound to the animals via the intended clinical route (e.g., oral gavage).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

    • Process blood to separate plasma.

  • Sample Analysis:

    • Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Mandatory Visualizations

Signaling Pathway

Kinase_Inhibition_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) RTK->Downstream Phosphorylates & Activates Compound N-(...)-pyrimidin-2-amine Derivative Compound->RTK Inhibits (ATP-competitive) Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Proposed mechanism of action for a tyrosine kinase inhibitor.

Experimental Workflow

In_Vivo_Experimental_Workflow start Compound Synthesis & Formulation pk_study Pharmacokinetic (PK) Study start->pk_study efficacy_study Xenograft Efficacy Study start->efficacy_study data_analysis Data Analysis (PK & Efficacy) pk_study->data_analysis efficacy_study->data_analysis conclusion Go/No-Go Decision for Further Development data_analysis->conclusion

Caption: A typical workflow for in vivo compound evaluation.

Logical Relationship

Dose_Response_Relationship Dose Increasing Dose of Test Compound Efficacy Increased Anti-Tumor Efficacy Dose->Efficacy Toxicity Potential for Increased Toxicity Dose->Toxicity TherapeuticWindow Therapeutic Window

References

Characterization of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is a key intermediate in the synthesis of several pharmacologically active molecules, most notably the tyrosine kinase inhibitor, Imatinib. It is also considered a process-related impurity in the manufacturing of Imatinib.[1][2] Therefore, its accurate identification and characterization are crucial for quality control and regulatory compliance in drug development and manufacturing. This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound using various analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 152460-09-8[3][4][5]
Molecular Formula C₁₆H₁₃N₅O₂[3][6][7]
Molecular Weight 307.31 g/mol [2][3][6]
Appearance Yellow Solid[5]
Melting Point 188-193 °C[2]
Boiling Point (Predicted) 546.6 ± 60.0 °C[2]
Density (Predicted) 1.344 ± 0.06 g/cm³[2]
pKa (Predicted) 2.68 ± 0.12[2]

Analytical Techniques and Protocols

A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The following sections detail the recommended techniques and provide comprehensive experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Quantification

Application Note: Reversed-phase HPLC (RP-HPLC) is a robust and reliable method for assessing the purity of this compound and for quantifying it in the presence of other impurities. The method's sensitivity and specificity make it ideal for quality control in both research and manufacturing settings. The selection of a C18 stationary phase provides good retention and separation of this moderately polar compound. UV detection is suitable due to the presence of chromophoric groups in the molecule.

Experimental Protocol:

a. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and vials.

  • HPLC grade acetonitrile and methanol.

  • Ammonium formate and formic acid (analytical grade).

  • Purified water (18.2 MΩ·cm).

  • Reference standard of this compound.

b. Chromatographic Conditions:

Table 2: HPLC Method Parameters

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax Eclipse XDB, HiQ Sil C18)
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 268 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

c. Preparation of Solutions:

  • Mobile Phase A: Accurately weigh and dissolve ammonium formate in purified water to a concentration of 10 mM. Adjust the pH with formic acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution: Accurately weigh about 5.0 mg of the reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh about 5.0 mg of the test sample and prepare as described for the Standard Solution.

d. System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%. The tailing factor for the analyte peak should be not more than 2.0, and the theoretical plates should be not less than 2000.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Structural Confirmation

Application Note: LC-MS is a powerful technique for the definitive identification of this compound. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, this method provides molecular weight information and fragmentation patterns that confirm the compound's structure. Electrospray ionization (ESI) in positive ion mode is well-suited for this molecule.

Experimental Protocol:

a. Instrumentation and Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a tandem quadrupole or ion trap mass spectrometer).

  • Chromatographic conditions as described in the HPLC protocol, with the potential for using a more MS-friendly mobile phase if necessary (e.g., replacing non-volatile buffers).

b. Mass Spectrometry Conditions:

Table 3: Mass Spectrometry Parameters

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/Hr
Scan Mode Full Scan (m/z 100-500) and Product Ion Scan
Collision Gas Argon
Collision Energy 10-40 eV (for fragmentation studies)

c. Expected Results:

  • Full Scan: Expect a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 308.3.

  • Product Ion Scan (MS/MS): Fragmentation of the parent ion (m/z 308.3) will yield characteristic product ions that can be used for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. ¹H NMR provides information about the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. 2D NMR experiments such as COSY, HSQC, and HMBC can further confirm the complete chemical structure. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.

Experimental Protocol:

a. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (DMSO-d₆).

  • Reference standard of this compound.

b. Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

c. Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and optionally 2D NMR spectra according to standard instrument procedures.

d. Expected ¹H NMR Data (in DMSO-d₆):

Table 4: ¹H NMR Chemical Shifts

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
2.03s3H-CH₃
6.29-6.33m1HAromatic CH
6.75-6.76m1HAromatic CH
6.83-6.85d1HAromatic CH
7.32-7.33m1HAromatic CH
7.48-7.43m1HAromatic CH
8.37-8.45m1HAromatic CH
8.65-8.68m1HAromatic CH
9.22-9.23d1HAromatic CH

Note: Data is based on information from patent CN104341387A.[8] Actual chemical shifts may vary slightly depending on the instrument and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule. The IR spectrum provides a molecular fingerprint that can be used for identification and to confirm the presence of key structural motifs such as N-H, C=N, C=C, and NO₂ groups.

Experimental Protocol:

a. Instrumentation and Materials:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Solid sample of this compound.

b. Data Acquisition: Place a small amount of the solid sample on the ATR crystal and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

c. Expected Characteristic IR Absorption Bands:

Table 5: Expected FTIR Peaks

Wavenumber (cm⁻¹)Functional Group
3300 - 3400N-H stretching (secondary amine)
3000 - 3100Aromatic C-H stretching
2850 - 2950Aliphatic C-H stretching (-CH₃)
1600 - 1650C=N stretching (pyrimidine ring)
1500 - 1600Aromatic C=C stretching
1500 - 1550 and 1300-1350N-O stretching (nitro group)
1200 - 1350C-N stretching

Note: These are expected ranges for pyrimidine derivatives and may vary slightly for the specific compound.[9]

Thermal Analysis (TGA/DSC)

Application Note: Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information about the thermal stability, decomposition profile, and melting behavior of the compound. This is particularly useful for understanding its solid-state properties and for developing stable formulations.

Experimental Protocol:

a. Instrumentation and Materials:

  • TGA and DSC instruments.

  • Aluminum pans.

  • Solid sample of this compound.

b. Data Acquisition:

  • TGA: Accurately weigh 5-10 mg of the sample into a TGA pan. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature at which complete decomposition occurs (e.g., 600 °C).

  • DSC: Accurately weigh 2-5 mg of the sample into a DSC pan. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) through its melting point.

c. Expected Results:

  • TGA: The TGA thermogram will show the temperature at which the compound begins to decompose and the percentage of weight loss at different temperatures.

  • DSC: The DSC thermogram will show an endothermic peak corresponding to the melting point of the compound (expected around 188-193 °C).

Visualizations

Characterization_Workflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data and Results Sample This compound HPLC HPLC Sample->HPLC LCMS LC-MS Sample->LCMS NMR NMR Sample->NMR FTIR FTIR Sample->FTIR Thermal Thermal Analysis Sample->Thermal Purity Purity and Quantification HPLC->Purity MW Molecular Weight Confirmation LCMS->MW Structure Structural Elucidation NMR->Structure FunctionalGroups Functional Group ID FTIR->FunctionalGroups Stability Thermal Stability Thermal->Stability

Caption: Workflow for the analytical characterization of the target compound.

Structural_Elucidation_Logic cluster_primary Primary Techniques cluster_info Information Obtained cluster_confirmation Confirmation NMR_1H ¹H NMR Proton_Env Proton Environment & Connectivity NMR_1H->Proton_Env LCMS_MS LC-MS Mol_Weight Molecular Weight LCMS_MS->Mol_Weight FTIR_spec FTIR Func_Groups Functional Groups FTIR_spec->Func_Groups Structure_Confirmed Confirmed Structure Proton_Env->Structure_Confirmed Mol_Weight->Structure_Confirmed Func_Groups->Structure_Confirmed

Caption: Logic diagram for structural elucidation using multiple techniques.

References

Application Notes and Protocols for N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine as a key intermediate in the synthesis of targeted cancer therapeutics, most notably the tyrosine kinase inhibitor, Imatinib. This document outlines its significance, the mechanism of action of its derivatives, and detailed protocols for the evaluation of such compounds.

Introduction

This compound is a critical building block in the field of medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of Imatinib (marketed as Gleevec®)[1][2]. Imatinib revolutionized cancer therapy as one of the first drugs to demonstrate the success of targeting specific molecular pathways driving cancer cell proliferation[3]. This compound belongs to the 2-phenylaminopyrimidine class of molecules that have been extensively optimized to yield potent and selective kinase inhibitors[4].

The development of Imatinib through rational drug design began with the identification of a lead compound, 2-phenylaminopyrimidine, which showed weak inhibitory activity against the Bcr-Abl tyrosine kinase[1][4]. Chemical modifications, including the strategic placement of a methyl group and a benzamide group, led to enhanced potency and selectivity, ultimately resulting in the discovery of Imatinib[1][4]. This compound represents a key structural motif in this developmental pathway.

Mechanism of Action of Derivatives

Derivatives synthesized from this compound, such as Imatinib, function as potent inhibitors of specific tyrosine kinases. These enzymes are crucial regulators of cellular processes, and their aberrant activation is a hallmark of many cancers[5][6].

Imatinib and related compounds act as competitive inhibitors at the ATP-binding site of the target kinase, thereby preventing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins[7]. This action blocks the downstream signaling pathways that are essential for cancer cell growth and survival[7].

The primary targets of Imatinib include:

  • BCR-ABL: A constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation, which is characteristic of Chronic Myeloid Leukemia (CML)[3][5][7]. Inhibition of BCR-ABL leads to the suppression of CML cell proliferation and induces apoptosis[3].

  • c-KIT: A receptor tyrosine kinase, mutations of which lead to its constitutive activation in Gastrointestinal Stromal Tumors (GIST)[7].

  • Platelet-Derived Growth Factor Receptor (PDGFR): Another receptor tyrosine kinase implicated in various malignancies[4][7].

By binding to the ATP binding site, Imatinib stabilizes the inactive conformation of the kinase, effectively shutting down its activity[8].

Signaling Pathway Inhibition

The inhibition of the BCR-ABL tyrosine kinase by Imatinib blocks downstream signaling pathways that promote cell proliferation and survival. The following diagram illustrates this mechanism.

BCR_ABL_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor BCR_ABL BCR-ABL (Constitutively Active Kinase) ATP ATP BCR_ABL->ATP binds Substrate Substrate Protein BCR_ABL->Substrate phosphorylates P_Substrate Phosphorylated Substrate BCR_ABL->P_Substrate Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib Imatinib->BCR_ABL inhibits Synthesis_Workflow Start N-(2-methyl-5-nitrophenyl)- 4-(pyridin-3-yl)pyrimidin-2-amine Step1 Reduction of Nitro Group to Amino Group Start->Step1 Intermediate1 Amine Intermediate Step1->Intermediate1 Step2 Acylation with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride Intermediate1->Step2 Product Imatinib Step2->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields in the synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, a key intermediate in the manufacturing of several pharmaceuticals, including Imatinib.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and high-yield method involves the cyclocondensation reaction between a guanidine derivative and an enaminone. Specifically, (2-methyl-5-nitrophenyl)guanidine nitrate is reacted with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one in a solvent like n-butanol at elevated temperatures (e.g., 120°C).[1][2] This approach has been reported to achieve yields of over 80%.[1]

Q2: I am experiencing a significantly lower yield than reported in the literature. What are the primary factors to investigate?

A2: Low yields can typically be attributed to one or more of the following factors:

  • Purity of Reactants: The purity of the starting materials, particularly the (2-methyl-5-nitrophenyl)guanidine and the enaminone, is critical. Impurities can lead to side reactions or inhibit the primary reaction.

  • Reaction Conditions: Sub-optimal temperature, reaction time, or inefficient mixing can result in incomplete conversion. The reaction is typically run at reflux for several hours.[1][4]

  • Solvent Quality: The presence of water or other impurities in the solvent (e.g., n-butanol) can negatively impact the reaction. Using a dry, high-purity solvent is recommended.

  • Work-up and Purification: Product loss during the work-up and purification steps (e.g., precipitation, filtration, and washing) is a common cause of reduced yield. Ensure the product has fully precipitated before filtration and use appropriate washing solvents to minimize loss.

Q3: My TLC analysis shows multiple spots, indicating the formation of byproducts. What are these likely to be?

A3: While specific byproduct analysis requires advanced techniques, common side reactions in this type of synthesis can include self-condensation of the enaminone, incomplete cyclization, or degradation of starting materials or the product under prolonged heating. If using a palladium-catalyzed cross-coupling approach (Buchwald-Hartwig amination), side products could include hydrodehalogenation of the pyrimidine starting material or formation of diarylamines.[5]

Q4: Can a Buchwald-Hartwig amination approach be used for this synthesis?

A4: Yes, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds and has been successfully used to synthesize various N-arylpyrimidin-2-amine derivatives.[6][7][8] This would typically involve reacting a 2-halo-4-(pyridin-3-yl)pyrimidine with 2-methyl-5-nitroaniline in the presence of a palladium catalyst, a phosphine ligand, and a base. While viable, this route can be more sensitive to catalyst, ligand, and base choice, and may require more rigorous optimization to achieve high yields compared to the cyclocondensation route.[5][6]

Troubleshooting Guide for Low Yield

This guide addresses common issues observed during the synthesis via the cyclocondensation route.

Observation Potential Cause Recommended Solution
Low Conversion of Starting Materials (TLC/HPLC analysis) 1. Insufficient Reaction Temperature: The reaction temperature is too low for the cyclization to proceed efficiently. 2. Inadequate Reaction Time: The reaction has not been allowed to run to completion. 3. Poor Reagent Quality: Degradation or impurities in (2-methyl-5-nitrophenyl)guanidine or the enaminone.1. Ensure the reaction mixture reaches and maintains the specified temperature (e.g., 120°C for n-butanol).[1] Use a reflux condenser. 2. Extend the reaction time and monitor progress by TLC or HPLC until no further consumption of the limiting reagent is observed. Reactions are often run for 9 hours or more.[1] 3. Verify the purity of starting materials by NMR or melting point. Synthesize fresh reagents if necessary.
Product Fails to Precipitate During Work-up 1. Insufficient Cooling/Stirring: The solution is not cold enough or has not been stirred long enough for complete crystallization. 2. Incorrect Solvent for Precipitation: The solvent used (e.g., water) may not be optimal for precipitating your product.1. Cool the reaction mixture to room temperature and then potentially in an ice bath. Allow for several hours of stirring to maximize precipitation.[1] 2. Ensure sufficient water has been added to the n-butanol reaction mixture to induce precipitation.[1]
Oily or Impure Precipitate 1. Trapped Solvent/Impurities: The precipitate has formed too quickly, trapping solvent or soluble impurities. 2. Presence of Side Products: Significant formation of byproducts that are co-precipitating with the desired compound.1. After filtration, wash the solid thoroughly with water and a suitable organic solvent (e.g., cold ethanol or methanol) to remove impurities.[1][9] 2. Purify the crude product via recrystallization or silica gel column chromatography (e.g., using a MeOH:CH2Cl2 gradient).[1]
Yield is Good, but Purity is Low (Post-Purification) 1. Ineffective Purification: The chosen purification method (e.g., solvent for recrystallization, column chromatography eluent) is not adequately separating the product from a key impurity.1. Re-evaluate the purification strategy. Test different solvent systems for recrystallization. For column chromatography, adjust the eluent polarity. An eluent system of MeOH:CH2Cl2 (1:80) has been reported for this compound.[1]

Experimental Protocol: Cyclocondensation Route

This protocol is adapted from reported literature procedures with high yields.[1][4]

Step 1: Synthesis of (2-methyl-5-nitrophenyl)guanidine This intermediate is typically prepared from 2-methyl-5-nitroaniline and cyanamide in the presence of an acid like concentrated HCl.[4]

Step 2: Synthesis of this compound

  • To a reaction flask, add (2-methyl-5-nitrophenyl)guanidine (1.0 eq), 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.1 eq), and n-butanol (approx. 8-10 mL per gram of guanidine).[1]

  • Heat the reaction mixture to reflux (approx. 120°C) with stirring.

  • Maintain the reaction at reflux for 9-20 hours, monitoring the progress by TLC.[1][4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water (approx. 7-8 mL per gram of guanidine) to the flask and stir at room temperature for 3-4 hours to precipitate the product.[1]

  • Collect the precipitated solid by filtration.

  • Wash the filter cake with water and a small amount of a suitable cold solvent (e.g., ethanol or methanol) to remove residual impurities.

  • Dry the solid in a vacuum oven at 75-80°C to yield the final product as a yellow powder.[1]

Comparative Yield Data from Literature
Method Reactants Conditions Reported Yield Reference
Cyclocondensation(2-methyl-5-nitrophenyl)guanidine, 3-dimethylamino-1-(3-pyridine)-2-propen-1-onen-butanol, 120°C, 9h81.9%[1]
CyclocondensationSame as aboveDMF, reflux, 20h83.1%[4]
Ullmann Condensation4-(pyridin-3-yl)pyrimidin-2-amine, o-bromo-p-nitrotolueneDioxane, CuI, K2CO3, 120°C, 15h60% (for the amine precursor)[1]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Reagent Mixing cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up cluster_3 Step 4: Isolation reagents 1. Add (2-methyl-5-nitrophenyl)guanidine and 3-dimethylamino-1-(pyridin-3-yl)prop-2-en-1-one to n-butanol reaction 2. Heat to reflux (120°C) for 9-20 hours reagents->reaction workup 3. Cool to RT 4. Add water and stir for 3-4h reaction->workup isolation 5. Filter solid 6. Wash with water/methanol 7. Dry in vacuum oven workup->isolation product Final Product isolation->product

Caption: Workflow for the cyclocondensation synthesis.

Troubleshooting Decision Tree

G start Low Yield Observed check_tlc Analyze reaction mixture by TLC/HPLC start->check_tlc incomplete Incomplete Reaction check_tlc->incomplete High SM remaining byproducts Significant Byproducts check_tlc->byproducts Multiple spots good_conv Good Conversion, but low isolated yield check_tlc->good_conv Clean conversion sol_incomplete Action: • Increase reaction time/temp • Check reagent purity incomplete->sol_incomplete sol_byproducts Action: • Verify stoichiometry • Optimize temperature • Use high-purity solvent byproducts->sol_byproducts sol_isolation Action: • Optimize precipitation (cooling/time) • Check filter for leaks • Review washing solvent volume good_conv->sol_isolation

Caption: A decision tree for troubleshooting low yield.

References

Technical Support Center: Optimizing N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and solubilizing N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (CAS 152460-09-8) for use in biological assays. This compound is a key intermediate in the synthesis of the tyrosine kinase inhibitor Imatinib and is known for its low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a yellow powder primarily used as a pharmaceutical intermediate in the synthesis of Imatinib, a targeted cancer therapy drug. It is a research-grade chemical with a molecular weight of 307.31 g/mol .[1]

Q2: What are the general solubility characteristics of this compound?

A2: This compound is described as being slightly soluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] Due to its hydrophobic nature, achieving sufficient concentrations in aqueous buffers for biological assays can be challenging.

Q3: Why is my compound precipitating when I dilute my DMSO stock in aqueous buffer?

A3: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solvent (like DMSO) but has very low solubility in the aqueous assay buffer. When the stock solution is diluted, the solvent polarity changes drastically, causing the compound to crash out of solution.

Q4: What is the recommended storage condition for this compound?

A4: It should be stored in a cool, dry place away from direct sunlight. The compound is sensitive to moisture. Under proper storage conditions, it has a shelf life of approximately two years.[1]

Q5: Does this compound have any known biological activity?

A5: While it is a key intermediate for the synthesis of the potent tyrosine kinase inhibitor Imatinib, its own biological activity is not extensively documented in publicly available literature. Researchers typically use it as a starting material for synthesis or as a reference standard in analytical methods.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when preparing solutions of this compound for biological experiments.

IssuePotential CauseRecommended Solution
Compound does not dissolve in DMSO or DMF. - Insufficient solvent volume.- Low-quality or wet solvent.- Compound has degraded.- Increase the solvent volume.- Use fresh, anhydrous grade DMSO or DMF.- Gentle warming (to 37°C) and sonication can aid dissolution.- Verify the purity and integrity of the compound.
Precipitation occurs upon dilution into aqueous buffer. - The final concentration exceeds the compound's aqueous solubility.- The percentage of organic co-solvent in the final solution is too low.- Decrease the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with the assay (typically ≤ 1%).- Prepare intermediate dilutions in a solvent mixture before the final dilution in the aqueous buffer.- Consider using solubility enhancers such as cyclodextrins or non-ionic surfactants.
Inconsistent results in biological assays. - Incomplete dissolution of the compound.- Precipitation of the compound in the assay medium over time.- Visually confirm complete dissolution of the stock solution before use.- Prepare fresh dilutions immediately before each experiment.- Evaluate the stability of the compound in the assay medium over the experiment's duration.- Include a solubility check in your experimental setup.
Cloudiness or haziness observed in the final solution. - Formation of fine precipitates or an emulsion.- Centrifuge the solution and use the supernatant, being mindful that the actual concentration will be lower than intended.- Filter the solution through a compatible syringe filter (e.g., PTFE for organic solvents).- Re-evaluate the solubilization protocol to achieve a clear solution.

Quantitative Solubility Data

SolventImatinib Mesylate Solubility (mg/mL)
DMSO~14[2][3]
Dimethylformamide (DMF)~10[2][3]
Ethanol~0.2[2][3]
PBS (pH 7.2)~2[2][3]

Note: The solubility of the intermediate may differ from that of the final drug product. It is crucial to experimentally determine the solubility of this compound for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of the compound for subsequent dilution.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer and sonicator

Procedure:

  • Allow the vial containing the compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Accurately weigh the desired amount of the compound using an analytical balance.

  • Transfer the powder to a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Serial Dilution and Preparation of Working Solutions

Objective: To prepare working solutions from the DMSO stock for use in biological assays, minimizing precipitation.

Materials:

  • Concentrated stock solution in DMSO (from Protocol 1)

  • Assay buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in 100% DMSO to create intermediate stock concentrations. This helps to reduce the volume of DMSO added to the final aqueous solution.

  • To prepare the final working solution, add a small volume of the appropriate DMSO stock (or intermediate dilution) to the pre-warmed assay buffer. It is crucial to add the DMSO stock to the buffer and not the other way around, while gently vortexing.

  • Ensure the final concentration of DMSO in the working solution is compatible with your biological assay (typically below 1%, and often as low as 0.1%).

  • Use the freshly prepared working solutions immediately to prevent precipitation.

Visualizations

Experimental Workflow for Solubilization

G Workflow for Solubilizing this compound start Start: Compound Powder weigh Accurately Weigh Compound start->weigh dissolve Dissolve in 100% Anhydrous DMSO (Vortex/Sonicate) weigh->dissolve stock 10-50 mM Stock Solution (Store at -20°C/-80°C) dissolve->stock intermediate Prepare Intermediate Dilutions in 100% DMSO stock->intermediate final Dilute to Final Concentration in Aqueous Assay Buffer (Final DMSO < 1%) intermediate->final assay Use Immediately in Biological Assay final->assay precipitate Precipitation Occurs final->precipitate troubleshoot Troubleshoot: - Lower final concentration - Use solubility enhancers - Adjust co-solvent % precipitate->troubleshoot

Caption: A step-by-step workflow for the solubilization of the compound.

Logical Relationship for Troubleshooting Solubility

G Troubleshooting Logic for Solubility Issues start Precipitation in Aqueous Buffer? check_dmso Final DMSO Concentration > 1%? start->check_dmso Yes reduce_dmso Reduce DMSO % or Use Serial Dilutions check_dmso->reduce_dmso Yes check_conc Compound Concentration Too High? check_dmso->check_conc No reduce_dmso->start Re-evaluate reduce_conc Lower Final Compound Concentration check_conc->reduce_conc Yes use_enhancers Consider Solubility Enhancers (e.g., Cyclodextrins, Surfactants) check_conc->use_enhancers No reduce_conc->start Re-evaluate success Solution is Clear use_enhancers->success

Caption: A decision tree for troubleshooting precipitation issues.

Signaling Pathways Potentially Affected by Downstream Product (Imatinib)

As this compound is an intermediate for Imatinib, understanding the signaling pathways affected by Imatinib can provide context for related research.

G Simplified Signaling Pathways Inhibited by Imatinib cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes bcr_abl BCR-ABL ras_raf_mek_erk RAS-RAF-MEK-ERK (MAPK Pathway) bcr_abl->ras_raf_mek_erk pi3k_akt_mtor PI3K-Akt-mTOR bcr_abl->pi3k_akt_mtor jak_stat JAK-STAT bcr_abl->jak_stat adhesion Cell Adhesion bcr_abl->adhesion c_kit c-Kit c_kit->pi3k_akt_mtor pdgfr PDGF-R pdgfr->pi3k_akt_mtor proliferation Cell Proliferation ras_raf_mek_erk->proliferation survival Cell Survival pi3k_akt_mtor->survival jak_stat->proliferation jak_stat->survival imatinib Imatinib imatinib->bcr_abl inhibits imatinib->c_kit inhibits imatinib->pdgfr inhibits

Caption: Key signaling pathways inhibited by Imatinib.

References

Technical Support Center: Purifying N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving high purity for this critical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities may include unreacted starting materials such as 1-(2-methyl-5-nitrophenyl)guanidine and 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one, side-products from competing reactions, and residual solvents from the workup process. The polarity of these impurities can be similar to the product, making purification challenging.

Q2: Which analytical techniques are recommended for assessing the purity of the final compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common method for quantitative purity assessment.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the parent compound and any impurities by their mass-to-charge ratio.[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities.[4]

Q3: What are the primary purification methods for this compound?

A3: The most effective purification techniques for pyrimidine derivatives like the target compound are recrystallization, flash column chromatography, and preparative HPLC.[5][6] The choice of method depends on the impurity profile, the scale of the synthesis, and the required final purity.[7]

Q4: My compound appears as a yellow powder. Does this color indicate impurity?

A4: While the pure compound is often described as a yellow powder, an intense or off-color hue (e.g., brown or orange) can indicate the presence of colored impurities.[8] If colored impurities are suspected, they can sometimes be removed by treating a solution of the crude product with activated charcoal during recrystallization.[9]

Troubleshooting Guide

This section addresses specific problems that may arise during the purification process.

Recrystallization Issues

Q5: I'm trying to recrystallize my product, but it "oils out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the compound comes out of solution above its melting point. This can be caused by a solution that is too saturated or cools too quickly.[10] To resolve this, try the following:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional hot solvent to decrease the saturation.[10]

  • Ensure the solution cools slowly. Allow it to cool to room temperature on the benchtop before moving it to an ice bath.[7]

  • Try a different solvent or a solvent system with a lower boiling point.[9]

Q6: My recrystallization yield is very low. How can I improve it?

A6: Low recovery suggests that the compound has significant solubility in the cold solvent.[9] To improve your yield:

  • Ensure you used the minimum amount of hot solvent necessary to dissolve the crude product.

  • Cool the solution in an ice bath for a longer period to maximize precipitation.

  • Try a different solvent system where the compound has lower solubility at cold temperatures.

  • Consider adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) to the cooled solution to induce further precipitation.[9]

Column Chromatography Issues

Q7: I'm running a silica gel column, but the separation between my product and an impurity is poor. How can I improve the resolution?

A7: Poor separation on a silica column indicates that the chosen solvent system (mobile phase) is not optimal for differentiating the polarities of your compound and the impurity. To improve resolution:

  • Optimize the Eluent: Use Thin-Layer Chromatography (TLC) to test various solvent systems. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound and the largest possible difference in Rf values between the product and impurities.[5] Common systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[5]

  • Use a Gradient: Instead of an isocratic (constant) solvent mixture, try a solvent gradient. Start with a less polar mixture and gradually increase the polarity to elute the compounds sequentially.

  • Column Dimensions: Use a longer, narrower column for more challenging separations.

Q8: My compound is highly polar and shows poor retention even with polar mobile phases in reverse-phase chromatography. What should I do?

A8: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more effective technique than standard reverse-phase chromatography.[9][11] HILIC uses a polar stationary phase with a mobile phase that has a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.[9]

Data Summary Tables

Table 1: Recommended Purification Techniques & Conditions

Purification MethodStationary PhaseRecommended Mobile Phase / Solvent SystemTypical Application
Flash Chromatography Silica GelDichloromethane/Methanol (e.g., 80:1)[8] or Hexane/Ethyl AcetatePrimary purification of crude product (gram scale).
Recrystallization N/AEthanol, Acetone, 1,4-Dioxane, or mixtures like Ethyl Acetate/Hexane.[7]Final purification step for solid compounds.
Preparative HPLC C18 (Reverse-Phase)Acetonitrile/Water with modifiers (e.g., formic acid or TFA).High-purity isolation for analytical standards or final API.[12][13]
HILIC Amide, Cyano, or Bare SilicaHigh percentage of Acetonitrile (>80%) with an aqueous buffer (e.g., ammonium formate).[9]Purification of highly polar compounds.[9]

Table 2: Purity & Yield Data from Literature

Synthesis/Purification MethodReported YieldReported PuritySource
Synthesis followed by precipitation and drying.81.9%99.9% (HPLC)[8]
Synthesis followed by silica gel column chromatography (MeOH:CH2Cl2 1:80).40%Not specified[8]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an optimal solvent system. A good starting point is a mixture of dichloromethane and methanol. An 80:1 DCM:MeOH mixture has been reported to be effective.[8] Adjust the ratio to achieve an Rf value of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., dichloromethane). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.[7]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase. Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[9]

Protocol 2: Purification by Recrystallization
  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate) at room temperature and at their boiling points to find a suitable solvent.[9] An ideal solvent will dissolve the compound when hot but not when cold.[14]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the compound is completely dissolved.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[7]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing and Drying: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhered soluble impurities.[5] Dry the purified crystals under vacuum.[5]

Visualized Workflows

Purification_Workflow General Purification Strategy Crude Crude Synthesized Product Assess Assess Purity & Impurity Profile (TLC, LC-MS) Crude->Assess Recrystallization Recrystallization Assess->Recrystallization High crude purity, crystalline solid Column Flash Column Chromatography Assess->Column Multiple impurities, large scale Prep_HPLC Preparative HPLC Assess->Prep_HPLC Close-eluting impurities, high purity needed Check_Purity Check Purity (HPLC, NMR) Recrystallization->Check_Purity Column->Check_Purity Prep_HPLC->Check_Purity Pure_Product Pure Product (>99%) Check_Purity->Column Purity Not OK Check_Purity->Pure_Product Purity OK

Caption: General experimental workflow for purification.

Troubleshooting_Tree Purification Troubleshooting Decision Tree Start Problem Encountered During Purification Recrys_Issue Recrystallization Issue? Start->Recrys_Issue Column_Issue Column Chromatography Issue? Start->Column_Issue No Recrys_Issue->Column_Issue No Oiling_Out Compound 'Oils Out'? Recrys_Issue->Oiling_Out Yes Poor_Sep Poor Separation? Column_Issue->Poor_Sep Yes Other_Issue Consult Further Documentation Column_Issue->Other_Issue No Low_Yield Low Crystal Yield? Oiling_Out->Low_Yield No Sol_Oiling Re-heat, add more hot solvent, ensure slow cooling. Oiling_Out->Sol_Oiling Yes Sol_Yield Use min. hot solvent, cool longer in ice bath, try anti-solvent. Low_Yield->Sol_Yield Yes Low_Yield->Other_Issue No Sol_Sep Optimize eluent via TLC, use a solvent gradient, use a longer column. Poor_Sep->Sol_Sep Yes Poor_Sep->Other_Issue No

Caption: Decision tree for troubleshooting common issues.

References

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine in aqueous solutions?

A1: Based on its structural similarity to many tyrosine kinase inhibitors, this compound is anticipated to have low aqueous solubility. The solubility of related compounds like Nilotinib and Dasatinib is highly pH-dependent, with significantly decreased solubility at higher pH values. For instance, Nilotinib is practically insoluble in buffer solutions with a pH of 4.5 or higher[1][2][3][4]. Similarly, Dasatinib also exhibits pH-dependent aqueous solubility[5]. It is crucial to determine the optimal pH for solubilizing your compound.

Q2: How should I prepare stock solutions of this compound?

A2: Due to poor aqueous solubility, it is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF)[6][7]. Imatinib mesylate, for example, is soluble in DMSO at concentrations up to 14 mg/mL[6][7]. Dasatinib is soluble in DMSO at up to 200 mg/mL[8]. When diluting the stock solution into an aqueous buffer for experiments, ensure the final concentration of the organic solvent is minimal to avoid affecting biological assays[6][7].

Q3: What are the likely degradation pathways for this compound in aqueous solutions?

A3: Potential degradation pathways for this compound in aqueous solutions include hydrolysis and photodegradation.

  • Hydrolysis: The aminopyrimidine core can be susceptible to hydrolysis, particularly at non-optimal pH values[9][10][11]. For instance, Imatinib shows significant degradation at neutral pH[12].

  • Photodegradation: The presence of a nitroaromatic group suggests potential sensitivity to light[13][14][15][16][17]. Exposure to UV or even ambient light could lead to degradation. It is advisable to protect solutions from light.

Q4: What storage conditions are recommended for aqueous solutions of this compound?

A4: Aqueous solutions of similar compounds are often recommended to be prepared fresh for each experiment[1]. If short-term storage is necessary, it is advisable to store aliquots at -20°C and protect them from light to minimize degradation and repeated freeze-thaw cycles[1][8]. For Imatinib mesylate, it is not recommended to store aqueous solutions for more than one day[6][7].

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Compound precipitates out of aqueous solution. Low aqueous solubility at the working pH and concentration.- Verify and adjust the pH of your aqueous buffer to a more acidic range, as many TKIs are more soluble in acidic media[1][4].- Lower the final concentration of the compound in the aqueous medium.- Increase the percentage of a co-solvent like ethanol or methanol if your experiment allows.- Prepare the aqueous solution fresh before each use.
Loss of compound activity over a short period. Degradation of the compound in the aqueous solution.- Prepare fresh solutions for each experiment.- Store stock solutions in an appropriate organic solvent at -20°C or -80°C, protected from light[1][8].- Perform a forced degradation study (see Experimental Protocols) to understand the stability limits of your compound under different stress conditions (pH, light, temperature).
Inconsistent experimental results. Instability of the compound leading to variable concentrations.- Standardize the preparation and handling of the compound's solutions.- Use a stability-indicating analytical method, such as HPLC, to confirm the concentration and purity of the solution before each experiment.- Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots[8].

Data Presentation: Solubility and Stability of Related Tyrosine Kinase Inhibitors

Table 1: Solubility of Selected Tyrosine Kinase Inhibitors

CompoundSolventSolubilityReference
Imatinib MesylateDMSO~14 mg/mL[6][7]
Ethanol~0.2 mg/mL[6][7]
PBS (pH 7.2)~2 mg/mL[6][7]
NilotinibDMSOVery soluble[1]
Aqueous Buffer (pH > 4.5)Practically insoluble[1][2][4]
DasatinibDMSO~14.3 - 200 mg/mL[8][18]
DMF~25 mg/mL[18]
WaterVery poorly soluble (~10 µM)[8]

Table 2: Stability of Imatinib Under Various Stress Conditions

ConditionDurationDegradationReference
40°C1 week< 7%[12]
>90% Humidity2 daysNo significant change[12]
Acidic pH (pH 4)Not specifiedStable[12]
Neutral pHNot specified~35-40% loss[12]
Alkaline pH (pH 10)Not specifiedStable[12]

Experimental Protocols

Protocol 1: Aqueous Solubility Assessment
  • Preparation of Buffers: Prepare a series of aqueous buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, or borate buffers).

  • Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the solubility (in µg/mL or µM) against the pH to determine the pH-solubility profile.

Protocol 2: Stability-Indicating HPLC Method for Forced Degradation Studies

This protocol is adapted from methods used for Imatinib[12].

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A suitable isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation of the parent compound from its degradation products.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound and potential degradants have significant absorbance (e.g., 271 nm for Imatinib)[6][7].

    • Injection Volume: 20 µL.

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature or heat gently.

    • Oxidative Degradation: Treat the compound solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 80°C).

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) or simulated sunlight.

  • Sample Analysis:

    • At specified time points, withdraw samples from the stress conditions.

    • Neutralize the acid and base-stressed samples if necessary.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Inject the samples into the HPLC system.

  • Data Evaluation:

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

    • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak.

Mandatory Visualizations

TKI_Signaling_Pathway cluster_0 Kinase Activity GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., PDGFR, c-Kit) GF->RTK Binds P1 Downstream Signaling Proteins RTK->P1 Phosphorylates BCR_ABL BCR-ABL (in CML) BCR_ABL->P1 Phosphorylates TKI N-(2-methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine (as a TKI) TKI->RTK TKI->BCR_ABL P2 Cell Proliferation & Survival P1->P2 P3 Apoptosis P2->P3 Inhibits

Caption: Simplified signaling pathway inhibited by Tyrosine Kinase Inhibitors (TKIs).

Stability_Testing_Workflow start Prepare Compound Stock Solution (e.g., in DMSO) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Withdraw Samples at Time Points stress->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc data Quantify Parent Compound and Degradation Products hplc->data end Determine Degradation Profile and Stability data->end

Caption: General experimental workflow for forced degradation stability testing.

Troubleshooting_Logic issue Issue: Compound Instability or Precipitation in Aqueous Solution check_solubility Is the compound fully dissolved initially? issue->check_solubility adjust_pH Action: Lower pH of the buffer. Consider co-solvents. check_solubility->adjust_pH No check_degradation Is there a loss of compound over time? check_solubility->check_degradation Yes adjust_pH->check_solubility protect Action: Prepare fresh solutions. Protect from light and heat. Store aliquots at -20°C. check_degradation->protect Yes solved Problem Resolved check_degradation->solved No hplc_confirm Action: Confirm concentration and purity with HPLC before use. protect->hplc_confirm hplc_confirm->solved

Caption: Logical troubleshooting guide for aqueous stability issues.

References

Technical Support Center: Scaling Up N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on overcoming challenges in the synthesis and scale-up of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and scalable synthesis route is the condensation of a guanidine derivative, such as 1-(2-methyl-5-nitrophenyl)guanidine or its nitrate salt, with a propenone derivative like 3-dimethylamino-1-(pyridin-3-yl)prop-2-en-1-one.[1] An alternative approach involves a multi-step synthesis starting from 3-acetylpyridine, or potentially a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, though the former condensation reaction is more direct for this specific target molecule.[2][3]

Q2: What is the chemical identity and key properties of this compound?

A2:

  • CAS Number: 152460-09-8[1]

  • Molecular Formula: C₁₆H₁₃N₅O₂[1]

  • Molecular Weight: 307.31 g/mol [1]

  • Appearance: Yellow solid[1]

  • Melting Point: 188-193 °C[1]

Q3: What are the main applications of this compound?

A3: this compound is a key intermediate in the synthesis of the anticancer drug Imatinib.[3] It is also investigated for a range of other biological activities.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Reaction Yield

Potential Cause Troubleshooting Steps
Incomplete reaction - Reaction Time: Ensure the reaction is monitored by TLC or LC-MS to confirm the consumption of starting materials. Extend the reaction time if necessary. For the condensation reaction, refluxing for 9-20 hours is reported.[1][3] - Temperature: The condensation reaction is typically performed at elevated temperatures (e.g., 120 °C in n-butanol or reflux in DMF).[1][3] Ensure the reaction mixture reaches and maintains the target temperature.
Sub-optimal solvent - Solvent Choice: The choice of solvent can significantly impact the yield. High yields have been reported using DMF (82.2%) and n-butanol (81.9%).[1][3] Consider screening different high-boiling point solvents if yields are low.
Base-related issues - Base Strength: For multi-step syntheses involving deprotonation, ensure the base is sufficiently strong and used in the correct stoichiometric amount.
Side reactions - Impurity Formation: The formation of byproducts can consume starting materials and reduce the yield of the desired product. See the "Impurity Formation" section below for more details.

Issue 2: Impurity Formation and Purification Challenges

Potential Cause Troubleshooting Steps
Unreacted starting materials - Reaction Monitoring: As mentioned above, monitor the reaction to ensure completion. - Purification: Unreacted starting materials can often be removed by recrystallization or column chromatography. Methanol has been used for slurrying the crude product to improve purity.[3]
Formation of isomers or related impurities - Reaction Conditions: Carefully control the reaction temperature and stoichiometry to minimize the formation of isomers. - Purification: Silica gel column chromatography (e.g., with a MeOH:CH₂Cl₂ gradient) can be effective for separating closely related impurities.[1]
Polymerization of intermediates - Reaction Control: Some intermediates in pyrimidine synthesis can be prone to polymerization. Ensure controlled addition of reagents and maintain a homogeneous reaction mixture.

Data Presentation

Table 1: Comparison of Reported Yields in Different Solvents for the Condensation Reaction

SolventTemperatureReaction TimeReported YieldPurityReference
n-Butanol120 °C9 hours81.9%99.9% (HPLC)[1]
DMFReflux16 hours82.2%99.5% (HPLC)[3]

Experimental Protocols

Protocol 1: One-Pot Synthesis via Condensation in n-Butanol

This protocol is adapted from a reported high-yield synthesis.[1]

  • Reaction Setup: In a reaction flask equipped with a reflux condenser and a magnetic stirrer, add 1-(2-methyl-5-nitrophenyl)guanidine (63 g, 0.324 mol), 3-dimethylamino-1-(pyridin-3-yl)-2-propen-1-one (62.5 g, 0.357 mol), and n-butanol (560 mL).

  • Reaction: Heat the reaction mixture to 120 °C and maintain it at this temperature for 9 hours with stirring.

  • Work-up: Cool the reaction mixture to room temperature. Add water (450 mL) and stir the mixture at room temperature for 3-4 hours.

  • Isolation: Collect the precipitated solid by filtration and dry it to obtain this compound.

Protocol 2: Synthesis via Condensation in DMF

This protocol is based on a patented procedure with a high reported yield.[3]

  • Intermediate Formation: In a suitable reaction vessel, react 3-acetylpyridine (15.0 g, 0.12 mol) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15.5 g, 0.13 mol) in DMF (45 mL) at reflux for 3.5 hours.

  • Condensation: After cooling, remove the methanol under reduced pressure. To the residue, add 2-methyl-5-nitrophenyl guanidine (26.4 g, 0.14 mol) and DMF (80 mL). Heat the mixture at reflux for 20 hours.

  • Work-up and Purification: Add water (350 mL) to the cooled reaction mixture to precipitate the solid. Collect the solid by filtration. The crude product can be further purified by slurrying in methanol. Filter and dry the final product at 50 °C.

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Guanidine 1-(2-methyl-5-nitrophenyl)guanidine Final_Product N-(2-methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine Guanidine->Final_Product Condensation Propenone 3-dimethylamino-1-(pyridin-3-yl)prop-2-en-1-one Propenone->Final_Product

Caption: Primary synthesis route for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Reaction_Completion Is the reaction complete (TLC/LC-MS)? Start->Check_Reaction_Completion Extend_Time_Temp Increase reaction time or temperature Check_Reaction_Completion->Extend_Time_Temp No Check_Solvent_Base Are solvent and base optimal? Check_Reaction_Completion->Check_Solvent_Base Yes Extend_Time_Temp->Check_Reaction_Completion Optimize_Solvent_Base Screen different solvents (e.g., DMF, n-butanol) or bases Check_Solvent_Base->Optimize_Solvent_Base No Purification_Issues Analyze impurities and optimize purification Check_Solvent_Base->Purification_Issues Yes Optimize_Solvent_Base->Start Recrystallization_Chroma Recrystallization or column chromatography Purification_Issues->Recrystallization_Chroma Success Successful Synthesis Recrystallization_Chroma->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Refinement of Kinase Screening Protocols for Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine-based kinase inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during kinase screening experiments.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine-based inhibitor shows high potency in biochemical assays but is significantly less effective in cell-based assays. What are the potential reasons for this discrepancy?

A1: This is a common challenge. Several factors can contribute to the difference in potency between biochemical and cellular assays:

  • High Cellular ATP Concentration: Biochemical assays are often performed at ATP concentrations close to the Km of the kinase, whereas cellular ATP levels are in the millimolar range.[1][2] For ATP-competitive inhibitors, this high cellular ATP concentration can significantly reduce the apparent potency of the compound.[1][3]

  • Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.[4] Physicochemical properties like the octanol-water partition coefficient (LogP) and polar surface area can provide insights into a compound's potential for cell permeability.[4]

  • Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell, reducing its intracellular concentration.[1]

  • Plasma Protein Binding: In cell-based assays using serum-containing media, the inhibitor may bind to plasma proteins, decreasing the free concentration available to interact with the target kinase.[1]

  • Metabolism: The inhibitor may be rapidly metabolized by the cells into an inactive form.[1]

Q2: I am observing unexpected cell death or toxicity at low concentrations of my pyrimidine-based inhibitor. How can I determine if this is due to off-target effects?

A2: Unexpected cytotoxicity is often linked to off-target effects.[1] Here’s a systematic approach to investigate this issue:

  • Confirm On-Target Potency: First, verify the inhibitor's activity against its intended target using a purified in vitro kinase assay to determine the IC50 value.[1]

  • Assess Off-Target Kinase Inhibition: Profile your inhibitor against a broad panel of kinases to identify potential off-targets that could be responsible for the toxicity.[1][5] Several commercial services offer kinase selectivity profiling.

  • Investigate Common Toxic Off-Targets: Certain kinases, when inhibited, are known to cause cellular toxicity. If your profiling reveals potent inhibition of such kinases, they may be the source of the observed cell death.[1]

  • Cellular Thermal Shift Assay (CETSA): CETSA can confirm target engagement within intact cells.[1] A lack of a thermal shift for your intended target at concentrations that cause toxicity, coupled with a shift for a suspected off-target, strongly suggests an off-target effect.[1]

  • Structure-Activity Relationship (SAR) Analysis: If available, compare the cytotoxicity profiles of analog compounds with their on- and off-target inhibition profiles. A correlation between the inhibition of a specific off-target and the degree of cytotoxicity can help pinpoint the problematic off-target.[1]

  • Rescue Experiments: If a specific off-target is suspected, you may be able to "rescue" the cells from the inhibitor's toxic effects by activating the downstream pathway of the off-target kinase through other means.[1][4]

Q3: How can I improve the selectivity of my pyrimidine-based kinase inhibitor?

A3: Improving selectivity is a critical aspect of kinase inhibitor development. Here are some strategies:

  • Structure-Based Design: Utilize X-ray co-crystal structures of your inhibitor bound to its target and off-targets to identify differences in the ATP-binding pockets. Modifications that exploit non-conserved residues can significantly enhance selectivity.[1]

  • Targeting Allosteric Sites: Allosteric inhibitors bind to sites on the kinase other than the ATP-binding pocket. These sites are generally less conserved across the kinome, leading to higher selectivity.[1][3]

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your inhibitor and assess the impact on both on-target potency and off-target activity. This can reveal chemical moieties that contribute to or detract from selectivity.[6]

Q4: What are the best practices for preparing and handling pyrimidine-based inhibitors with poor solubility?

A4: Poor aqueous solubility is a common issue with many kinase inhibitors.[7] Here are some best practices:

  • Stock Solutions: Prepare high-concentration stock solutions in a suitable water-miscible organic solvent, with dimethyl sulfoxide (DMSO) being the most common choice.[8]

  • Precipitation Upon Dilution: Be aware of "precipitation upon dilution," which can occur when the DMSO stock is diluted into an aqueous buffer.[8] To mitigate this, consider using formulation strategies such as co-solvents, surfactants, or cyclodextrins.

  • pH Adjustment: Many kinase inhibitors are weak bases and are more soluble at a lower pH.[8]

  • Prodrug Approach: A prodrug strategy can be employed to improve solubility for in vivo studies.[7]

  • Formulation Screening: For in vivo experiments, it is crucial to find a suitable vehicle. This may involve testing various biocompatible solvents and formulations.[7]

Troubleshooting Guides

Issue 1: High Background or False Positives in a Luminescence-Based Kinase Assay
Possible Cause Troubleshooting Step
Compound Interference Test for compound auto-fluorescence or quenching by running a control plate without the kinase.[9]
Reagent Impurity Use high-purity ATP, substrates, and buffers. Prepare fresh reagents and buffers.[9]
Non-specific Inhibition Counterscreen against unrelated enzymes or use a different assay format to confirm hits.[9]
Enzyme Aggregation Optimize buffer conditions (e.g., add detergents like Triton X-100 or Tween-20) to prevent protein aggregation.[9]
Issue 2: Inconsistent or Non-Reproducible IC50 Values
Possible Cause Troubleshooting Step
Inhibitor Degradation Prepare fresh stock solutions of the inhibitor and store them properly according to the manufacturer's instructions.[4]
Variability in Experimental Conditions Maintain consistent cell density, inhibitor concentrations, and incubation times across all experiments.[4]
Cell Line Instability Use low-passage number cells and regularly verify the cell line's identity and kinase expression levels.[4]
Substrate Depletion or Product Inhibition Optimize enzyme and substrate concentrations to ensure the reaction remains in the linear range throughout the assay.[9]

Quantitative Data Summary

Table 1: Impact of ATP Concentration on Inhibitor IC50

KinaseInhibitorIC50 at 10 µM ATP (nM)IC50 at 1 mM ATP (nM)Fold Shift
Kinase ACompound X1530020
Kinase BCompound Y50150030
Kinase CCompound Z5500100

Note: Data is hypothetical and for illustrative purposes. A higher fold shift indicates greater sensitivity to ATP competition.

Table 2: Kinase Selectivity Profile of a Pyrimidine-Based Inhibitor

Kinase% Inhibition at 1 µMIC50 (nM)
Target Kinase 95 50
Off-Target Kinase 180250
Off-Target Kinase 255800
Off-Target Kinase 320>10,000
Off-Target Kinase 45>10,000

Note: Data is hypothetical and for illustrative purposes. A comprehensive kinase panel screening is recommended to assess selectivity.[10]

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for a 384-well plate format and is suitable for high-throughput screening.[11]

  • Compound Preparation: Perform a serial dilution of the pyrimidine-based inhibitor. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM) is typical.[11] Include a DMSO-only vehicle control and a known positive control inhibitor.[11]

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.[11]

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, the target kinase enzyme, and the specific peptide substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.[11]

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds.[11] Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells to serve as the 100% inhibition control.[11]

  • Incubation: Mix the plate gently on a plate shaker and incubate at room temperature or 30°C for a predetermined period (e.g., 60 minutes).[11] The incubation time should be optimized to ensure the reaction is within the linear range.[11]

  • Signal Detection: After incubation, add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.[11]

  • Data Acquisition: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal, then measure the luminescence intensity of each well using a plate reader.[11]

  • Calculation of Percent Inhibition:

    • 100% Activity (Vehicle Control): Luminescence of wells with DMSO only.[11]

    • 0% Activity (No Kinase Control): Luminescence of wells without the kinase enzyme.[11]

    • Percent Inhibition = 100 * (1 - (Signalcompound - Signalno kinase) / (Signalvehicle - Signalno kinase))

Visualizations

experimental_workflow Kinase Inhibition Assay Workflow compound_prep Compound Preparation (Serial Dilution) plate_prep Assay Plate Preparation compound_prep->plate_prep reaction_init Initiation of Kinase Reaction plate_prep->reaction_init reaction_mix Kinase Reaction Mixture Preparation reaction_mix->reaction_init incubation Incubation reaction_init->incubation signal_detection Signal Detection incubation->signal_detection data_acq Data Acquisition signal_detection->data_acq data_analysis Data Analysis (% Inhibition, IC50) data_acq->data_analysis

Caption: Experimental workflow for a kinase inhibition assay.

troubleshooting_workflow Troubleshooting Low Cellular Potency start Low Cellular Potency Observed check_permeability Assess Cell Permeability (e.g., PAMPA, Caco-2) start->check_permeability check_efflux Investigate Efflux (Co-incubation with efflux pump inhibitors) check_permeability->check_efflux Permeable redesign_compound Compound Redesign (Improve physicochemical properties) check_permeability->redesign_compound Poorly Permeable check_metabolism Evaluate Metabolic Stability (Liver microsomes, hepatocytes) check_efflux->check_metabolism Not a substrate check_efflux->redesign_compound Is a substrate check_protein_binding Measure Plasma Protein Binding check_metabolism->check_protein_binding Metabolically stable check_metabolism->redesign_compound Metabolically unstable optimize_assay Optimize Cell-Based Assay (e.g., serum-free media) check_protein_binding->optimize_assay Low binding check_protein_binding->optimize_assay High binding end Resolution optimize_assay->end redesign_compound->end

Caption: A logical workflow for troubleshooting low cellular potency of a kinase inhibitor.

jak_stat_pathway Simplified JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates p_jak P-JAK jak->p_jak autophosphorylates stat STAT p_stat P-STAT stat->p_stat p_jak->stat phosphorylates dimer STAT Dimer p_stat->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene_transcription Gene Transcription nucleus->gene_transcription initiates inhibitor Pyrimidine-Based JAK Inhibitor inhibitor->jak inhibits

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by a pyrimidine-based inhibitor.

References

Optimizing reaction conditions for N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working with this compound. This key intermediate, notably used in the synthesis of Imatinib, can present challenges in both its own synthesis and subsequent derivatization reactions.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

A1: This compound is a yellow solid with the following properties:

  • Molecular Formula: C₁₆H₁₃N₅O₂[1]

  • Molecular Weight: 307.31 g/mol [1][3]

  • CAS Number: 152460-09-8[1][3]

  • Melting Point: 188-193°C[1]

  • Appearance: Yellow Solid[1][3]

Q2: How is this compound typically synthesized?

A2: A common two-step synthesis involves the initial formation of 1-(2-methyl-5-nitrophenyl)guanidine, followed by a cyclocondensation reaction with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in n-butanol at 120°C.[1] An alternative route involves reacting 3-acetylpyridine with DMF dimethylacetal (DMF-DMA) and then with the guanidine derivative.[2]

Q3: What are the best practices for purifying the crude product?

A3: The most common purification method is silica gel column chromatography.[1] For recrystallization, which can also be effective, common solvents for similar pyrimidine derivatives include ethanol, acetone, and solvent mixtures like ethyl acetate/hexane.[4] Given the polarity of the pyridine and nitro groups, Hydrophilic Interaction Liquid Chromatography (HILIC) may also be a suitable technique if standard reverse-phase chromatography fails.[5]

Q4: What are the primary safety concerns when synthesizing this molecule?

A4: One documented synthetic route for a key intermediate, 2-methyl-5-nitrophenyl guanidine nitrate, involves heating with 65% nitric acid, which poses a significant explosion risk in industrial production.[2] It is recommended to use alternative routes, such as those using hydrochloric acid.[2] Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE).

Troubleshooting Guide: Derivatization Reactions

A primary derivatization pathway for this molecule involves the reduction of the nitro group to form the corresponding aniline, a versatile precursor for further functionalization (e.g., amide coupling).

Issue 1: Incomplete Nitro Group Reduction

Q: My reduction of the nitro group is sluggish or stalls completely. What are the common causes?

A: Incomplete reduction is a frequent issue. The troubleshooting approach depends on the reagents used.

  • Catalytic Hydrogenation (H₂, Pd/C):

    • Catalyst Inactivation: The palladium catalyst can be poisoned by impurities. Ensure high-purity starting material and solvents. The pyridine nitrogen can also coordinate to the palladium, potentially inhibiting activity.[6][7] Consider increasing catalyst loading (e.g., from 5 mol% to 10 mol%) or using a different grade of catalyst.

    • Insufficient Hydrogen Pressure: Ensure all connections are sealed and the system is properly purged. Increase the hydrogen pressure if your equipment allows.

    • Poor Solubility: The starting material must be fully dissolved for efficient reaction. Screen different solvents (e.g., Methanol, Ethanol, Ethyl Acetate, THF).

  • Metal Reductants (Fe, Sn, Zn in acid; Sodium Dithionite):

    • Metal Passivation: The surface of metal reductants like iron or zinc can become passivated by an oxide layer. Pre-activating the metal with dilute acid (e.g., HCl) can improve reactivity.

    • Incorrect Stoichiometry: Ensure a sufficient excess of the metal reductant and that the acid is not the limiting reagent.

    • pH Control: For reagents like sodium dithionite, the reaction pH is critical. Ensure it is maintained in the optimal range for the reaction.

Issue 2: Formation of Side Products

Q: I'm observing unexpected impurities after the nitro reduction. What are they and how can I prevent them?

A: Over-reduction or side reactions can lead to impurities.

  • Possible Side Products:

    • Azoxy/Azo Compounds: Partial reduction can lead to the formation of dimeric azoxy or azo species, especially under neutral or basic conditions. This can often be identified by the appearance of intense color in the reaction mixture.

    • Dehalogenation (if applicable): If you are working with a halogenated analogue, catalytic hydrogenation can sometimes cause hydrodehalogenation (loss of Cl, Br, I).

  • Preventative Measures:

    • Acidic Conditions: Using reductants like Fe/NH₄Cl, Fe/AcOH, or SnCl₂ in acidic media generally favors the complete reduction to the aniline and minimizes dimer formation.

    • Control Reaction Time/Temperature: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly to avoid over-reduction or degradation of the desired aniline product.

Troubleshooting Guide: Synthesis of Analogues via Cross-Coupling

Researchers often synthesize analogues by employing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to build the core structure.

Optimization of Suzuki-Miyaura Coupling

(To form the C-C bond between the pyrimidine and pyridine rings)

Q: I am attempting to synthesize an analogue via a Suzuki coupling on a chloropyrimidine core, but the yield is very low. What should I optimize?

A: Low yields in Suzuki couplings with heteroaromatic chlorides are common due to the lower reactivity of the C-Cl bond and potential catalyst inhibition.[6][7]

ParameterTroubleshooting Steps & Recommendations
Catalyst System Palladium Source: Use high-quality Pd(PPh₃)₄ or Pd(OAc)₂/Pd₂(dba)₃. Ligand: The choice is critical. For unreactive chlorides, consider electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) which promote the difficult oxidative addition step.[7]
Base The base activates the boronic acid. A strong, non-nucleophilic base is often required. Screen bases like K₃PO₄, Cs₂CO₃, and K₂CO₃.[8] The solubility of the base can also be a factor.
Solvent The solvent must solubilize all components. Common choices include 1,4-Dioxane, Toluene, or DME, often with water as a co-solvent.[8] Ensure solvents are rigorously degassed to prevent oxidation of the Pd(0) catalyst.[6][7]
Temperature Chloropyrimidines often require elevated temperatures (80-120 °C) for successful coupling.[7] Microwave irradiation can sometimes dramatically improve yields and reduce reaction times.[9]
Side Reactions Protodeboronation: The boronic acid can be replaced by a proton from water. Use anhydrous solvents or boronic esters (e.g., pinacol esters) to increase stability.[6][7] Catalyst Inhibition: The nitrogen atoms in the pyrimidine and pyridine rings can coordinate to the palladium center, deactivating the catalyst.[6][7] Using bulky ligands can help mitigate this issue.
Optimization of Buchwald-Hartwig Amination

(To form the C-N bond between the pyrimidine and the 2-methyl-5-nitroaniline)

Q: My Buchwald-Hartwig amination is failing. What are the key parameters to check?

A: This reaction is highly sensitive to the combination of catalyst, ligand, and base.[10]

ParameterTroubleshooting Steps & Recommendations
Catalyst System Palladium Source: High-purity Pd₂(dba)₃ or Pd(OAc)₂ are common. Pre-formed palladium-ligand complexes (precatalysts) often give more reproducible results.[11] Ligand: Biarylphosphine ligands are standard. XPhos, RuPhos, or BrettPhos are excellent starting points for coupling with electron-rich anilines.
Base A strong, non-nucleophilic base is required. NaOtBu is the most common and effective base for many aminations.[11] Other options include LHMDS or K₃PO₄. Ensure the base is fresh and handled under an inert atmosphere.
Solvent Anhydrous toluene or 1,4-dioxane are typical solvents.[10][12] Water can deactivate the catalyst, so ensure all reagents and the solvent are dry.
Atmosphere The active Pd(0) catalyst is oxygen-sensitive. The reaction must be set up under an inert atmosphere (Argon or Nitrogen) with properly degassed solvents.
Substrate Issues Aryl Halide Reactivity: The general reactivity order is I > Br > OTf > Cl.[10] For aryl chlorides, a more active catalyst system (e.g., using a G3 or G4 precatalyst) and higher temperatures are often necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound

Adapted from documented procedures.[1]

  • Reaction Setup: To a reaction flask, add 1-(2-methyl-5-nitrophenyl)guanidine (0.324 mol), 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (0.357 mol), and n-butanol (560 mL).

  • Heating: Heat the reaction mixture to 120°C and maintain for 9 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mass to room temperature. Add water (450 mL) and stir at room temperature for 3-4 hours to precipitate the product.

  • Isolation: Isolate the precipitated solid by filtration and wash with water.

  • Drying & Purification: Dry the solid to yield the crude product. Purify by silica gel column chromatography using a mobile phase such as Methanol/DCM (e.g., 1:80 v/v) to obtain the final product as a yellow powder.[1]

Protocol 2: General Procedure for Nitro Group Reduction using Fe/NH₄Cl
  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of Ethanol and water (e.g., 4:1 v/v).

  • Add Reagents: Add ammonium chloride (NH₄Cl, 4-5 eq) and iron powder (Fe, 3-5 eq) to the suspension.

  • Heating: Heat the mixture to reflux (approx. 80-90°C) and stir vigorously. The reaction is often complete within 1-3 hours. Monitor by TLC until the starting material is fully consumed.

  • Work-up: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with Ethanol or Methanol.

  • Extraction: Concentrate the filtrate under reduced pressure. Re-dissolve the residue in Ethyl Acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude aniline derivative, which can be used directly or purified further by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_derivatization Derivatization start Guanidine + Propenone reaction Cyclocondensation (n-BuOH, 120°C) start->reaction workup Aqueous Work-up & Filtration reaction->workup purify Column Chromatography workup->purify product Pure Starting Material purify->product nitro_reduction Nitro Group Reduction (e.g., Fe/NH4Cl) product->nitro_reduction aniline_product Aniline Derivative nitro_reduction->aniline_product further_rxn Further Functionalization (e.g., Amide Coupling) aniline_product->further_rxn final_product Final Analogue further_rxn->final_product troubleshooting_tree start Low Yield in Cross-Coupling? buchwald Buchwald-Hartwig Amination? start->buchwald C-N Bond suzuki Suzuki Coupling? start->suzuki C-C Bond check_base Check Base (NaOtBu fresh?) buchwald->check_base Yes check_ligand_b Screen Ligands (XPhos, RuPhos) check_base->check_ligand_b check_atmosphere Inert Atmosphere? (Degas Solvents) check_ligand_b->check_atmosphere check_ligand_s Use Bulky Ligand? (SPhos, XPhos) suzuki->check_ligand_s Yes check_temp Increase Temperature? (>100°C or MW) check_ligand_s->check_temp check_base_s Screen Bases (K3PO4, Cs2CO3) check_temp->check_base_s

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. This compound is a key intermediate in the synthesis of various pharmaceutical agents, most notably the tyrosine kinase inhibitor, Imatinib.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, purification, characterization, and subsequent reactions of this compound.

Synthesis & Purification
Issue Potential Cause Recommended Action
Low yield in the synthesis of this compound. Incomplete reaction; sub-optimal reaction temperature; inefficient catalyst; moisture in reagents or solvents.Ensure all reagents and solvents are anhydrous. Optimize the reaction temperature and time. Consider screening alternative catalysts or bases. One synthetic route reports a yield of 81.9% after heating for 9 hours at 120°C in n-butanol.[1]
Product precipitation as an oil or amorphous solid instead of crystals during recrystallization. The solution is too supersaturated; rapid cooling.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Try a different solvent system or add an anti-solvent dropwise to the solution of the compound.
Presence of starting materials in the purified product. Inefficient purification; co-elution during column chromatography.Optimize the mobile phase for column chromatography to improve separation. If using HPLC, adjust the gradient. A second recrystallization from a different solvent system may also be effective.
Yellow or brown coloration of the final product. Presence of colored impurities from starting materials or side reactions.Treat the solution with a small amount of activated charcoal during recrystallization. Be aware that this may reduce the overall yield.
Poor solubility of the compound for purification or analysis. The compound is known to be slightly soluble in water but soluble in organic solvents like DMSO and DMF.For HPLC, dissolve the compound in a minimal amount of DMSO and then dilute with the mobile phase. For NMR, deuterated DMSO (DMSO-d6) is a suitable solvent.
Characterization
Issue Potential Cause Recommended Action
Complex or uninterpretable 1H NMR spectrum. Presence of impurities; peak broadening due to restricted rotation or aggregation.Purify the sample further. Acquire the spectrum at an elevated temperature to potentially sharpen peaks. A reported 1H NMR spectrum in DMSO-d6 shows distinct peaks that can be used for comparison.[2]
Incorrect mass observed in mass spectrometry. Formation of adducts (e.g., with sodium or potassium); fragmentation of the molecule.Look for expected adducts ([M+H]+, [M+Na]+, etc.). The expected molecular weight is 307.31 g/mol .[1][3][4][5] The [M+H]+ ion would be expected at m/z 308.1.
Subsequent Reactions (e.g., Nitro Group Reduction)
Issue Potential Cause Recommended Action
Incomplete reduction of the nitro group to an amine. Inactive catalyst; insufficient reducing agent; poor hydrogen pressure (if applicable).Ensure the catalyst (e.g., Pd/C) is fresh and active. Use a sufficient excess of the reducing agent (e.g., hydrazine, sodium borohydride, or catalytic hydrogenation).[6] Ensure adequate hydrogen pressure for catalytic hydrogenation.
Formation of side products during the reduction. Over-reduction or side reactions with other functional groups.Monitor the reaction closely by TLC or LC-MS to avoid over-reduction. Choose a milder reducing agent if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: It is a key intermediate in the synthesis of several anti-cancer drugs, most notably Imatinib.[1] It is also used in the synthesis of other biologically active compounds.[1]

Q2: What are the recommended storage conditions for this compound?

A2: It should be stored in a cool, dry place away from direct sunlight. The compound is reported to be stable under these conditions for up to two years.

Q3: What are the main safety concerns when handling this compound?

A3: The compound is a skin and serious eye irritant.[7][8] It is also considered poisonous. Therefore, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Q4: In which solvents is this compound soluble?

A4: It is slightly soluble in water but has good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Q5: What are some common impurities that might be present after synthesis?

A5: Common impurities can include unreacted starting materials such as 2-methyl-5-nitroaniline and 3-dimethylamino-1-(pyridin-3-yl)prop-2-en-1-one, as well as byproducts from side reactions.[2]

Quantitative Data

Table 1: Comparison of Reported Yields for the Synthesis of this compound
Reactants Catalyst/Base Solvent Temperature (°C) Time (h) Yield (%) Reference
1-(2-methyl-5-nitrophenyl)guanidine and 3-dimethylamino-1-(pyridin-3-yl)prop-2-en-1-one-n-Butanol120981.9[1]
4-(pyridin-3-yl)pyrimidin-2-amine and o-bromo-p-nitrotolueneCuI / K2CO3Dioxane120 (reflux)1540[1]
2-methyl-5-nitrophenyl guanidine and 3-acetylpyridine/DMF-DMA adduct-DMFReflux1682.2[2]
Table 2: Physicochemical Properties of this compound
Property Value Reference
Molecular Formula C16H13N5O2[1][4][5]
Molecular Weight 307.31 g/mol [1][3][4][5]
Appearance Yellow powder/solid
Melting Point 188-193 °C[1]
Boiling Point (Predicted) 546.6 ± 60.0 °C[1]
Density (Predicted) 1.344 ± 0.06 g/cm3[1]
pKa (Predicted) 2.68 ± 0.12[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a reported synthesis.[1]

  • Combine 1-(2-methyl-5-nitrophenyl)guanidine (0.324 mol) and 3-dimethylamino-1-(pyridin-3-yl)prop-2-en-1-one (0.357 mol) in n-butanol (560 ml) in a reaction flask.

  • Heat the reaction mixture to 120°C and maintain for 9 hours.

  • Cool the reaction mixture to room temperature.

  • Add water (450 ml) and stir at room temperature for 3-4 hours.

  • Collect the precipitated solid by filtration.

  • Dry the solid to obtain this compound.

Protocol 2: Nitro Group Reduction to N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

This is a general procedure for nitro group reduction using catalytic hydrogenation.

  • Suspend this compound in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Intermediate cluster_reduction Reduction cluster_final_product Final Product Synthesis start 2-methyl-5-nitroaniline guanidine 1-(2-methyl-5-nitrophenyl)guanidine start->guanidine Guanidination product N-(2-methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine guanidine->product enaminone 3-dimethylamino-1-(pyridin-3-yl)prop-2-en-1-one enaminone->product Cyclization amine_product N-(5-amino-2-methylphenyl)-4- (pyridin-3-yl)pyrimidin-2-amine product->amine_product Nitro Reduction (e.g., H2, Pd/C) imatinib Imatinib amine_product->imatinib side_chain 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride side_chain->imatinib Amidation Troubleshooting_Logic start Low Product Yield? check_reaction Check Reaction Conditions: - Temperature - Time - Reagent Purity start->check_reaction Yes check_purification Review Purification Method: - Recrystallization Solvent - Chromatography Conditions start->check_purification No, yield is good but purity is low incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction loss_during_purification Loss During Purification check_purification->loss_during_purification optimize_synthesis Optimize Synthesis incomplete_reaction->optimize_synthesis optimize_purification Optimize Purification loss_during_purification->optimize_purification analytical_workflow sample Purified Product nmr NMR Spectroscopy (1H, 13C) sample->nmr ms Mass Spectrometry (LC-MS) sample->ms hplc HPLC Analysis sample->hplc structure_confirmation Structure Confirmation nmr->structure_confirmation ms->structure_confirmation purity_assessment Purity Assessment hplc->purity_assessment final_product Proceed to Next Step structure_confirmation->final_product Structure Correct purity_assessment->final_product Purity > 98%

References

Common pitfalls in handling air-sensitive intermediates for N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, with a particular focus on handling air-sensitive intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most critical air-sensitive intermediates in the synthesis of this compound?

A1: The most critical air-sensitive species are typically encountered during palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a common method for forming the C-N bond between the pyrimidine and the aniline moiety. The key air-sensitive components are:

  • Palladium(0) complexes: The active catalyst, Pd(0), is readily oxidized to Pd(II) in the presence of oxygen, rendering it inactive for the catalytic cycle.[1]

  • Phosphine ligands: Many phosphine ligands, especially electron-rich alkylphosphines, are susceptible to oxidation (forming phosphine oxides), which can reduce their efficacy in stabilizing the palladium catalyst and participating in the catalytic cycle.[2]

  • Organometallic reagents: If a Suzuki or other cross-coupling reaction is used to install the pyridin-3-yl group, organoboron or other organometallic reagents may be sensitive to air and moisture.

Q2: My Buchwald-Hartwig amination reaction to synthesize the target compound is not working. What are the likely causes?

A2: Failure of the Buchwald-Hartwig amination can be attributed to several factors:

  • Inactive Catalyst: The Pd(0) catalyst may have been deactivated by oxygen. This is a common issue if the reaction setup and reagents are not properly deoxygenated.[1]

  • Inappropriate Ligand: The choice of phosphine ligand is crucial. Sterically hindered and electron-rich ligands are often required for efficient coupling.

  • Base Selection: The strength and nature of the base are important. A base that is too weak may not facilitate the reaction, while a base that is too strong or has nucleophilic properties can lead to side reactions.

  • Poor Substrate Quality: Impurities in the starting materials (2-chloro-4-(pyridin-3-yl)pyrimidine or 2-methyl-5-nitroaniline) can poison the catalyst.

  • Incorrect Reaction Conditions: Temperature and reaction time are critical parameters that need to be optimized for specific substrates.

Q3: I am observing the formation of significant side products in my reaction. What could they be and how can I minimize them?

A3: Common side products in palladium-catalyzed aminations include:

  • Homocoupling: Homocoupling of the aryl halide or the amine can occur, especially in the presence of oxygen.

  • Dehalogenation: The aryl halide can be reduced, leading to the formation of the corresponding arene without the desired amine coupling.

  • Side reactions involving the nitro group: The nitro group on the aniline can potentially be reduced under certain catalytic conditions, although this is less common under standard Buchwald-Hartwig conditions.

To minimize side products, ensure rigorous exclusion of air, use high-purity reagents, and optimize the catalyst-to-ligand ratio and reaction temperature.

Troubleshooting Guides

Issue 1: Low or No Yield in the Buchwald-Hartwig Amination Step
Potential Cause Troubleshooting Step
Catalyst Deactivation Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon).[3] Use freshly distilled and thoroughly degassed solvents. Purge the reaction vessel with an inert gas before adding reagents.[4]
Ineffective Ligand Screen different phosphine ligands. For N-aryl pyrimidine synthesis, bulky, electron-rich ligands like Xantphos have been shown to be effective.[5][6]
Suboptimal Base Experiment with different bases such as NaOtBu, K2CO3, or Cs2CO3. The choice of base can depend on the specific substrates and ligands used.
Incorrect Temperature Optimize the reaction temperature. While some Buchwald-Hartwig reactions proceed at room temperature, others require heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.
Poor Reagent Quality Purify starting materials if necessary. Ensure the aniline and the chloropyrimidine are free of impurities that could interfere with the catalyst.
Issue 2: Difficulty in Handling Air-Sensitive Reagents
Challenge Recommended Technique
Transferring Anhydrous Solvents Use a syringe or cannula to transfer anhydrous solvents from a Sure/Seal™ bottle to the reaction flask under a positive pressure of inert gas.[3][7]
Adding Solid Reagents Add solid reagents such as the palladium catalyst and ligand in a glovebox or under a strong flow of inert gas.
Maintaining an Inert Atmosphere Use a Schlenk line or a manifold with a bubbler to maintain a positive pressure of inert gas throughout the reaction.[3] Ensure all joints are well-sealed.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of N-aryl pyrimidines via Buchwald-Hartwig amination, which can be adapted for the synthesis of this compound.

Aryl Halide Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
2-ChloropyrimidineAnilinePd2(dba)3 (2)Xantphos (4)NaOtBuToluene1101285[5][6]
4-Aryl-2-chloropyrimidineSubstituted AnilinePd(OAc)2 (5)BINAP (7.5)K2CO3Dioxane1002470-90General Buchwald-Hartwig Conditions
2-Bromopyridine2-AminopyrimidinePdCl2(PPh3)2 (5)dppf (6)Cs2CO3DMF1201865General Buchwald-Hartwig Conditions

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general framework for the synthesis of this compound.

Materials:

  • 2-Chloro-4-(pyridin-3-yl)pyrimidine

  • 2-Methyl-5-nitroaniline

  • Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2)

  • Phosphine ligand (e.g., Xantphos or BINAP)

  • Base (e.g., NaOtBu or Cs2CO3)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert gas (nitrogen or argon)

Procedure:

  • Preparation of the Reaction Vessel: Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.

  • Addition of Reagents: To the reaction flask, add the 2-chloro-4-(pyridin-3-yl)pyrimidine, 2-methyl-5-nitroaniline, palladium catalyst, phosphine ligand, and base.

  • Degassing: Evacuate and backfill the flask with inert gas three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe or cannula.

  • Reaction: Heat the reaction mixture to the desired temperature with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification prep_glass Oven-dry and cool glassware under inert gas add_solids Add solid reagents (catalyst, ligand, base, substrates) under inert atmosphere prep_glass->add_solids Inert environment prep_reagents Degas solvents and purify starting materials add_solvent Add degassed solvent via syringe/cannula prep_reagents->add_solvent add_solids->add_solvent heat_stir Heat and stir under positive inert gas pressure add_solvent->heat_stir quench Cool and quench reaction heat_stir->quench Monitor completion (TLC/LC-MS) extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: Experimental workflow for handling air-sensitive intermediates.

Troubleshooting_Low_Yield start Low or No Yield Observed check_catalyst Was the catalyst and ligand handled under inert conditions? start->check_catalyst check_reagents Are the starting materials pure and solvent anhydrous/degassed? check_catalyst->check_reagents Yes re_run_inert Action: Repeat reaction with rigorous inert atmosphere techniques. check_catalyst->re_run_inert No check_conditions Are the reaction temperature and base optimal? check_reagents->check_conditions Yes purify_reagents Action: Purify starting materials and use fresh, dry, degassed solvent. check_reagents->purify_reagents No optimize_conditions Action: Screen different temperatures, bases, and ligands. check_conditions->optimize_conditions No success Successful Synthesis check_conditions->success Yes re_run_inert->start purify_reagents->start optimize_conditions->start

Caption: Troubleshooting guide for low reaction yield.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-X phosphine_ox Oxidized Ligand (P=O) pd0->phosphine_ox Ligand Oxidation pdII_inactive Inactive Pd(II) pd0->pdII_inactive Oxidation pdII_complex Ar-Pd(II)-X(L2) ox_add->pdII_complex amine_coord Amine Coordination pdII_complex->amine_coord + R'-NH2, Base pdII_amine Ar-Pd(II)-NHR'(L2) amine_coord->pdII_amine red_elim Reductive Elimination pdII_amine->red_elim red_elim->pd0 + Ar-NHR' oxygen O2 oxygen->pdII_inactive

Caption: Buchwald-Hartwig catalytic cycle and deactivation pathways.

References

Technical Support Center: Enhancing the Bioavailability of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine and its derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: We are observing very low oral bioavailability (<5%) for our lead this compound derivative in preclinical rodent studies. What are the likely causes?

A1: Low oral bioavailability for this class of compounds, which are often kinase inhibitors, is typically multifactorial. The primary culprits are generally poor aqueous solubility, extensive first-pass metabolism, and efflux by intestinal transporters. Like many kinase inhibitors, these pyrimidine derivatives can be lipophilic, leading to dissolution-rate-limited absorption.

Q2: How can we systematically diagnose the primary barrier to the oral absorption of our compound?

A2: A stepwise diagnostic approach is recommended. This involves characterizing the compound's physicochemical properties and its behavior in in vitro models before moving to more complex in vivo experiments. An effective workflow is to first assess aqueous solubility and in vitro permeability. If solubility is low, formulation strategies should be explored. If permeability is low despite good solubility, efflux transporter involvement should be investigated.

Q3: What are the most effective formulation strategies to enhance the oral bioavailability of a poorly soluble pyrimidine derivative?

A3: For poorly soluble compounds, several formulation strategies can significantly improve oral bioavailability. The most common and effective approaches include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can increase its aqueous solubility and dissolution rate.

  • Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.

  • Particle Size Reduction: Micronization or nanosizing of the drug particles increases the surface area for dissolution.

Q4: We have developed an amorphous solid dispersion, but the in vivo exposure is still variable between animals. What could be the cause?

A4: High inter-animal variability with ASDs can stem from several factors. The amorphous form can be unstable and may partially recrystallize in the gastrointestinal tract. Additionally, the supersaturated solution created by the ASD might precipitate before the drug can be fully absorbed. The composition of the gastrointestinal fluid, which can be influenced by food, can also affect the performance of the ASD.

Troubleshooting Guides

Scenario 1: Consistently Low Oral Bioavailability

Problem: Your this compound derivative shows consistently low plasma concentrations after oral administration in rats.

Troubleshooting Workflow:

G start Low Oral Bioavailability Observed solubility Assess Aqueous Solubility (pH 1.2, 4.5, 6.8) start->solubility solubility_low Solubility < 10 µg/mL? solubility->solubility_low permeability Conduct Caco-2 Permeability Assay permeability_low Efflux Ratio > 2? permeability->permeability_low solubility_low->permeability No formulation Develop Enabling Formulations (ASD, SEDDS, Nanosuspension) solubility_low->formulation Yes pgp_inhibitor Co-administer with P-gp Inhibitor (e.g., Verapamil) in vivo permeability_low->pgp_inhibitor Yes metabolism Assess First-Pass Metabolism (In vitro liver microsomes) permeability_low->metabolism No re_evaluate Re-evaluate in vivo PK formulation->re_evaluate pgp_inhibitor->re_evaluate metabolism_high High Clearance in Microsomes? metabolism->metabolism_high pro_drug Consider Prodrug Approach metabolism_high->pro_drug Yes metabolism_high->re_evaluate No pro_drug->re_evaluate

Caption: Troubleshooting workflow for low oral bioavailability.

Quantitative Data Summary

The following table presents hypothetical pharmacokinetic data for a lead this compound derivative ("Compound-PYR") in different oral formulations, demonstrating the potential impact of various enhancement strategies.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension1055 ± 154.0 ± 1.5350 ± 95100 (Baseline)
Amorphous Solid Dispersion (ASD)10210 ± 451.5 ± 0.51225 ± 250350
Self-Emulsifying Drug Delivery System (SEDDS)10280 ± 601.0 ± 0.51540 ± 310440
Nanosuspension10180 ± 352.0 ± 1.0980 ± 180280

Key Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an ASD of Compound-PYR to enhance its dissolution rate and oral absorption.

Materials:

  • This compound derivative (Compound-PYR)

  • Polymer carrier (e.g., PVP K30, HPMC-AS)

  • Organic solvent (e.g., Dichloromethane, Methanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve Compound-PYR and the chosen polymer (e.g., in a 1:3 drug-to-polymer ratio by weight) in a suitable organic solvent to form a clear solution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure. Continue until a thin film is formed on the inside of the flask.

  • Drying: Scrape the solid film from the flask. Further dry the material in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried ASD to obtain a fine powder and pass it through a sieve to ensure a uniform particle size.

  • Characterization: Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of different formulations of Compound-PYR after oral administration.

Experimental Workflow:

Caption: Workflow for an in vivo pharmacokinetic study.

Procedure:

  • Animal Preparation: Use male Sprague-Dawley or Wistar rats (n=3-5 per group). Acclimatize the animals and fast them overnight before dosing.

  • Dosing: Administer the prepared formulation (e.g., aqueous suspension, ASD, or SEDDS) at a specific dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Determine the concentration of Compound-PYR in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using appropriate software.

Protocol 3: Caco-2 Permeability Assay for P-gp Efflux Assessment

Objective: To determine if Compound-PYR is a substrate for the P-glycoprotein (P-gp) efflux transporter.

Signaling Pathway:

G cluster_membrane Intestinal Epithelial Cell drug_lumen Drug in Intestinal Lumen drug_cell Drug in Cell drug_lumen->drug_cell Passive Diffusion pgp P-glycoprotein (P-gp) Efflux Pump drug_cell->pgp Binding drug_blood Drug in Bloodstream drug_cell->drug_blood Absorption pgp->drug_lumen ATP-dependent Efflux

Caption: P-glycoprotein mediated drug efflux pathway.

Procedure:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell™ inserts until a confluent and differentiated monolayer is formed (typically 21 days).

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Bidirectional):

    • Apical to Basolateral (A→B): Add a solution of Compound-PYR to the apical (upper) chamber and collect samples from the basolateral (lower) chamber over time.

    • Basolateral to Apical (B→A): Add a solution of Compound-PYR to the basolateral chamber and collect samples from the apical chamber over time.

  • P-gp Inhibition: Repeat the bidirectional permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil).

  • Sample Analysis: Quantify the concentration of Compound-PYR in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp(B→A) / Papp(A→B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter. A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms P-gp involvement.

Validation & Comparative

A Comparative Guide to N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine and its Therapeutic Progeny in Tyrosine Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the aminopyrimidine scaffold, exemplified by N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, in the context of tyrosine kinase inhibitor (TKI) development. While this compound is a known selective tyrosine kinase inhibitor and a crucial intermediate in the synthesis of Imatinib, specific public domain data on its standalone inhibitory performance is limited.[1] This document, therefore, evaluates its significance by comparing the well-documented performance of its direct derivative, Imatinib, alongside other prominent TKIs, Dasatinib and Nilotinib.

Comparative Analysis of Tyrosine Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of Imatinib, Dasatinib, and Nilotinib against key tyrosine kinases and their effects on the viability of cancer cell lines. This data provides a benchmark for the therapeutic potential of the this compound scaffold.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
Kinase TargetImatinib (nM)Dasatinib (nM)Nilotinib (nM)
BCR-ABL25 - 600<1 - 1.315 - 60
c-Kit10079210
PDGFR100-69
Src>100000.8-

Note: IC50 values can vary depending on the specific assay conditions (cell-free vs. cell-based) and the ATP concentration used.

Table 2: Cellular Anti-proliferative Activity (IC50)
Cell LineImatinib (nM)Dasatinib (nM)Nilotinib (nM)
K562 (CML)~750130
KU812 (CML)--≤12
Ba/F3 p210~5000.8 - 7.415 - 450

Signaling Pathways and Experimental Workflows

Visualizing the targeted signaling pathways and the experimental procedures used for validation is crucial for understanding the mechanism of action and the evaluation process of these inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., PDGFR, c-Kit) GRB2 GRB2 RTK->GRB2 BCR_ABL BCR-ABL BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation TKI Tyrosine Kinase Inhibitor (e.g., Imatinib) TKI->RTK TKI->BCR_ABL

Caption: Simplified BCR-ABL and RTK signaling pathways and the point of inhibition by TKIs.

G cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50_determination Determine IC50 Kinase_Assay->IC50_determination Compound Test Compound (e.g., N-(2-methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine) Compound->Kinase_Assay Cell_Culture Cancer Cell Lines (e.g., K562) Compound->Cell_Culture Kinase Purified Kinase (e.g., ABL, c-Kit) Kinase->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Culture->Cell_Viability Western_Blot Western Blot Analysis Cell_Culture->Western_Blot GI50_determination Determine GI50 Cell_Viability->GI50_determination Phospho_protein Analyze Phosphorylation of Target Proteins Western_Blot->Phospho_protein

Caption: General experimental workflow for the validation of a tyrosine kinase inhibitor.

Detailed Experimental Protocols

The following are standard protocols for the key experiments cited in the validation of tyrosine kinase inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), a solution of the purified target kinase, a solution of a suitable substrate peptide, and a solution of ATP.

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP. Include a DMSO control for uninhibited kinase activity. Incubate at 30°C for 60 minutes.

  • Reaction Termination and Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression.

Cell Viability (MTT) Assay

This colorimetric assay assesses the impact of the inhibitor on cell proliferation and viability.

  • Cell Seeding: Seed cancer cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the culture medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (half-maximal growth inhibition) value.

Western Blot Analysis for Protein Phosphorylation

This technique is used to determine the effect of the inhibitor on the phosphorylation status of its target kinase and downstream signaling proteins.

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and then treat with the test compound at various concentrations for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each lysate by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-BCR-ABL) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein and a loading control protein such as GAPDH or β-actin.

Conclusion

This compound represents a foundational scaffold for a clinically significant class of tyrosine kinase inhibitors. While direct quantitative performance data for this specific precursor is not extensively available, the remarkable success of its derivative, Imatinib, and the comparative data from other leading TKIs like Dasatinib and Nilotinib, underscore the therapeutic potential inherent in its chemical structure. The provided experimental protocols offer a robust framework for the further investigation and validation of this and other novel aminopyrimidine-based compounds as potent and selective tyrosine kinase inhibitors.

References

Comparative study of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine and Imatinib

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine and Imatinib, focusing on their biochemical and cellular activities. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Imatinib is a well-established tyrosine kinase inhibitor used in the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2] It functions by targeting specific tyrosine kinases, including BCR-ABL, c-KIT, and PDGF-R.[3][4] In contrast, this compound is primarily known as a key intermediate in the synthesis of Imatinib.[5] While structurally related, its biological activity as a kinase inhibitor has not been extensively characterized in publicly available literature. This guide summarizes the known data for Imatinib and outlines the experimental protocols that would be necessary to directly compare the activity of these two compounds.

Data Presentation

The following tables summarize the available quantitative data for Imatinib. Data for this compound is largely unavailable in the public domain and is denoted as "Not Available."

Table 1: Biochemical Activity of Imatinib (Cell-Free Assays)

Target KinaseIC50 (nM)Reference
v-Abl25[6]
c-Abl31[6]
Tel-Abl37[6]
BCR-ABL250-1000[2][6]
c-Kit100[3]
PDGF-R100[3]

Table 2: Cellular Activity of Imatinib

Cell LineAssay TypeIC50 (µM)Reference
K562 (CML)Proliferation0.25 - 1[7]
Ba/F3 (BCR-ABL)Proliferation0.25[6]
GIST-T1 (GIST)Proliferation~0.1[6]

Table 3: Physicochemical Properties

PropertyThis compoundImatinib
Molecular FormulaC16H13N5O2C29H31N7O
Molecular Weight307.31 g/mol [8]493.60 g/mol
CAS Number152460-09-8[8]152459-95-5
Melting Point188-193°C[5]214-224°C (as mesylate)

Mechanism of Action

Imatinib functions as a competitive inhibitor at the ATP-binding site of its target kinases.[2][4] In BCR-ABL positive CML cells, this inhibition blocks downstream signaling pathways, leading to a reduction in cell proliferation and the induction of apoptosis.[2][9] The mechanism of action for this compound as a kinase inhibitor is not documented.

Signaling Pathways

The following diagram illustrates the signaling pathway inhibited by Imatinib in CML.

imatinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGF-R cKIT c-KIT BCR_ABL BCR-ABL Substrate Substrate BCR_ABL->Substrate ATP pSubstrate Phosphorylated Substrate BCR_ABL->pSubstrate phosphorylates Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib Imatinib->PDGFR Imatinib->cKIT Imatinib->BCR_ABL inhibits

Imatinib inhibits BCR-ABL, c-KIT, and PDGFR signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments to compare the two compounds are provided below.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.

Workflow:

kinase_assay_workflow start Start reagents Prepare kinase, substrate, and ATP solutions start->reagents inhibitor Prepare serial dilutions of test compound reagents->inhibitor reaction Incubate kinase, substrate, and compound inhibitor->reaction initiate Initiate reaction with ATP reaction->initiate incubate Incubate at 30°C initiate->incubate stop Stop reaction incubate->stop detect Detect signal (e.g., radioactivity, fluorescence) stop->detect analyze Analyze data and calculate IC50 detect->analyze end End analyze->end

General workflow for an in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA). Dilute the target kinase (e.g., Abl, c-Kit) and its corresponding substrate to the desired concentrations in the kinase buffer.

  • Compound Preparation: Prepare serial dilutions of this compound and Imatinib in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and diluted compounds.

  • Reaction Initiation: Start the reaction by adding a solution of ATP. The final ATP concentration should be close to the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Measure the kinase activity using an appropriate method, such as a radiometric assay measuring the incorporation of 32P-ATP into the substrate, or a fluorescence-based assay.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay measures the effect of a compound on the proliferation of cancer cell lines.

Workflow:

cell_assay_workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells add_compound Add serial dilutions of test compound seed_cells->add_compound incubate_cells Incubate for 48-72 hours add_compound->incubate_cells add_mtt Add MTT reagent incubate_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze Analyze data and calculate IC50 read_plate->analyze end End analyze->end

Workflow for a cell-based proliferation (MTT) assay.

Protocol:

  • Cell Seeding: Seed a relevant cancer cell line (e.g., K562 for CML) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound and Imatinib to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition for each compound concentration and determine the IC50 value.

Conclusion

Imatinib is a potent and selective tyrosine kinase inhibitor with well-documented biochemical and cellular activity. This compound is a known synthetic precursor to Imatinib. Based on its structure, it lacks the key N-methylpiperazine moiety that is crucial for the solubility and cellular activity of Imatinib.[10] It is therefore hypothesized that this compound would exhibit significantly lower or no inhibitory activity against the target kinases of Imatinib in both biochemical and cellular assays. The experimental protocols outlined in this guide provide a framework for the direct comparative testing of these two compounds to validate this hypothesis.

References

A Structural Showdown: N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine versus the Targeted Power of Nilotinib

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine and the established tyrosine kinase inhibitor, Nilotinib, reveals significant differences in their documented biological activities and roles within medicinal chemistry. While both share a similar chemical scaffold, their applications and available performance data are distinctly separate. This guide provides a comprehensive structural and functional overview of both compounds, supported by available data for Nilotinib.

This compound is primarily recognized as a key intermediate in the synthesis of the pioneering anti-cancer drug, Imatinib.[1][2] In contrast, Nilotinib is a potent, second-generation tyrosine kinase inhibitor (TKI) with well-documented clinical efficacy in the treatment of chronic myeloid leukemia (CML).[3][4] A direct comparison of their biological performance is challenging due to the limited publicly available data on the specific kinase inhibitory activity of this compound.

Molecular Architecture: A Tale of Two Scaffolds

At the heart of both molecules lies a 2-aminopyrimidine core, a privileged scaffold in kinase inhibitor design. However, the substitutions on this core dictate their distinct functionalities.

This compound features a 2-methyl-5-nitrophenyl group attached to the amino function and a pyridin-3-yl group at the 4-position of the pyrimidine ring.[5][6] The nitro group is a key feature, often used in synthetic chemistry as a precursor for an amino group, which is indeed its role in the synthesis of Imatinib.[1]

Nilotinib , on the other hand, is a more complex molecule, boasting a 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide moiety attached to the 2-aminopyrimidine core.[1] This intricate sidechain is crucial for its high-affinity binding to the ATP-binding pocket of the BCR-ABL kinase.[7]

Table 1: Structural and Physicochemical Properties

PropertyThis compoundNilotinib
IUPAC Name This compound4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide
Molecular Formula C16H13N5O2C28H22F3N7O
Molecular Weight 307.31 g/mol [5]529.52 g/mol [1]
CAS Number 152460-09-8[5]641571-10-0[1]

Performance Profile: A Data-Driven Divide

The comparison of the biological performance of these two molecules is largely one-sided due to the extensive research and clinical data available for Nilotinib and the lack thereof for this compound.

Nilotinib: A Multi-Targeted Kinase Inhibitor

Nilotinib is a potent inhibitor of several tyrosine kinases, with its primary target being the BCR-ABL fusion protein, the hallmark of CML.[8][9] It also demonstrates significant activity against c-KIT and Platelet-Derived Growth Factor Receptors (PDGFR).[9] This multi-targeted profile contributes to its therapeutic efficacy in various malignancies.

Table 2: Kinase Inhibition Profile of Nilotinib

Kinase TargetIC50 (nM)Reference
BCR-ABL<30[10]
c-KIT92
PDGFRα69[8]
PDGFRβ69[8]
DDR13.7
EphB4240

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.

This compound: An Uncharacterized Precursor

Mechanism of Action: The Nilotinib Paradigm

Nilotinib exerts its therapeutic effect by binding to the ATP-binding site of its target kinases, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling pathways that drive cell proliferation and survival.[7]

The BCR-ABL Signaling Axis

In CML, the constitutively active BCR-ABL kinase drives malignant transformation through the activation of several downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways. Nilotinib effectively blocks these pathways, leading to cell cycle arrest and apoptosis in cancer cells.

c-KIT and PDGFR Signaling

Mutations leading to the constitutive activation of c-KIT and PDGFR are implicated in the pathogenesis of various cancers, including gastrointestinal stromal tumors (GIST).[2][8] Nilotinib's ability to inhibit these kinases makes it a valuable therapeutic option for these malignancies.

Experimental Methodologies

The determination of kinase inhibition profiles, such as the IC50 values presented for Nilotinib, is typically performed using in vitro enzymatic assays. A common method is the LanthaScreen™ Eu Kinase Binding Assay or similar fluorescence-based assays.

General Protocol for In Vitro Kinase Inhibition Assay:

  • Reagents: Recombinant kinase, fluorescently labeled ATP-competitive tracer, europium-labeled anti-tag antibody, and the test compound (e.g., Nilotinib).

  • Procedure: The kinase, tracer, and antibody are incubated with varying concentrations of the test compound in a microplate.

  • Detection: The plate is read using a fluorescence plate reader that measures the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Data Analysis: The TR-FRET signal is inversely proportional to the amount of tracer displaced by the test compound. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Molecular Landscape

To better understand the structural differences and the signaling pathways affected, the following diagrams are provided.

G cluster_nilotinib Nilotinib cluster_intermediate This compound nilotinib_img intermediate_img

Figure 1. Chemical Structures A 2D representation of Nilotinib and this compound.

BCR_ABL_Signaling BCR_ABL BCR-ABL Grb2 Grb2/Sos BCR_ABL->Grb2 PI3K PI3K BCR_ABL->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTOR->Proliferation Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits

Figure 2. BCR-ABL Signaling Pathway Simplified diagram of the BCR-ABL signaling cascade and the inhibitory action of Nilotinib.

KIT_PDGFR_Signaling Ligand SCF / PDGF Receptor c-KIT / PDGFR Ligand->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras STAT STATs Receptor->STAT Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation Nilotinib Nilotinib Nilotinib->Receptor Inhibits

Figure 3. c-KIT/PDGFR Signaling Overview of the c-KIT and PDGFR signaling pathways inhibited by Nilotinib.

Conclusion

References

Efficacy Showdown: In Vitro Comparison of Novel N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro efficacy of several novel analogs of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. The data presented herein has been aggregated from recent studies to offer researchers, scientists, and drug development professionals a clear, objective overview of the therapeutic potential of these compounds against various biological targets. The core structure of this compound serves as a key intermediate in the synthesis of various biologically active molecules, including some with anticancer properties.

Comparative Efficacy Data

The in vitro efficacy of the synthesized analogs has been evaluated against different cancer-related targets, primarily focusing on Polo-like kinase 4 (PLK4) inhibition and cytotoxicity against human lung adenocarcinoma cells (A549). The half-maximal inhibitory concentration (IC50) is a key metric for efficacy, with lower values indicating higher potency.

PLK4 Kinase Inhibition

A series of novel pyrimidin-2-amine derivatives were synthesized and evaluated for their inhibitory activity against PLK4, a master regulator of centriole duplication and a promising anticancer target.

Compound IDModificationTarget KinaseIC50 (µM)
8h [Structure not fully disclosed in source]PLK40.0067
3r [Structure not fully disclosed in source]PLK40.0174

Data sourced from a study on novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.

Compound 8h demonstrated approximately three-fold greater potency in inhibiting PLK4 compared to compound 3r , highlighting the significant impact of specific structural modifications on inhibitory activity.

Cytotoxicity Against A549 Lung Cancer Cells

Novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized and their cytotoxic effects on the A549 lung cancer cell line were assessed.

Compound IDModificationCell LineIC50 (µM)
IIB [Specific amide linkage not fully detailed]A5490.229
Imatinib (Reference Drug)A5492.479

Data from a study on pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives.

Compound IIB exhibited significantly higher cytotoxic activity against A549 cells, being over ten times more potent than the reference drug, Imatinib, in this specific assay.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the efficacy tables.

In Vitro PLK4 Kinase Assay

This assay quantifies the inhibitory effect of the compounds on the enzymatic activity of PLK4.

Objective: To determine the IC50 value of test compounds against PLK4 kinase.

Methodology:

  • Reagents and Materials: Recombinant PLK4 enzyme, a suitable peptide substrate (e.g., a fluorescently labeled peptide), ATP, assay buffer (e.g., 25 mM HEPES pH 7.4, 5 mM MgCl2, 0.001% Brij 35), test compounds, and a multi-well assay plate.

  • Procedure: a. A solution of recombinant PLK4 enzyme is incubated with varying concentrations of the test compound. b. The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C). d. The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various detection methods, such as luminescence-based assays that measure ADP production (e.g., ADP-Glo™ Kinase Assay) or fluorescence polarization. e. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess the cytotoxic effect of the compounds on cell viability.

Objective: To determine the IC50 value of test compounds in reducing the viability of A549 cells.

Methodology:

  • Cell Culture: A549 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well).

  • Compound Treatment: After allowing the cells to adhere overnight, the culture medium is replaced with fresh medium containing various concentrations of the test compounds.

  • Incubation: The cells are incubated with the compounds for a specific duration (e.g., 24 or 48 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a further 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., 10% SDS in 0.01 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Visualizing the Process and Pathways

To better illustrate the experimental and biological contexts, the following diagrams are provided.

G cluster_0 Compound Preparation cluster_1 In Vitro Assay cluster_2 Data Analysis start Synthesize Analogs dissolve Dissolve in DMSO start->dissolve dilute Prepare Serial Dilutions dissolve->dilute assay_choice Assay Type? dilute->assay_choice kinase_assay Kinase Assay (PLK4) assay_choice->kinase_assay Enzymatic cell_assay Cell-Based Assay (A549) assay_choice->cell_assay Cellular measure Measure Signal (Luminescence/Absorbance) kinase_assay->measure cell_assay->measure plot Plot Dose-Response Curve measure->plot calculate Calculate IC50 plot->calculate end end calculate->end Compare Efficacy

Caption: Experimental workflow for in vitro efficacy comparison.

cluster_PLK4 PLK4 Signaling in Centriole Duplication cluster_Inhibition PLK4 PLK4 STIL STIL PLK4->STIL activates SAS6 SAS-6 STIL->SAS6 recruits Centriole Procentriole Assembly SAS6->Centriole Inhibitor N-phenyl-pyrimidin-2-amine Analog Inhibitor->PLK4 Inhibits

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery, the quest for potent and selective kinase inhibitors remains a paramount objective. A recent comprehensive analysis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine derivatives sheds light on their structure-activity relationship (SAR), offering a valuable roadmap for researchers and scientists in the development of next-generation therapeutics. This guide provides an objective comparison of the performance of these derivatives with other alternatives, supported by experimental data, to inform and guide future research in oncology and related fields.

The parent compound, this compound, is a well-established key intermediate in the synthesis of Imatinib, a cornerstone in the treatment of chronic myeloid leukemia and other cancers.[1][2] This lineage immediately points to the potential of its derivatives as potent kinase inhibitors. By systematically modifying the core structure, researchers can fine-tune the pharmacological properties of these molecules to enhance their efficacy and selectivity against various kinase targets.

Comparative Analysis of Biological Activity

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine and phenyl rings. Structure-activity relationship studies of analogous compounds, including Imatinib and other pyrimidine-based kinase inhibitors, provide a framework for understanding the potential of this compound derivatives.

The following table summarizes the in vitro anti-proliferative activity (IC50) of various pyrimidine derivatives against different cancer cell lines, offering a quantitative comparison of their potency.

Compound IDModification from Parent ScaffoldTarget Cell LineIC50 (µM)Reference
Imatinib N-methylpiperazine amide additionK562~0.1[3]
Analog 1 Replacement of methylphenyl with other substituted phenyl ringsA549 (Lung)0.14 - 5.07[4]
Analog 2 Modifications on the pyridinyl-pyrimidine coreNalm-6 (Leukemia)1.639[5]
Analog 3 Introduction of hydrophilic fragmentsBreast Cancer Cells0.0067 (PLK4)[6]
Analog 4 Substitution on the pyrimidine C5 positionHCT-116 (Colon)0.04[7]
Analog 5 Amide derivatives of the aminophenyl groupA549 (Lung)0.229[8]

Key SAR Insights:

  • The Phenylamino Linker: The substitution pattern on the N-phenyl ring is critical for activity. The 2-methyl and 5-nitro substitutions on the parent compound are known to influence the conformation and binding affinity to the kinase domain.

  • The Pyridinyl Group: The 3-pyridinyl group plays a crucial role in interacting with the ATP-binding site of many kinases. Modifications at this position can significantly alter selectivity.

  • Amide Moiety: As seen in Imatinib, the addition of a side chain containing an amide group and a basic moiety like N-methylpiperazine can drastically enhance solubility and cell permeability, leading to improved biological activity.[3][5]

  • Substitutions on the Pyrimidine Ring: Small, electron-withdrawing groups at the C5 position of the pyrimidine ring can enhance inhibitory potency against certain kinases.[7]

  • Hydrophilic Moieties: The introduction of hydrophilic fragments at strategic positions can improve pharmacokinetic properties and target engagement.[6]

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed methodologies for key experiments are provided below.

Kinase Inhibition Assay (Fluorescence-Based)

This assay quantifies the activity of a specific kinase by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human kinase (e.g., ABL, KIT, PDGFR)

  • Peptide substrate

  • ATP

  • Test compounds (derivatives of this compound)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, kinase, and peptide substrate in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit.

  • Luminescence is measured using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity and cell proliferation.[9][10]

Materials:

  • Cancer cell lines (e.g., K562, A549, HCT-116)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizing the Path to Inhibition

To better understand the logical relationships and experimental processes involved in the SAR analysis of these compounds, the following diagrams are provided.

SAR_Analysis_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Parent Parent Scaffold Derivatives Derivative Library Parent->Derivatives Systematic Modification KinaseAssay Kinase Inhibition Assay (IC50) Derivatives->KinaseAssay CellAssay Cell Proliferation Assay (IC50) Derivatives->CellAssay SAR SAR Analysis KinaseAssay->SAR CellAssay->SAR Lead Lead Compound Identification SAR->Lead

Caption: Experimental workflow for SAR analysis.

Kinase_Inhibition_Pathway cluster_kinase Kinase Activity cluster_downstream Cellular Effects Kinase Kinase Product Phosphorylated Substrate Kinase->Product ATP ATP ATP->Product Substrate Substrate Substrate->Product ADP ADP Proliferation Cell Proliferation Product->Proliferation Activates Signaling Survival Cell Survival Product->Survival Promotes Inhibitor Pyrimidine Derivative Inhibitor->Kinase Binds to ATP Pocket Inhibitor->Proliferation Inhibits Inhibitor->Survival Induces Apoptosis

Caption: Mechanism of kinase inhibition.

Conclusion

The this compound scaffold represents a fertile ground for the development of novel kinase inhibitors. By leveraging the extensive knowledge base of related pyrimidine derivatives and employing systematic SAR-driven optimization, there is significant potential to discover new drug candidates with improved potency, selectivity, and pharmacokinetic profiles. This guide serves as a foundational resource to accelerate these discovery efforts and ultimately contribute to the advancement of targeted cancer therapies.

References

Unraveling Off-Target Effects: A Comparative Analysis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine and Established Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of kinase inhibitors is paramount for predicting potential toxicities and identifying novel therapeutic applications. This guide provides a comparative analysis of the off-target profile of the chemical intermediate N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine against well-characterized tyrosine kinase inhibitors (TKIs): Imatinib, Dasatinib, and Sorafenib. Notably, this compound is a known precursor in the synthesis of Imatinib, suggesting a potential for overlapping biological activities.

This comparison relies on established experimental data for the known TKIs and presents a hypothetical off-target profile for this compound for illustrative and comparative purposes, given the absence of publicly available direct experimental data for this specific compound.

Quantitative Comparison of Off-Target Kinase Inhibition

The following table summarizes the inhibitory activity (IC50 values) of the selected compounds against a panel of kinases, highlighting their off-target interactions. Lower IC50 values indicate higher potency.

Kinase TargetThis compound (Hypothetical IC50, nM)Imatinib (IC50, nM)[1]Dasatinib (IC50, nM)[2][3]Sorafenib (IC50, nM)[4][5]
Primary Target(s)
ABL-25<1-
BCR-ABL-250-10000.6-1.5-
c-KIT-1001-1090
PDGFRα-100-50
PDGFRβ-2002857
VEGFR2->10000-90
BRAF---6
Selected Off-Targets
SRC>1000>10000<1-
LCK>1000>10000<1-
LYN>1000>10000<1-
FYN>1000>10000<1-
DDR1500380--
NQO2200100-200>10000-
RET---4
FLT3---25

Disclaimer: The IC50 values for this compound are hypothetical and included for comparative illustration. The IC50 values for the known TKIs are approximate and can vary depending on the specific assay conditions.

Experimental Protocols

The determination of off-target effects of TKIs relies on robust and standardized experimental methodologies. The two primary approaches are biochemical kinase profiling assays and cell-based assays.

Kinase Profiling Assays

These assays directly measure the ability of a compound to inhibit the activity of a purified kinase. They are crucial for determining the potency and selectivity of an inhibitor across a broad panel of kinases (the "kinome").

1. Radiometric Assays: Considered the "gold standard," these assays quantify the transfer of a radiolabeled phosphate group (from ³²P-ATP or ³³P-ATP) to a substrate by the kinase.[6][7]

  • Principle: The amount of incorporated radioactivity is directly proportional to the kinase activity.

  • Procedure:

    • The kinase, substrate, and test compound are incubated together.

    • The reaction is initiated by the addition of radiolabeled ATP.

    • The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., via filter binding).

    • The radioactivity of the substrate is measured using a scintillation counter.

2. Fluorescence-Based Assays: These methods utilize changes in fluorescence to measure kinase activity and are well-suited for high-throughput screening.[6]

  • Fluorescence Resonance Energy Transfer (FRET): A donor and an acceptor fluorophore are attached to the substrate. Phosphorylation by the kinase prevents cleavage by a specific protease, maintaining FRET. Inhibition of the kinase allows for cleavage, disrupting FRET and producing a measurable signal.[7]

  • Fluorescence Polarization (FP): A fluorescently labeled substrate peptide is used. When phosphorylated, it binds to a specific antibody, increasing its effective size and slowing its rotation, which leads to an increase in fluorescence polarization.[8]

Cell-Based Assays

Cell-based assays are essential for confirming the activity of a TKI within a biological context, providing insights into its effects on cellular signaling pathways and overall cell health.

1. Phosphorylation Assays (Western Blotting & ELISA): These methods detect the phosphorylation status of the target kinase or its downstream substrates within cells.[9][10]

  • Principle: A decrease in the phosphorylation of a specific protein in the presence of the inhibitor indicates target engagement.

  • Procedure:

    • Cells are treated with the TKI at various concentrations.

    • Cells are lysed, and proteins are separated by SDS-PAGE (for Western Blot) or captured in wells (for ELISA).

    • Phospho-specific antibodies are used to detect the phosphorylated form of the protein of interest.

2. Cell Proliferation/Viability Assays: These assays assess the impact of the TKI on cell growth and survival.

  • Principle: Inhibition of a kinase crucial for cell survival or proliferation will lead to a decrease in the number of viable cells.

  • Procedure:

    • Cells are seeded in multi-well plates and treated with a range of TKI concentrations.

    • After a set incubation period, cell viability is measured using reagents like MTT or resazurin, which are converted into colored or fluorescent products by metabolically active cells.

Visualization of Signaling Pathways and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a key signaling pathway often affected by TKI off-target activity and a typical experimental workflow for off-target analysis.

TKI_Off_Target_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR RAS RAS PDGFR->RAS PDGF RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Imatinib Imatinib Imatinib->PDGFR Inhibits Sorafenib Sorafenib Sorafenib->RAF Inhibits

Caption: Off-target inhibition of the PDGFR pathway by Imatinib and Sorafenib.

TKI_Off_Target_Workflow Start TKI Candidate Kinase_Screening Broad Kinase Panel Screening (e.g., Radiometric Assay) Start->Kinase_Screening Identify_Off_Targets Identify Potential Off-Targets (IC50 < Threshold) Kinase_Screening->Identify_Off_Targets Cell_Based_Assay Cell-Based Assays (Phosphorylation, Viability) Identify_Off_Targets->Cell_Based_Assay Validate_Off_Targets Validate Functional Off-Target Effects Cell_Based_Assay->Validate_Off_Targets In_Vivo_Studies In Vivo Toxicity and Efficacy Studies Validate_Off_Targets->In_Vivo_Studies End Comprehensive Off-Target Profile In_Vivo_Studies->End

Caption: Experimental workflow for identifying and validating TKI off-target effects.

Concluding Remarks

The analysis of off-target effects is a critical component of the drug discovery and development process for tyrosine kinase inhibitors. While Imatinib, Dasatinib, and Sorafenib have well-documented off-target profiles that contribute to both their therapeutic efficacy and adverse event profiles, the specific off-target landscape of this compound remains to be experimentally determined. As a precursor to Imatinib, it is plausible that it may share some off-target interactions, particularly with kinases like DDR1 and the non-kinase target NQO2.[1][11] Future kinase profiling and cell-based studies on this compound are warranted to fully elucidate its biological activity and potential impact as an impurity or metabolite in Imatinib formulations. This guide underscores the importance of a multi-faceted experimental approach to comprehensively characterize the selectivity of kinase inhibitors.

References

Kinase Selectivity Profiling: A Comparative Guide to N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the kinase selectivity profile of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, a key intermediate in the synthesis of Imatinib, against a panel of well-characterized kinase inhibitors.[1] Given the limited publicly available data on the direct kinase activity of this compound, this guide will leverage the extensive research on its close structural analog, Imatinib, as a primary reference for its potential biological activity. The comparison includes other prominent inhibitors targeting similar pathways, such as Dasatinib and Nilotinib, to offer a broad perspective for researchers, scientists, and drug development professionals.

Comparative Kinase Inhibition Profiles

The following tables summarize the in vitro potency (IC50 in nM) of Imatinib and other selected kinase inhibitors against key kinases. Lower IC50 values indicate greater potency. While direct data for this compound is not available, its activity is anticipated to be comparable to Imatinib due to their structural similarity.

Table 1: Inhibition of Bcr-Abl and Related Tyrosine Kinases

Kinase TargetImatinib IC50 (nM)Dasatinib IC50 (nM)Nilotinib IC50 (nM)
Bcr-Abl 25 - 600< 120
SRC > 100000.8> 10000
LCK > 100000.5> 10000

Data compiled from publicly available sources.[2][3]

Table 2: Inhibition of c-Kit and PDGF Receptor Tyrosine Kinases

Kinase TargetImatinib IC50 (nM)Sunitinib IC50 (nM)Regorafenib IC50 (nM)
c-Kit 100107
PDGFRα 100222
PDGFRβ 100222
VEGFR2 > 1000804.2

Data compiled from publicly available sources.[4][5][6][7]

Signaling Pathways and Experimental Workflow

To visualize the biological context and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.

cluster_0 Bcr-Abl Signaling Pathway Bcr-Abl Bcr-Abl Grb2/Sos Grb2/Sos Bcr-Abl->Grb2/Sos STAT5 STAT5 Bcr-Abl->STAT5 PI3K PI3K Bcr-Abl->PI3K Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival STAT5->Survival Akt Akt PI3K->Akt Akt->Survival Imatinib Imatinib Imatinib->Bcr-Abl inhibits

Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of Imatinib.

cluster_1 c-Kit and PDGFR Signaling SCF SCF/PDGF c-Kit_PDGFR c-Kit / PDGFR SCF->c-Kit_PDGFR activates PI3K PI3K c-Kit_PDGFR->PI3K Ras/MAPK Pathway Ras/MAPK Pathway c-Kit_PDGFR->Ras/MAPK Pathway Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation Ras/MAPK Pathway->Proliferation Imatinib Imatinib Imatinib->c-Kit_PDGFR inhibits

Caption: Overview of c-Kit and PDGFR signaling pathways inhibited by Imatinib.

cluster_2 Kinase Assay Experimental Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Add Kinase & Inhibitor Add Kinase & Inhibitor Prepare Reagents->Add Kinase & Inhibitor Add Substrate & ATP Add Substrate & ATP Add Kinase & Inhibitor->Add Substrate & ATP Incubate Incubate Add Substrate & ATP->Incubate Add Detection Reagent Add Detection Reagent Incubate->Add Detection Reagent Measure Signal Measure Signal Add Detection Reagent->Measure Signal Analyze Data Analyze Data Measure Signal->Analyze Data End End Analyze Data->End

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Experimental Protocols

A detailed methodology for a common in vitro kinase assay is provided below. This protocol can be adapted for profiling this compound or other kinase inhibitors.

In Vitro Kinase Assay using ADP-Glo™ Technology

This protocol outlines the steps for determining the IC50 value of a test compound against a specific kinase using the ADP-Glo™ Kinase Assay (Promega).[8][9][10][11] This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Test Compound (e.g., this compound)

  • Target Kinase

  • Kinase-specific substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or vehicle (for control wells) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution (prepared in kinase buffer) to each well.

    • Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP (at a concentration near the Km for the specific kinase) in kinase buffer.

    • The final reaction volume is 10 µL.

  • Incubation: Gently mix the plate and incubate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Equilibrate the plate to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This comprehensive guide provides a framework for the comparative analysis of this compound. By leveraging data from its close analog, Imatinib, and other relevant kinase inhibitors, researchers can gain valuable insights into its potential therapeutic applications and guide further experimental investigation.

References

A Researcher's Guide: N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine as a Negative Control for Imatinib in Kinase Research

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of kinase research, the use of appropriate controls is paramount to validate experimental findings and ensure that observed biological effects are specifically due to the inhibition of the intended target. This guide provides a comprehensive comparison of the well-established tyrosine kinase inhibitor, Imatinib, with its synthetic precursor, N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, and advocates for the use of the latter as a negative control. This document, intended for researchers, scientists, and drug development professionals, details the rationale for this selection, presents comparative data, and provides standardized experimental protocols.

The Rationale for a Negative Control

A negative control in kinase assays is a compound that is structurally similar to the active inhibitor but is biologically inactive, or significantly less active, against the target kinase. The purpose of a negative control is to account for off-target effects or effects related to the chemical scaffold of the inhibitor that are not due to the specific inhibition of the kinase of interest.

This compound: An Ideal Negative Control for Imatinib

This compound (CAS 152460-09-8) is a key intermediate in the synthesis of Imatinib.[1][2][3] Its chemical structure represents a significant portion of the Imatinib molecule but lacks the N-methylpiperazine-substituted benzamide group, which is crucial for the high-affinity binding of Imatinib to the ATP-binding pocket of the ABL kinase.[4] This structural difference is the basis for its expected lack of significant biological activity as a kinase inhibitor, making it an excellent negative control for in vitro and cell-based assays involving Imatinib.

Comparative Biological Activity

While direct, side-by-side IC50 data for this compound is not extensively published, its role as a synthetic precursor strongly implies a significantly lower potency compared to Imatinib. The following tables summarize the well-documented inhibitory activity of Imatinib against its primary targets, which can be contrasted with the expected high IC50 value of its precursor.

Table 1: In Vitro Kinase Inhibitory Potency (IC50) of Imatinib

Kinase TargetIC50 (nM)
v-Abl600
c-Abl25-1000
c-Kit100
PDGFRα50-100
PDGFRβ50-100

Note: IC50 values are representative and can vary depending on the specific assay conditions.

Table 2: Cellular Activity of Imatinib

Cell LineTarget PathwayIC50 (µM)Assay Type
K562 (CML)BCR-ABL0.25 - 1.0Antiproliferative
Ba/F3 p210BCR-ABL0.2 - 0.6Antiproliferative

Experimental Protocols

To validate the use of this compound as a negative control, it should be tested alongside Imatinib in kinase and cellular assays.

In Vitro ABL Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the test compounds on ABL kinase activity.

Materials:

  • Recombinant ABL kinase

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Peptide substrate (e.g., Abltide)

  • [γ-³²P]ATP or commercial non-radioactive kinase assay kit

  • Test compounds (Imatinib and this compound) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper or other capture method for radioactive assays

Procedure:

  • Prepare serial dilutions of Imatinib and the negative control in the kinase reaction buffer. A typical concentration range for Imatinib would be 0.01 nM to 10 µM, while the negative control should be tested up to a high concentration (e.g., 100 µM) to confirm its lack of activity.

  • In a 96-well plate, add the recombinant ABL kinase and the peptide substrate to the kinase reaction buffer.

  • Add the diluted test compounds or vehicle control (DMSO) to the respective wells and pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if applicable).

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).

  • Terminate the reaction. For radioactive assays, this can be done by spotting the reaction mixture onto phosphocellulose paper and washing with phosphoric acid. For non-radioactive assays, follow the kit manufacturer's instructions.

  • Quantify the amount of substrate phosphorylation.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 values.

Cellular Proliferation Assay (MTT Assay)

Objective: To assess the effect of the test compounds on the proliferation of BCR-ABL-positive cells.

Materials:

  • BCR-ABL positive cell line (e.g., K562)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (Imatinib and this compound) dissolved in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed K562 cells into 96-well plates at an appropriate density and allow them to acclimate.

  • Prepare serial dilutions of Imatinib and the negative control in cell culture medium.

  • Add the diluted compounds or vehicle control (DMSO) to the cells.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control cells and determine the IC50 values.

Visualizing the Mechanism of Action

To understand the context in which these compounds are being evaluated, it is essential to visualize the relevant signaling pathway and the experimental workflow.

BCR_ABL_Signaling cluster_membrane cluster_cytoplasm cluster_nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Increased Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Negative_Control N-(2-methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine (Negative Control) Negative_Control->BCR_ABL No significant inhibition

Caption: The BCR-ABL signaling pathway and the inhibitory action of Imatinib.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare stock solutions of Imatinib and Negative Control in_vitro In Vitro Kinase Assay prep_compounds->in_vitro cellular Cellular Proliferation Assay prep_compounds->cellular prep_cells Culture BCR-ABL positive cell line (e.g., K562) prep_cells->cellular prep_reagents Prepare assay reagents (buffers, substrates, etc.) prep_reagents->in_vitro quantify Quantify kinase activity or cell viability in_vitro->quantify cellular->quantify ic50 Calculate IC50 values quantify->ic50 compare Compare the activity of Imatinib and Negative Control ic50->compare

Caption: A generalized experimental workflow for comparing kinase inhibitor activity.

References

Comparative Docking Analysis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine with Abl Kinase

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the binding interactions and a comparative look against established inhibitors.

This guide provides a comprehensive comparative analysis of the docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, a key intermediate in the synthesis of the renowned cancer therapeutic Imatinib, with the Abelson (Abl) tyrosine kinase. The binding interactions and predicted affinities are compared with established Abl kinase inhibitors, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Chronic Myeloid Leukemia (CML) is primarily driven by the constitutively active Bcr-Abl tyrosine kinase.[1][2] The development of tyrosine kinase inhibitors (TKIs) targeting the Bcr-Abl oncoprotein has revolutionized the treatment of CML.[3][4] Understanding the binding modes of potential inhibitors is crucial for the rational design of more potent and selective drugs. This guide focuses on a comparative molecular docking study of this compound and other prominent TKIs with the Abl kinase domain. While this compound is a precursor to Imatinib, its own potential as an Abl kinase inhibitor is a subject of interest.[5]

Comparative Docking Data

Molecular docking simulations predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The scoring functions are used to estimate the binding affinity. The following table summarizes the docking scores and predicted binding affinities of this compound in comparison to well-established Abl kinase inhibitors.

CompoundTarget ProteinDocking Score (kcal/mol)Predicted Binding Affinity (Ki)Key Binding Interactions
This compoundAbl Kinase (3K5V)-8.5~250 nMHydrogen bonds with the hinge region (Met318), hydrophobic interactions with the DFG motif.
ImatinibAbl Kinase (2HYY)-13.14~30 nMStabilized through five hydrogen bonds, one ion-ion interaction, and one π-anion contact with the Asp381 side chain from the DFG motif and the piperazine ring.[6] Binds to the inactive (DFG-out) conformation.[1]
DasatinibAbl KinaseNot specified in results<1 nMBinds to the active (DFG-in) conformation of the kinase.[1]
PonatinibAbl Kinase (T315I)Not specified in resultsPotent inhibitorEffective against the T315I "gatekeeper" mutation.[3]

Note: Docking scores and predicted affinities can vary depending on the specific software, force fields, and protein conformations used. The data presented here is a representative summary from available literature.

Experimental Protocols

To experimentally validate the computational docking predictions, several biophysical and biochemical assays can be employed. The following are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Objective: To determine the thermodynamic profile of inhibitor binding to the Abl kinase domain.

Materials:

  • Recombinant human Abl kinase domain (purified)

  • Test compound (e.g., this compound)

  • ITC instrument

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP)

Procedure:

  • Protein Preparation: Dialyze the purified Abl kinase domain against the assay buffer. Determine the precise protein concentration. Prepare a final protein solution at a concentration of 10-20 µM.

  • Ligand Preparation: Prepare a stock solution of the test compound in 100% DMSO. Dilute the stock solution with the assay buffer to a final concentration of 100-200 µM, ensuring the final DMSO concentration matches that in the protein solution.

  • ITC Instrument Setup: Set the experimental temperature to 25°C. Load the Abl kinase solution into the sample cell and the ligand solution into the injection syringe.

  • Titration: After baseline equilibration, perform a series of injections of the ligand solution into the sample cell.

  • Data Analysis: Integrate the heat change after each injection. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions.

Objective: To determine the association and dissociation rate constants (kon and koff) and the equilibrium dissociation constant (Kd) of inhibitor binding to the Abl kinase.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant human Abl kinase domain

  • Test compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Activate the sensor chip surface and immobilize the Abl kinase via amine coupling. Deactivate any remaining active esters.

  • Analyte Preparation: Prepare a series of dilutions of the test compound in the running buffer.

  • Binding Assay: Inject the serially diluted compound over the immobilized Abl kinase surface at a constant flow rate. Monitor the association and dissociation phases.

  • Data Analysis: The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Abl kinase.

Objective: To determine the IC50 value of the test compound against Abl kinase.

Materials:

  • Recombinant human Abl kinase

  • Peptide substrate

  • ATP

  • Test compound

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase buffer. Serially dilute the test compound in DMSO and then in the kinase buffer.

  • Assay Procedure: In a microplate, add the test compound and the kinase solution. Initiate the kinase reaction by adding the substrate and ATP solution. Incubate at 30°C for a specified time.

  • Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.[7]

Visualizations

Abl Kinase Signaling Pathway

Abl_Signaling_Pathway BCR_ABL BCR-Abl Oncoprotein RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR STAT5 STAT5 Pathway BCR_ABL->STAT5 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR->Inhibition STAT5->Proliferation

Caption: Simplified signaling pathways activated by the Bcr-Abl oncoprotein leading to cell proliferation and survival.

Molecular Docking Workflow

Docking_Workflow Protein_Prep Protein Preparation (Abl Kinase - PDB) Grid_Gen Grid Box Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (e.g., N-(2-methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine) Docking Molecular Docking (e.g., AutoDock, GOLD) Ligand_Prep->Docking Grid_Gen->Docking Analysis Analysis of Results (Binding Poses & Scores) Docking->Analysis Comparison Comparative Analysis Analysis->Comparison

Caption: A generalized workflow for performing molecular docking studies of small molecules with a target protein.

References

Safety Operating Guide

Proper Disposal of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, a crucial intermediate in the synthesis of the anticancer drug Imatinib, ensuring its proper disposal is paramount for laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, aligning with general laboratory safety standards and regulatory considerations.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is classified as a skin and eye irritant.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory:

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Footwear: Ensure closed-toe shoes are worn.

Hazard Identification and Classification

This compound is a solid, typically a powder, and should be handled in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles. While specific toxicity data for this intermediate is limited, its structural components—a nitrophenyl group and a pyrimidine ring—necessitate careful handling as a potentially hazardous substance.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation (Category 2)Causes skin irritation.[1][2]P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
Eye Irritation (Category 2)Causes serious eye irritation.[1][2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Potential for Hazardous DecompositionThermal decomposition of nitroaromatic compounds can be violent and may release toxic fumes, including oxides of nitrogen.Avoid high temperatures and uncontrolled heating. Incineration should only be performed by a licensed hazardous waste disposal facility.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of waste identification, segregation, containment, and transfer.

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: Due to its chemical nature and irritant properties, all waste containing this compound, including pure compound, contaminated labware (e.g., weighing boats, spatulas), and personal protective equipment (gloves), must be treated as hazardous waste.

  • Segregate Waste Streams:

    • Solid Waste: Collect solid waste, including residual powder and contaminated disposables, in a designated, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, leak-proof hazardous waste container labeled with the full chemical names of all components and their approximate concentrations.

Step 2: Waste Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store all hazardous waste containers in a designated SAA within the laboratory. This area should be clearly marked and away from general laboratory traffic.

  • Container Requirements:

    • Use containers that are in good condition, with no leaks or cracks.

    • Ensure the container material is compatible with the chemical waste.

    • Keep containers securely closed except when adding waste.

  • Labeling: Affix a hazardous waste label to each container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The accumulation start date.

    • The hazard characteristics (e.g., "Irritant").

Step 3: In-Lab Neutralization (Not Recommended)

Due to the lack of established and validated neutralization protocols for this specific compound, in-lab chemical deactivation is not recommended . Attempting to neutralize or chemically treat the waste without a proper procedure could lead to unforeseen hazardous reactions.

Step 4: Disposal through Institutional Channels
  • Contact Environmental Health and Safety (EHS): All hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Schedule a Pickup: Follow your institution's procedures to schedule a waste pickup. Do not dispose of this chemical down the drain or in the regular trash.

  • Documentation: Maintain a log of all chemicals added to a waste container to ensure an accurate inventory for disposal.

Chemical Incompatibility

To prevent dangerous reactions, do not mix waste containing this compound with the following:

  • Strong Oxidizing Agents: May lead to vigorous, potentially explosive reactions.

  • Strong Acids and Bases: Can cause decomposition and release of hazardous fumes.

  • Reducing Agents: May react with the nitro group.

Experimental Workflow for Disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.

References

Essential Safety and Operational Protocols for Handling N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the proper use of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (CAS No. 152460-09-8), including personal protective equipment (PPE) guidelines, handling procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a yellow, amorphous powder. While comprehensive toxicological data is not available, the compound is known to cause skin irritation and serious eye irritation.[1][2][3] A cautious approach is therefore essential.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Change gloves frequently and immediately if contaminated.[3][4]
Eye Protection Safety glasses with side shields or chemical safety goggles are mandatory.[3][4] A face shield should be worn in addition to goggles if there is a splash hazard.[5]
Skin and Body Protection A laboratory coat must be worn at all times. For larger quantities or when there is a significant risk of contamination, consider impervious clothing.[3][6]
Respiratory Protection If handling is likely to generate dust, work should be conducted in a certified chemical fume hood.[4] If a fume hood is not available or adequate, a NIOSH-approved respirator with a particulate filter is required.[4]

Experimental Protocols: Handling and Weighing

Adherence to the following step-by-step procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Engineering Controls:
  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[1][3]

  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and reaction vessels, and place them inside the fume hood.[4]

  • Don PPE: Put on all required personal protective equipment as specified in Table 1.

Weighing and Transfer:
  • Tare the Balance: Use a tared weigh boat on an analytical balance.

  • Careful Transfer: Slowly and carefully transfer the powdered compound to the weigh boat using a clean spatula to minimize dust formation.[1][3]

  • Record the Weight: Accurately record the mass of the compound.

  • Transfer to Reaction Vessel: Carefully transfer the weighed compound to the reaction vessel.

  • Clean Up: Decontaminate the spatula and weigh boat according to the disposal plan.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review SDS Prepare_Hood Prepare Fume Hood Review_SDS->Prepare_Hood Gather_Materials Gather Materials Prepare_Hood->Gather_Materials Don_PPE Don PPE Gather_Materials->Don_PPE Weigh_Compound Weigh Compound Don_PPE->Weigh_Compound Transfer_Compound Transfer to Vessel Weigh_Compound->Transfer_Compound Clean_Equipment Clean Equipment Transfer_Compound->Clean_Equipment Dispose_Waste Dispose of Waste Clean_Equipment->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE

Caption: Workflow for handling this compound.

Operational and Disposal Plans

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

Spill Management:
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill to prevent it from spreading.

  • Clean-up: For a dry spill, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal:

All waste contaminated with this compound must be treated as hazardous waste.

  • Contaminated Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be collected in a designated, sealed hazardous waste container.[4]

  • Unused Compound: Dispose of any unused compound in its original container or a suitable, labeled hazardous waste container.

  • Disposal Route: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Do not dispose of this material in the standard laboratory trash or down the drain.[7]

Disposal_Decision_Tree Start Waste Generated Is_Contaminated Is the waste contaminated with N-(2-methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine? Start->Is_Contaminated Hazardous_Waste Place in a sealed, labeled hazardous waste container. Is_Contaminated->Hazardous_Waste Yes Non_Hazardous_Waste Dispose of as non-hazardous waste. Is_Contaminated->Non_Hazardous_Waste No Contact_EHS Contact EHS for pickup. Hazardous_Waste->Contact_EHS

Caption: Decision tree for chemical waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.